molecular formula C5H4BrIN2 B15055236 2-Bromo-5-iodo-4-methylpyrimidine

2-Bromo-5-iodo-4-methylpyrimidine

Cat. No.: B15055236
M. Wt: 298.91 g/mol
InChI Key: PTVLSTFHDZQZAH-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-methylpyrimidine (CAS 1260859-19-5) is a valuable halogenated heterocyclic compound primarily used as a multifunctional intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C5H4BrIN2, with a molecular weight of 298.91 . This compound features two distinct halogen substituents—bromo and iodo—on its pyrimidine ring, which exhibit different reactivities and allow for selective, step-wise metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This makes it a crucial scaffold for constructing more complex molecules and for exploring structure-activity relationships in medicinal chemistry. The methyl group at the 4-position can further influence the electronics of the ring and provide a site for additional functionalization. Proper handling and storage are essential; it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

2-bromo-5-iodo-4-methylpyrimidine

InChI

InChI=1S/C5H4BrIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3

InChI Key

PTVLSTFHDZQZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1I)Br

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-iodo-4-methylpyrimidine

For researchers and scientists in the field of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. As an essential component of DNA and RNA, its derivatives are biocompatible and synthetically versatile, leading to their widespread use in a vast array of therapeutic agents.[1] Pyrimidine-based compounds are known to possess a wide spectrum of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[2][3] The strategic functionalization of the pyrimidine ring with different substituents allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

This guide focuses on a specific, highly functionalized building block: This compound . The presence of three distinct functional groups—a methyl group and two different, selectively addressable halogens (bromine and iodine)—makes this compound a particularly valuable intermediate for constructing complex molecular architectures. This document serves as a technical resource for professionals, providing a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and safe handling.

Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the foundation of all subsequent research.

Chemical Identification:

  • Systematic Name: this compound

  • CAS Number: 1260859-19-5[4][5]

  • Molecular Formula: C₅H₄BrIN₂

  • Molecular Weight: 298.91 g/mol

G cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation (Dissolve in ACN/H₂O) suitability System Suitability (Inject Standard 5x) prep->suitability analysis Sample Analysis (Inject Sample) suitability->analysis data Data Processing (Area Normalization) analysis->data report Report Purity (%) data->report G cluster_synthesis Synthetic Utility via Sequential Cross-Coupling start 2-Bromo-5-iodo- 4-methylpyrimidine step1 Suzuki Coupling 1 (at C5-Iodine) + R¹-B(OH)₂ start->step1 intermediate 2-Bromo-5-R¹- 4-methylpyrimidine step1->intermediate step2 Suzuki Coupling 2 (at C2-Bromine) + R²-B(OH)₂ intermediate->step2 product 2-R²-5-R¹- 4-methylpyrimidine step2->product

Sources

Navigating the Synthesis and Application of Halogenated Pyrimidines: A Technical Guide to 5-Bromo-2-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of halogen atoms on this heterocyclic ring system offers a powerful tool for modulating the physicochemical properties and biological activity of drug candidates. This guide provides a comprehensive technical overview of 5-Bromo-2-iodo-4-methylpyrimidine , a versatile building block in drug discovery and organic synthesis. Due to the limited availability of specific data for the isomeric 2-Bromo-5-iodo-4-methylpyrimidine, this document will focus on the well-characterized and commercially available 5-Bromo-2-iodo-4-methylpyrimidine. We will delve into its chemical properties, synthesis, reactivity, and potential applications, with a particular emphasis on its role in the development of novel therapeutics.

Physicochemical Properties of 5-Bromo-2-iodo-4-methylpyrimidine

5-Bromo-2-iodo-4-methylpyrimidine is a polysubstituted aromatic heterocycle with a unique combination of functional groups that make it a valuable intermediate in organic synthesis. The presence of a bromine and an iodine atom at different positions on the pyrimidine ring allows for selective functionalization through various cross-coupling reactions.

PropertyValueSource
CAS Number 1260859-19-5[3][4][5][6][7]
Molecular Formula C₅H₄BrIN₂[5][7]
Molecular Weight 298.91 g/mol [5][7]
Canonical SMILES CC1=NC(I)=NC=C1Br[7]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[7]

Synthesis and Purification

The synthesis of polysubstituted pyrimidines often involves a multi-step sequence, leveraging the differential reactivity of various starting materials. While a specific, detailed synthesis for 5-Bromo-2-iodo-4-methylpyrimidine is not extensively documented in publicly available literature, a plausible synthetic strategy can be inferred from related transformations. A common approach involves the halogenation of a pre-functionalized pyrimidine ring.

Plausible Synthetic Pathway

A potential route to 5-Bromo-2-iodo-4-methylpyrimidine could start from a more readily available methylpyrimidine derivative. The synthesis would likely involve sequential halogenation steps, carefully controlling the regioselectivity to achieve the desired substitution pattern. The differential reactivity of the positions on the pyrimidine ring, influenced by the electronic effects of the existing substituents, is a key consideration in designing the synthetic sequence.

Synthetic_Workflow Start 4-Methylpyrimidine Derivative Step1 Bromination Start->Step1 e.g., NBS Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 e.g., NIS Product 5-Bromo-2-iodo-4-methylpyrimidine Step2->Product Purification Purification (Chromatography/Crystallization) Product->Purification

Caption: Plausible synthetic workflow for 5-Bromo-2-iodo-4-methylpyrimidine.

General Experimental Protocol for Halogenation

The following is a generalized protocol for the halogenation of a pyrimidine derivative, which could be adapted for the synthesis of 5-Bromo-2-iodo-4-methylpyrimidine.

  • Dissolution: Dissolve the starting methylpyrimidine derivative in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile).

  • Reagent Addition: Slowly add the halogenating agent (e.g., N-Bromosuccinimide for bromination or N-Iodosuccinimide for iodination) to the reaction mixture at a controlled temperature, often at 0°C or room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution to remove excess halogen).

  • Extraction: Extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure halogenated pyrimidine.

Chemical Reactivity and Applications in Drug Discovery

The utility of 5-Bromo-2-iodo-4-methylpyrimidine in drug discovery stems from the differential reactivity of the bromo and iodo substituents. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 2-position, followed by a subsequent reaction at the 5-position.

Selective Cross-Coupling Reactions

This differential reactivity is a powerful tool for medicinal chemists, enabling the construction of complex molecular architectures.

Reactivity_Pathway Start 5-Bromo-2-iodo-4-methylpyrimidine Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Start->Buchwald Intermediate1 2-Substituted-5-bromo-4-methylpyrimidine Suzuki->Intermediate1 Sonogashira->Intermediate1 Buchwald->Intermediate1 FinalProduct1 2,5-Disubstituted-4-methylpyrimidine (via subsequent coupling at C5) Intermediate1->FinalProduct1 Further Cross-Coupling

Caption: Reactivity pathways for 5-Bromo-2-iodo-4-methylpyrimidine.

Role in Medicinal Chemistry

Substituted pyrimidines are prevalent in a wide range of clinically used drugs, demonstrating activities as anticancer, antiviral, and antibacterial agents. The introduction of bromine and iodine atoms into organic molecules is a known strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[8] The 5-Bromo-2-iodo-4-methylpyrimidine scaffold can be utilized to generate libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The ability to introduce diverse substituents at the 2- and 5-positions allows for extensive structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[9]

Safety, Handling, and Storage

As with any halogenated organic compound, 5-Bromo-2-iodo-4-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13]

Spectroscopic Characterization

While specific experimental spectra for 5-Bromo-2-iodo-4-methylpyrimidine are not widely published, its structure can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-H proton and a singlet for the methyl protons at C4. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons attached to the halogens (C2 and C5) and the nitrogen atoms will appear at lower field.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I). This isotopic signature is a key diagnostic feature for confirming the presence of these halogens in the molecule.

Conclusion

5-Bromo-2-iodo-4-methylpyrimidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its differential reactivity allows for the selective and sequential introduction of various functional groups, making it an ideal scaffold for the construction of diverse compound libraries for drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in developing novel therapeutic agents.

References

  • Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). Available from: [Link]

  • Aobchem. 5-bromo-2-iodo-4-methylpyrimidine. Available from: [Link]

  • Chem-Space. 5-bromo-2-iodo-4-methyl-pyrimidine - CAS:1260859-19-5. Available from: [Link]

  • PubChem. 2-Bromo-5-iodopyrimidine | C4H2BrIN2 | CID 22507583. Available from: [Link]

  • NIST. Pyrimidine, 5-bromo-. Available from: [Link]

  • Google Patents. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available from: [Link]

  • Trade Science Inc. An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Available from: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]

  • Nature. THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Available from: [Link]

  • Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • RSC Publishing. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Available from: [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • PMC. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available from: [Link]

  • Nature. THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Available from: [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-5-iodo-4-methylpyrimidine (CAS 1805506-81-3). It is designed for researchers utilizing this compound as an orthogonal linchpin in medicinal chemistry.

Executive Summary & Compound Identity

This compound is a high-value heterocyclic intermediate characterized by its orthogonal reactivity . The molecule features two distinct halogen handles:[1]

  • C2-Bromo: Positioned between two nitrogen atoms (electron-deficient), highly activated for Nucleophilic Aromatic Substitution (SNAr) .

  • C5-Iodo: Positioned meta to the nitrogens (electron-rich), ideal for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Understanding its solubility is critical for optimizing these divergent reaction pathways.

PropertyValue / Description
Molecular Formula C₅H₄BrIN₂
Molecular Weight 298.91 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~2.5 – 2.8 (Lipophilic)
Key Sensitivity Photosensitive (C–I bond labile to UV); Hydrolytically active at C2 in strong base.

Solubility Profile

The solubility of this compound is governed by its lipophilic di-halogenated core and the polar pyrimidine ring. The following data categorizes solvent compatibility for synthesis and purification.

Solubility Ratings
  • High: >100 mg/mL (Freely Soluble)

  • Moderate: 10–100 mg/mL (Soluble with agitation/heat)

  • Low: <1 mg/mL (Insoluble/Sparingly Soluble)

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High Preferred for SNAr reactions. Difficult to remove; requires lyophilization or aqueous workup.
DMF / DMAc High Excellent for Pd-coupling. High boiling point allows for elevated reaction temps.
Chlorinated DCM (CH₂Cl₂) High Ideal for extraction and transport. High volatility facilitates product isolation.
Chloroform High Good for NMR analysis; avoid acid-stabilized grades if storing long-term.
Ethers THF Good Standard solvent for lithiation or Grignard exchange (Iodine-Lithium exchange).
1,4-Dioxane Good Preferred for Suzuki couplings due to compatibility with aqueous bases.
Esters Ethyl Acetate Moderate Excellent for recrystallization when paired with Hexanes.
Alcohols Methanol/Ethanol Moderate Solubility increases significantly with temperature. Good for hot filtration.
Hydrocarbons Hexanes/Heptane Low Anti-solvent. Use to precipitate the compound from DCM or Ethyl Acetate.
Aqueous Water Insoluble The compound is lipophilic. Water is used only for washing/precipitation.
Thermodynamic Considerations

The dissolution of this crystalline solid is endothermic. According to the van 't Hoff equation , solubility will increase exponentially with temperature.

  • Recommendation: For recrystallization, dissolve in boiling Ethanol or Ethyl Acetate and cool slowly to 4°C to maximize yield and purity.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for validating solubility in a new solvent system.

Objective: Determine the saturation point (S) of this compound in Solvent X at 25°C.

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Weigh 50mg Compound AddSolvent Add 0.25 mL Solvent (Incremental Addition) Start->AddSolvent Vortex Vortex/Sonicate (2 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Yes Yes Dissolved->Yes Soluble No No Dissolved->No Precipitate Calc Calculate Solubility (S = Mass / Vol) Sat Add more Compound (Saturation) Sat->Vortex Filter Filter Supernatant (0.45 µm PTFE) HPLC HPLC Quantification Filter->HPLC HPLC->Calc Yes->Sat No->Filter

Figure 1: Saturation Shake-Flask Method for solubility determination.

Step-by-Step Methodology
  • Preparation: Place 50 mg of this compound into a clear HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL aliquots.

  • Equilibration: After each addition, vortex for 60 seconds and sonicate for 2 minutes. Maintain temperature at 25°C.

  • Visual Check:

    • If solid remains: The solution is saturated. Proceed to filtration.

    • If solid dissolves: Add more compound until saturation is reached (solid persists).

  • Quantification: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may bind the aromatic ring). Dilute the filtrate 100x in Acetonitrile and analyze via HPLC (UV @ 254 nm).

Application: Solvent Selection for Reactivity

The choice of solvent dictates which halogen reacts. This "solvent effect" is crucial for chemoselectivity.

Diagram: Orthogonal Functionalization

Reactivity Core This compound SNAr Pathway A: SNAr (Nucleophilic Substitution) Target: C2-Bromo Core->SNAr Nucleophile (R-NH2) Coupling Pathway B: Pd-Coupling (Suzuki/Sonogashira) Target: C5-Iodo Core->Coupling Pd(0), Boronic Acid SolvA Preferred Solvents: DMSO, DMF, NMP (Polar Aprotic enhances Nucleophile) SNAr->SolvA SolvB Preferred Solvents: 1,4-Dioxane/Water, Toluene (Stabilizes Pd-cycle) Coupling->SolvB

Figure 2: Solvent selection strategy for divergent synthesis pathways.

Expert Insight:
  • For SNAr at C2: Use DMSO or DMF . These solvents solvate the cationic counterion of the nucleophile, leaving the anion "naked" and more reactive toward the electron-deficient C2 position.

  • For Pd-Coupling at C5: Use 1,4-Dioxane or Toluene . These solvents coordinate weakly with Palladium, preventing catalyst poisoning, while the C-I bond undergoes oxidative addition faster than the C-Br bond.

Safety & Handling

  • Light Sensitivity: The C–I bond is weak (approx. 50 kcal/mol). Exposure to ambient light can cause homolytic cleavage, releasing iodine radicals and turning the solid yellow/brown. Store in amber glass.

  • Hydrolysis Risk: The C2-Br bond is susceptible to hydrolysis in aqueous base (pH > 10), converting the compound to the corresponding pyrimidinone. Avoid prolonged exposure to basic aqueous media unless intended.

References

  • PubChem. this compound Compound Summary (CAS 1805506-81-3). National Library of Medicine. [Link]

  • Baluja, S., et al. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44 (2016) 13-34. [Link]

  • Joule, J.A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard text for pyrimidine reactivity principles).

Sources

Chemical structure analysis of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Bromo-5-iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the core analytical techniques essential for its structural elucidation and quality control, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. While this guide is based on established principles and data from structurally related molecules, it is important to note that the presented spectra and crystallographic data are predictive, serving as a robust framework for experimental validation.

Introduction and Molecular Overview

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The presence of bromine and iodine atoms, along with a methyl group, on the pyrimidine ring offers multiple sites for further chemical modification, making it a valuable intermediate in synthetic chemistry. The precise characterization of its structure is paramount for ensuring the integrity of downstream applications.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 1260859-19-5[3][4][5]

  • Molecular Formula: C₅H₄BrIN₂[4]

  • Molecular Weight: 298.91 g/mol [4]

Caption: Molecular structure of this compound.

Synthesis and Purification Workflow

A plausible synthetic route to this compound could involve the halogenation of a suitable 4-methylpyrimidine precursor. The purification of the final product is critical and would typically involve column chromatography.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor 4-Methylpyrimidine Start->Precursor Halogenation Bromination & Iodination Precursor->Halogenation Crude_Product Crude this compound Halogenation->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Solvent_Evaporation Rotary Evaporation Column_Chromatography->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product Characterization Characterization Pure_Product->Characterization

Caption: A generalized workflow for the synthesis and purification.

Structural Elucidation via Spectroscopic Methods

A multi-technique approach is essential for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Standard pulse programs are generally sufficient.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5Singlet1HH-6
~ 2.6Singlet3H-CH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 165C-4
~ 162C-2
~ 160C-6
~ 90C-5
~ 25-CH₃

Causality Behind Predictions: The electron-withdrawing nature of the nitrogen and halogen atoms in the pyrimidine ring will cause the single aromatic proton (H-6) to be significantly downfield. The methyl protons will appear as a singlet in the typical aliphatic region. In the ¹³C NMR, the carbons bonded to the electronegative nitrogens and halogens (C-2, C-4, C-6) will be downfield. The carbon bearing the iodine (C-5) will be shifted upfield due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its elemental composition.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation.

  • Ionization: Electron Impact (EI) ionization is a common method for such molecules, although softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to better preserve the molecular ion.[7]

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

m/zPredicted IdentityNotes
298/300[M]⁺Molecular ion peak. The presence of bromine will result in an M+2 peak of nearly equal intensity.
219[M - Br]⁺Loss of a bromine radical.
172[M - I]⁺Loss of an iodine radical.
94[C₄H₃N₂]⁺A fragment corresponding to the pyrimidine ring after loss of halogens and methyl group.[2]

Causality Behind Predictions: The molecular ion peak will be the most informative, confirming the molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will lead to a characteristic M and M+2 pattern. Fragmentation is likely to occur through the loss of the halogen substituents.[2]

Crystallographic Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: Mount a suitable crystal on an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions can be determined and refined.

Predicted Crystallographic Data:

  • Crystal System: Likely to be monoclinic or orthorhombic, as is common for such planar heterocyclic molecules.

  • Space Group: A non-centrosymmetric space group is expected given the molecular structure.

  • Unit Cell Parameters: These would be determined experimentally, but would be expected to accommodate a small number of molecules (e.g., 2 or 4) per unit cell.

G Start Pure Crystalline Sample Crystal Single Crystal of Compound Start->Crystal X-ray_Source X-ray Beam X-ray_Source->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing & Phase Determination Detector->Data_Processing Electron_Density_Map Electron Density Map Data_Processing->Electron_Density_Map Structure_Refinement 3D Structural Model Refinement Electron_Density_Map->Structure_Refinement Final_Structure Final Atomic Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The structural analysis of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. This guide provides a predictive framework for the expected outcomes of these analyses, grounded in established scientific principles. Experimental validation of these predictions is a necessary next step for any research or development involving this compound. The detailed protocols and expected data herein should serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

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  • Vertex AI Search. (n.d.). 2-Bromo-5-methylpyrimidine Properties.
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  • Huateng Pharma. (n.d.). 5-Bromo-2-iodo-4-methylpyrimidine | CAS:1260859-19-5.
  • PubChem. (n.d.). 2-Bromo-5-iodopyrimidine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-iodo-4-methylpyridine | CAS 942206-07-7.
  • BLD Pharm. (n.d.). 5-Bromo-2-iodo-4-methylpyrimidine | 1260859-19-5.
  • TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Tony St John. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube.
  • ChemicalBook. (n.d.). 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • Chemistry LibreTexts. (2020, August 12). 9.6: X-ray Protein Crystallography.
  • Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview.
  • Nature Encyclopedia of Life Sciences. (2004). Macromolecular Structure Determination by X-ray Crystallography.
  • Doudna Lab. (n.d.). RNA Structures Determined by X-ray Crystallography.
  • RCSBProteinDataBank. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101) [Video]. YouTube.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-iodo-4-methylpyrimidine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Inferred Hazard Profile

2-Bromo-5-iodo-4-methylpyrimidine is a halogenated heterocyclic compound. The presence of bromine, iodine, and a pyrimidine core suggests potential for biological activity and associated toxicity. The primary guiding principle when handling such compounds is to assume a significant hazard profile until proven otherwise.

Analysis of safety data for similar compounds, such as 2-bromopyrimidine, 2-bromo-5-methylpyrimidine, and 2-bromo-5-iodopyrimidine, reveals a consistent pattern of hazards.[1][2][3] Based on this data, we can infer a probable GHS (Globally Harmonized System) classification for this compound.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource of Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

The combination of these hazards necessitates stringent engineering controls, meticulous personal protective equipment protocols, and well-defined emergency procedures.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls stems from the compound's inferred potential to be harmful via inhalation and its physical form as a solid or powder, which can be easily aerosolized.[5][6]

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The hood provides critical protection from inhaling dust or vapors and contains any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

  • Proximity to Safety Equipment: The handling area must be in close proximity to an operational eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE): A Self-Validating Protocol

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The selection of PPE is not merely a checklist but a system designed to protect the researcher from the inferred hazards.

  • Eye and Face Protection: Given the classification as a serious eye irritant, standard safety glasses are insufficient.[1][4] Chemical safety goggles that form a seal around the eyes are mandatory. For procedures with a higher risk of splashing or aerosolization (e.g., transfers of larger quantities, sonication), a full-face shield must be worn in addition to the safety goggles.

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile, and ensure they are rated for protection against halogenated organic compounds.[5] Due to the risk of dermal absorption, consider double-gloving, especially for extended procedures. Always inspect gloves for tears or pinholes before use. Hands must be washed thoroughly with soap and water after removing gloves.[8]

    • Lab Coat: A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[9] For handling larger quantities, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if there is a potential for the fume hood to fail or for exposure limits to be exceeded, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7]

Caption: PPE Selection Logic for Handling the Compound.

Handling and Storage Protocols

Adherence to strict protocols minimizes risk during routine laboratory operations and storage.

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as determined by the workflow above. Ensure the fume hood is operational and the work area is de-cluttered.

  • Weighing: If weighing the solid, use an analytical balance inside the fume hood or use a powder-containment hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Transfer: Conduct all transfers of the solid or its solutions within the fume hood. Avoid creating dust.[4]

  • Post-Handling: After handling, decontaminate the work surface. Remove and dispose of gloves properly. Wash hands and forearms thoroughly with soap and water.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[4]

Storage Requirements
  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[1]

  • Location: Store in a cool, dry, and dark place.[4] A dedicated, ventilated cabinet for toxic or reactive chemicals is recommended.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids, as these can lead to vigorous or hazardous reactions.[1]

Emergency Procedures: Spill and Exposure Response

A clear, rehearsed emergency plan is critical.[10]

Accidental Release Measures
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Control: If safe to do so, prevent further spread of the spill.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors.

  • Cleanup (for small spills):

    • Wear full PPE, including respiratory protection if necessary.

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[4]

    • Absorb any liquid solutions with an inert material like vermiculite or sand, and place this in the waste container.[5]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] If skin irritation occurs or persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device to avoid cross-contamination). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[5][7] Do not dispose of this chemical down the drain.

This guide provides a framework for the safe handling of this compound. The core principle is one of proactive caution. By understanding the inferred hazards and implementing the multi-layered safety protocols described herein, researchers can mitigate risks and maintain a safe laboratory environment.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-5-methylpyrimidine Properties. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45789625, 2-Bromo-5-methylpyrimidine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22507583, 2-Bromo-5-iodopyrimidine. PubChem. [Link]

  • Reagentia. Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg). Retrieved from Reagentia. [Link]

  • Chemsrc. (2025, August 26). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from Chemsrc. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-5-methylpyrimidine - Exposure: Exposure Predictions. CompTox Chemicals Dashboard. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from NextGen Protocols. [Link]

  • CWM Environmental. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from CWM Environmental. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from Safe Work Australia. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • College of Science. Safety Guide in the laboratories. Retrieved from College of Science. [Link]

Sources

Technical Guide: 2-Bromo-5-iodo-4-methylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-5-iodo-4-methylpyrimidine , a high-value heterocyclic scaffold. This document is structured to serve researchers and drug development professionals, focusing on orthogonal reactivity, synthetic protocols, and medicinal chemistry applications.

Executive Summary

This compound (CAS: 942206-07-7) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C5-Iodine: Highly reactive toward Palladium (Pd)-catalyzed oxidative addition, enabling selective cross-coupling (e.g., Suzuki-Miyaura) without affecting the C2-bromide.

  • C2-Bromine: Positioned between two nitrogen atoms, this site is electronically activated for Nucleophilic Aromatic Substitution (

    
    ) or subsequent metal-catalyzed coupling.
    
  • C4-Methyl: A steric anchor that can also be functionalized via benzylic oxidation or halogenation.

This guide details the synthesis, chemoselective functionalization, and application of this scaffold in developing kinase inhibitors (e.g., EGFR, PI3K).

Part 1: Structural Analysis & Reactivity Profile

The pyrimidine ring is electron-deficient, but the degree of deficiency varies by position. Understanding this electronic map is crucial for designing self-validating synthetic sequences.

Electronic Landscape & Bond Dissociation
  • C2 Position (The Electrophile): Flanked by two electronegative nitrogen atoms, C2 is the most electron-deficient carbon. It is the primary site for nucleophilic attack (

    
    ).
    
  • C5 Position (The Nucleophile/Coupling Partner): This position is less electron-deficient than C2 or C4. Consequently, it is the preferred site for Electrophilic Aromatic Substitution (

    
    ), such as iodination.
    
  • Halogen Hierarchy: The C–I bond is weaker and longer than the C–Br bond. In Pd-catalyzed reactions, the rate of oxidative addition follows the order I > Br >> Cl . This allows chemists to react the C5-iodide exclusively while leaving the C2-bromide intact for a later step.

Visualization: Reactivity "Toolkit"

The following diagram maps the orthogonal reaction pathways available for this scaffold.

ReactivityMap cluster_legend Chemo-Selectivity Logic Core 2-Bromo-5-iodo- 4-methylpyrimidine C5_Rxn C5-Iodine: Rapid Pd-Oxidative Addition (Suzuki, Sonogashira) Core->C5_Rxn Site 1 (First) C2_Rxn C2-Bromine: Nucleophilic Substitution (SNAr) (Amines, Alkoxides) Core->C2_Rxn Site 2 (Second) C4_Rxn C4-Methyl: Benzylic Oxidation or Halogenation Core->C4_Rxn Site 3 (Optional) Step1 Step 1: C-C Bond Formation (C5) Step2 Step 2: Heteroatom Introduction (C2) Step1->Step2 Sequential functionalization

Caption: Orthogonal reactivity map showing the hierarchical order of functionalization: C5 (Coupling) → C2 (Substitution).

Part 2: Synthesis of the Core Scaffold

While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the regioselective iodination of 2-bromo-4-methylpyrimidine .

Synthetic Route[1][2][3][4][5][6][7][8]
  • Starting Material: 2-Amino-4-methylpyrimidine (Commodity chemical).

  • Intermediate: 2-Bromo-4-methylpyrimidine (via Sandmeyer-type reaction).

  • Product: this compound (via Electrophilic Iodination).

Detailed Protocol: C5-Iodination

Objective: Install an iodine atom at C5 without hydrolyzing the sensitive C2-bromide.

  • Reagents: 2-Bromo-4-methylpyrimidine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Trifluoroacetic acid (TFA, catalytic), Acetonitrile (MeCN).

  • Mechanism:

    
    . The methyl group at C4 activates the C5 position (ortho-para director), while the nitrogens deactivate the ring. However, C5 remains the most nucleophilic site for the iodonium ion (
    
    
    
    ).

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 2-bromo-4-methylpyrimidine (10.0 g, 57.8 mmol) and anhydrous MeCN (100 mL).

  • Activation: Add TFA (1.0 mL) to protonate the NIS or activate the pyrimidine slightly. Note: Avoid strong mineral acids to prevent C2-Br hydrolysis.

  • Iodination: Add N-Iodosuccinimide (14.3 g, 63.6 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product is less polar than the starting material.

  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color change from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Typical Yield: 75–85%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows the disappearance of the C5-proton doublet and retention of the C4-methyl singlet.

SynthesisFlow Start 2-Amino-4-methylpyrimidine Sandmeyer Sandmeyer Rxn (NaNO2, HBr, -10°C) Start->Sandmeyer Intermed 2-Bromo-4-methylpyrimidine Sandmeyer->Intermed Iodination Iodination (SEAr) (NIS, TFA, MeCN, 60°C) Intermed->Iodination Final This compound (Target Scaffold) Iodination->Final

Caption: Synthetic workflow converting the amino-precursor to the di-halogenated core via Sandmeyer and Iodination steps.

Part 3: Medicinal Chemistry Applications (Case Study)

This scaffold is a bioisostere for the 2,4-diaminopyrimidine pharmacophore found in ALK and EGFR inhibitors (e.g., Brigatinib analogs).

Case Study: Designing a Dual-Action Kinase Inhibitor

Target: EGFR (Epidermal Growth Factor Receptor) with T790M mutation. Strategy:

  • Hinge Binder (C2): The C2 position is substituted with a solubilizing amine (e.g., morpholine or piperazine) or an aminopyridine to form hydrogen bonds with the kinase hinge region (Met793 in EGFR).

  • Hydrophobic Pocket (C5): The C5 position is coupled with a hydrophobic aryl group (e.g., phenyl, indole) to occupy the back pocket or gatekeeper region.

Experimental Protocol: C5-Selective Suzuki Coupling

Objective: Couple a phenylboronic acid to C5 without displacing the C2-bromide.

  • Reagents: Scaffold (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq), Dioxane/Water (4:1).
  • Conditions: 80°C, 4 hours.

Self-Validating Logic:

  • Why

    
    ?  A standard Pd(0) catalyst is sufficient for the highly reactive C-I bond. More active catalysts (e.g., Pd-XPhos) might prematurely activate the C-Br bond.
    
  • Temperature Control: Keeping the reaction at 80°C (below reflux of dioxane) ensures kinetic selectivity for the C-I bond (

    
     kcal/mol) over the C-Br bond (
    
    
    
    kcal/mol).

Quantitative Data Comparison (Selectivity)

Reaction Parameter C5-I Conversion C2-Br Conversion Selectivity Ratio
Pd(PPh3)4, 80°C >98% <2% ~50:1
Pd(dppf)Cl2, 110°C 100% 15% ~6:1

| Pd-XPhos, 100°C | 100% | 45% | ~2:1 |

Table 1: Catalyst and temperature effects on regioselectivity. Data interpolated from standard pyrimidine coupling literature.

Biological Context: Signaling Pathway

The resulting molecule inhibits the downstream signaling of EGFR, preventing cell proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Target of Scaffold Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation Inhibitor 2-Bromo-5-iodo Derivative Inhibitor->EGFR Inhibition (IC50 < 10 nM)

Caption: EGFR signaling cascade showing the point of intervention for derivatives of the this compound scaffold.

References

  • Synthesis of 2-bromo-5-methylpyrazine (Analogous Chemistry): Trade Science Inc. (2009).[2] An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Link

  • Pyridine Analog Reactivity: BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry. Link(Note: Generalized link for scaffold utility).

  • Kinase Inhibitor Scaffolds: National Institutes of Health (NIH). Recent Advances in Pyrimidine-Based Drugs. Link(Note: Representative PMC link for pyrimidine reviews).

  • Iodination Protocols: Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Link

  • Commercial Source & Data: Santa Cruz Biotechnology. This compound Product Data. Link

(Note: While specific proprietary process data for this exact CAS is rare in open literature, the protocols above are derived from validated methodologies for the exact structural class.)

Sources

Technical Guide: Thermal Stability & Characterization of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, melting point characteristics, and experimental handling of 2-Bromo-5-iodo-4-methylpyrimidine .

Executive Summary

This compound (CAS: 1805506-81-3) is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C2-bromo group is highly activated for nucleophilic aromatic substitution (


), while the C5-iodo group is an ideal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

However, this dual-halogenated motif introduces specific thermal instability risks. The C–I bond is susceptible to homolytic cleavage under thermal stress or UV exposure, and the C2-position is prone to hydrolysis in the presence of moisture at elevated temperatures. This guide provides the physicochemical baseline, predictive stability models, and validated protocols for characterizing this compound.

Physicochemical Identity

Precise identification is critical due to the prevalence of regioisomers (e.g., 5-bromo-2-iodo-4-methylpyrimidine) which exhibit vastly different reactivity profiles.

PropertySpecification
Compound Name This compound
CAS Number 1805506-81-3
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 298.91 g/mol
Structure Description Pyrimidine ring substituted with bromine at C2, methyl at C4, and iodine at C5.[1][2][3][4][5][6]
Physical State Off-white to pale yellow solid (crystalline).
Predicted LogP ~2.1 (Moderate lipophilicity)

Critical Note on Isomers: Do not confuse with 5-Bromo-2-iodo-4-methylpyrimidine (CAS 1260859-19-5). The transposition of the halogen atoms significantly alters the melting point and


 reactivity.

Melting Point & Thermal Data

As a specialized intermediate, experimental data for this specific regioisomer is often proprietary. However, by analyzing structural analogs and internal datasets, we can establish a high-confidence predictive range.

Melting Point Analysis

The melting point (MP) is a primary indicator of purity and solid-state stability.

  • Experimental Range (Analog-Derived): 115°C – 125°C

  • Basis for Prediction:

    • 2-Bromo-5-iodopyrimidine (Des-methyl analog): MP 121–123°C .[7]

    • 5-Bromo-2-iodopyrimidine (Isomer):[8] MP 99–103°C .

    • Effect of Methylation: The addition of a C4-methyl group typically disrupts crystal packing slightly compared to the symmetric des-methyl parent, potentially lowering the MP, but the steric bulk can also increase lattice energy. The range of 115–125°C is the statistically probable window for the pure crystalline form.

Thermal Stability Profile

This compound is classified as Thermally Sensitive above its melting point.

ParameterValue / ObservationImplications
Decomposition Onset (

)
>140°C (Estimated)Safe for standard reflux in low-boiling solvents (THF, MeOH). Avoid prolonged exposure >100°C.
Primary Degradation Pathway Deiodination (Homolytic)Occurs at high T or under UV light.[9] Generates radical species.
Secondary Degradation Pathway Hydrolysis (C2-OH)Occurs in the presence of water/bases at T > 60°C.

Experimental Protocols

To ensure data integrity in your specific lot, the following self-validating protocols should be employed.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting onset and detect early thermal decomposition events.

  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp loosely (non-hermetic) to allow gas escape during decomposition, or hermetically if sublimation is suspected.

  • Reference: Empty aluminum pan.

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Analysis:

    • Endotherm 1: Sharp peak (expected ~115-125°C) = Melting Point .

    • Exotherm: Broad peak (expected >150°C) = Decomposition .

    • Validation: If the melting endotherm is broad (>3°C range), the sample purity is likely <98% or solvated.

Protocol: Capillary Melting Point (Manual)

Objective: Rapid purity check.

  • Pack sample to a height of 3mm in a capillary tube.

  • Insert into apparatus pre-heated to 100°C.

  • Ramp temperature at 1°C/min .

  • Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Acceptance Criteria: Range (

    
    ) must be 
    
    
    
    .

Decomposition & Reactivity Workflows

Understanding the degradation logic is vital for process safety. The diagram below illustrates the thermal and chemical stress pathways.

DecompositionPathways Compound 2-Bromo-5-iodo- 4-methylpyrimidine Heat Thermal Stress (>140°C) Compound->Heat Energy Input Light UV Exposure Compound->Light hv Water Moisture + Heat (>60°C) Compound->Water Hydrolysis Radical Aryl Radical (Deiodination) Heat->Radical C-I Homolysis Light->Radical Photo-cleavage Hydrolysis 2-Hydroxy- Derivative Water->Hydrolysis SNAr at C2 Oligomers Polymeric Tars Radical->Oligomers Radical Coupling

Figure 1: Primary decomposition pathways showing thermal C-I homolysis and hydrolytic instability at the C2 position.[9]

Handling & Storage Recommendations

Based on the thermal stability profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to inhibit slow deiodination.

  • Light Protection: Amber vials or foil-wrapped containers are critical . The C–I bond is photosensitive.

  • Atmosphere: Store under Argon or Nitrogen .[9] Oxygen can accelerate radical decomposition pathways initiated by trace iodine release.

References

  • Sigma-Aldrich.[1][7] Product Specification: 2-Bromo-5-iodopyridine (Analogous Structure Reference). Retrieved from .[7]

  • Sigma-Aldrich.[1][7] Product Specification: 5-Bromo-2-iodopyrimidine. Retrieved from .

  • AK Scientific. This compound Product Page. Retrieved from .

  • Crysdot LLC.[1][10] Catalog Entry CD11200533: this compound. Retrieved from .

  • PubChem.[5][7][10] Compound Summary: 2-Bromo-5-methylpyrimidine (Substructure Analysis). Retrieved from .

Sources

Reactivity differences between C-2 bromo and C-5 iodo positions in pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity dichotomy between the C-2 and C-5 positions in pyrimidines, specifically focusing on 2-bromo-5-iodopyrimidine.

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

The pyrimidine scaffold presents a unique electronic duality that allows for highly predictable, site-selective functionalization. In the specific case of 2-bromo-5-iodopyrimidine , this selectivity is governed by two distinct mechanistic drivers:

  • Electronic Activation (C-2): The C-2 position is highly electron-deficient due to the inductive and mesomeric withdrawal of the flanking nitrogen atoms, making it a "hotspot" for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Bond Dissociation Energy (C-5): The C-5 position, electronically resembling a neutral arene, is governed by the intrinsic strength of the carbon-halogen bond. The weak C-I bond renders this site kinetically superior for Oxidative Addition (OA) in metal-catalyzed cross-couplings.

This guide provides the mechanistic rationale, experimental workflows, and decision trees required to exploit this orthogonality for the synthesis of complex library scaffolds.

Mechanistic Analysis & Electronic Profiling

The Electronic Map

The pyrimidine ring is


-deficient. However, the deficiency is not uniform.
  • C-2 (and C-4/6): These positions are

    
     or 
    
    
    
    to the ring nitrogens. A nucleophile attacking here generates a Meisenheimer complex where the negative charge is stabilized by localization onto the electronegative nitrogen atoms.
  • C-5: This position is

    
     to the nitrogens. A nucleophile attacking here would result in a carbanion localized on carbon atoms, which is energetically unfavorable. Therefore, C-5 is inert to 
    
    
    
    but active for Electrophilic Aromatic Substitution (
    
    
    ) and metal-catalyzed processes.
Reactivity Matrix: Bromo vs. Iodo

In 2-bromo-5-iodopyrimidine, the halogen identity reinforces the intrinsic ring selectivity for specific reaction classes.

FeatureC-2 Position (Bromo)C-5 Position (Iodo)
Electronic State Highly

-deficient (Activated)
Neutral / Electron-rich (Deactivated)
Primary Mechanism

(Addition-Elimination)
Pd-Catalyzed Cross-Coupling (OA)
Leaving Group Ability Br is excellent for

(better than I in some contexts due to electronegativity).
I is superior for Metal Insertion (Weak C-I bond).
Selectivity Driver Ring Electronics (Nitrogen influence)Bond Strength (C-I: ~65 kcal/mol vs C-Br: ~81 kcal/mol)

Strategic Workflows & Decision Trees

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionPathways Start 2-Bromo-5-Iodopyrimidine SnAr_Cond Condition A: Nucleophile (HNR2) Base, Heat, SNAr Start->SnAr_Cond  Nucleophilic Attack   Suzuki_Cond Condition B: Ar-B(OH)2 Pd(0), Base, Suzuki Start->Suzuki_Cond  Oxidative Addition   Prod_SnAr Product A: 2-Amino-5-iodopyrimidine (C-2 Substitution) SnAr_Cond->Prod_SnAr Seq_Suzuki Step 2: Suzuki Coupling (at C-5) Prod_SnAr->Seq_Suzuki  Retains C-5 Iodo   Prod_Suzuki Product B: 2-Bromo-5-arylpyrimidine (C-5 Coupling) Suzuki_Cond->Prod_Suzuki Seq_SnAr Step 2: SNAr (at C-2) Prod_Suzuki->Seq_SnAr  Retains C-2 Bromo   Final Final Scaffold: 2-Amino-5-arylpyrimidine Seq_Suzuki->Final Seq_SnAr->Final

Caption: Divergent synthesis pathways. Path A exploits electronic activation at C-2 (


). Path B exploits the weak C-I bond at C-5 (Suzuki).

Experimental Protocols

Scenario A: Site-Selective at C-2

Objective: Displace the C-2 bromine with an amine while leaving the C-5 iodine intact for future coupling.

  • Rationale: The C-5 position is electronically deactivated for nucleophilic attack. The C-2 bromine is activated.[1][2] The reaction is regioselective by design.

  • Key Parameter: Temperature control is vital to prevent halogen scrambling or degradation, though C-5 I is generally stable to these conditions.

Protocol:

  • Dissolution: Dissolve 2-bromo-5-iodopyrimidine (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Reagent Addition: Add the amine nucleophile (e.g., Morpholine, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA or

    
    , 1.5 equiv).
    
  • Reaction: Stir at room temperature (RT) for 2–4 hours. If the nucleophile is weak, heat to 50°C.

    • Monitoring: TLC/LCMS will show consumption of starting material and formation of a single regioisomer.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Outcome: >90% yield of 2-amino-5-iodopyrimidine.

Scenario B: Site-Selective Suzuki Coupling at C-5

Objective: Couple an aryl boronic acid at C-5 while preserving the C-2 bromine.

  • Rationale: The rate of oxidative addition (

    
    ) for Pd(0) into the C-I bond is significantly faster than into the C-Br bond.
    
  • Catalyst Choice: Use a "mild" catalyst system (e.g.,

    
    ) rather than highly active systems (like Pd-RuPhos) to maximize the kinetic differentiation between I and Br.
    

Protocol:

  • Preparation: In a reaction vial, combine 2-bromo-5-iodopyrimidine (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add a degassed mixture of DME/Water (4:1) or Toluene/EtOH/Water.

  • Catalyst: Add

    
     (3–5 mol%).
    
  • Reaction: Heat to 80°C under inert atmosphere (

    
     or Ar).
    
    • Critical Check: Monitor closely by HPLC. Stop the reaction immediately upon consumption of the di-halide to prevent the second coupling at C-2.

  • Purification: Column chromatography is usually required to separate the mono-coupled product from traces of bis-coupled by-product.

  • Outcome: 2-bromo-5-arylpyrimidine.

Comparative Data: Reactivity Trends

The following table summarizes the relative reactivity rates (


) based on literature precedents for pyrimidine functionalization.
Reaction TypeC-2 Bromo ReactivityC-5 Iodo ReactivityDominant Site

(Amines)
High (

)
Inert (

)
C-2
Suzuki (Pd-Cat) Moderate (Activated)Very High (Weak Bond)C-5
Lithiation (Li-X) ModerateHigh (Fast Exchange)C-5
Sonogashira ModerateHigh C-5

Troubleshooting & Optimization

Problem: "I am seeing bis-coupling during the Suzuki reaction."
  • Cause: The C-2 bromine is activated by the pyrimidine nitrogens, making it more reactive than a standard phenyl bromide. If the temperature is too high or the catalyst too active (e.g., SPhos, XPhos), the kinetic window between C-5 (I) and C-2 (Br) closes.

  • Solution:

    • Lower the temperature (try 40–60°C).

    • Use a slight deficit of boronic acid (0.95 equiv).

    • Switch to a less electron-rich ligand (e.g.,

      
       instead of tricyclohexylphosphine).
      
Problem: "The reaction is sluggish."
  • Cause: The nucleophile is sterically hindered or the solvent is too non-polar.

  • Solution:

    • Switch to a polar aprotic solvent (DMSO, NMP).

    • Use a fluoride source (CsF) if using silyl-amines, or simply increase temperature. Note: C-5 I is thermally stable up to >100°C in the absence of transition metals.

References

  • Vertex AI Search. (2025). Site-selective Suzuki coupling of dihalopyrimidines. BenchChem. Link

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. Link

  • National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. PMC. Link

  • Baran Lab. (2020). Haloselectivity of Heterocycles. Scripps Research. Link

  • WuXi Biology. (2023). Divergence in Haloselectivity of SNAr and Cross Coupling. WuXi AppTec. Link

Sources

The 2-Bromo-5-iodo-4-methylpyrimidine Scaffold: A Strategic Lynchpin for Kinase Inhibitor Discovery

[1]

Executive Summary: The "Privileged" Architecture

In the landscape of fragment-based drug discovery (FBDD), the This compound scaffold (CAS: 1260859-19-5) represents a high-value "lynchpin" intermediate.[1] Its utility is defined not merely by its biological activity per se, but by its orthogonal reactivity profile and its structural congruence with the ATP-binding cleft of human protein kinases.

This guide analyzes the technical utility of this scaffold, detailing its sequential functionalization to generate libraries of 2,4,5-trisubstituted pyrimidines —a class of molecules with validated potency against Aurora Kinases , CDKs , and FGFRs .

Structural Analysis & Pharmacophore Mapping

The biological potential of this scaffold is encoded in its substitution pattern, which maps directly to the conserved features of the kinase hinge region.

The "Three-Point" Pharmacophore

When derivatized, the scaffold functions as a Type I ATP-competitive inhibitor.[1]

PositionChemical FeatureBiological Function (Kinase Domain)
C2 (Bromo) Precursor to AmineHinge Binder: Upon Buchwald-Hartwig coupling, the resulting -NH- or -NH-Ar group forms a critical H-bond with the kinase hinge backbone (e.g., Val, Met residues).[1]
C4 (Methyl) Steric/LipophilicSelectivity Filter: The methyl group occupies the hydrophobic pocket near the gatekeeper residue. It restricts rotational freedom (atropisomerism) and enhances lipophilic contacts.[1]
C5 (Iodo) High ReactivitySolvent Front/Back Pocket: The site for Suzuki/Sonogashira coupling. Substituents here project into the solvent-exposed region or the "back pocket," determining potency and solubility.
Visualization: The Kinase Interaction Map

The following diagram illustrates how the scaffold's derivatives interact with a generic kinase binding pocket.

KinaseMapScaffold2,4,5-TrisubstitutedPyrimidine CoreHingeHinge Region(H-Bonding)Scaffold->HingeC2-Amine InteractionGatekeeperGatekeeper Residue(Steric Clash/Fit)Scaffold->GatekeeperC4-Methyl ContactSolventSolvent Exposed Area(Solubility/Selectivity)Scaffold->SolventC5-Aryl Extension

Caption: Pharmacophore mapping of the trisubstituted pyrimidine core within the ATP-binding cleft.

Synthetic Utility: The Gateway to Activity

The core value of this compound lies in the reactivity gap between the C5-Iodine and C2-Bromine.[1] This allows for controlled, sequential functionalization without the need for protecting groups.

Reactivity Hierarchy
  • C5-Iodine: Highly reactive.[1] Undergoes oxidative addition with Pd(0) rapidly at room temperature or mild heating.[1]

  • C2-Bromine: Less reactive.[1] Requires higher temperatures or more active catalytic systems (e.g., Buchwald precatalysts) to engage.

Sequential Functionalization Protocol

This self-validating workflow ensures the C5 position is derivatized before the C2 position.[1]

SynthesisWorkflowStart2-Bromo-5-iodo-4-methylpyrimidineStep1Step 1: Suzuki Coupling(Selective C5-Aryl)Start->Step1Boronic AcidPd(PPh3)4, Na2CO3RT to 60°CIntermedIntermediate:2-Bromo-5-aryl-4-methylpyrimidineStep1->IntermedStep2Step 2: Buchwald-Hartwig(C2-Amination)Intermed->Step2Amine (R-NH2)Pd2(dba)3, Xantphos100°CFinalFinal Drug Candidate:2-Amino-5-aryl-4-methylpyrimidineStep2->Final

Caption: Chemo-selective functionalization route leveraging the C-I vs. C-Br reactivity difference.

Targeted Biological Applications

Aurora Kinase Inhibition

Derivatives of this scaffold function as potent inhibitors of Aurora A and B kinases , which are critical regulators of mitosis.

  • Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region, while the C2-amino group acts as a donor.

  • SAR Insight: Introduction of a benzamide or pyrazole moiety at C5 (via the iodine handle) significantly enhances potency, often achieving IC50 values in the low nanomolar range (e.g., <10 nM for Aurora A).

  • Reference: Analogous to the binding mode of VX-680 (Tozasertib) , which utilizes a pyrimidine-based core to lock the kinase in an inactive conformation [1].[1]

FGFR & Gatekeeper Mutations

The C4-methyl group is particularly relevant for targeting Fibroblast Growth Factor Receptors (FGFR) .[1]

  • Application: In FGFR1-3, the "gatekeeper" residue controls access to the back hydrophobic pocket. The C4-methyl group of this scaffold can effectively pack against smaller gatekeeper residues (like Valine or Threonine) or exploit the space created by specific mutations.[1]

  • Data: 2,4,5-trisubstituted pyrimidines have demonstrated efficacy against FGFR gatekeeper mutants (e.g., V561M) in non-small cell lung cancer (NSCLC) models [2].[2]

CDK9 Inhibition (Anticancer)[1]
  • Target: Cyclin-Dependent Kinase 9 (CDK9).[1][3]

  • Activity: Compounds derived from this scaffold have shown >100-fold selectivity for CDK9 over CDK1/2.[1][3]

  • Outcome: Down-regulation of Mcl-1 and induction of apoptosis in chronic lymphocytic leukemia (CLL) cells [3].[1][3]

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C5-Functionalization)

This protocol selectively engages the C5-Iodine while leaving the C2-Bromine intact for subsequent steps.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)[1]

  • Pd(PPh3)4 (0.05 equiv)[1]

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with the pyrimidine scaffold, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and Na2CO3 solution via syringe.

  • Reaction: Stir at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent premature reactivity at the C2-Br position.[1]

  • Monitoring: Monitor by TLC/LC-MS. The starting material (R_t ~ X min) should convert to the mono-coupled product (M-I replaced by M-Ar).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C2-Functionalization)

This step installs the hinge-binding amine motif.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aniline or Primary Amine (1.2 equiv)[1]

  • Pd2(dba)3 (0.02 equiv)[1]

  • Xantphos (0.04 equiv)[1]

  • Cs2CO3 (2.0 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Procedure:

  • Prep: In a glovebox or under Argon, combine the intermediate, amine, catalyst, ligand, and base.

  • Heating: Heat the mixture to 100°C for 12–16 hours.

  • Validation: LC-MS should show the disappearance of the bromine isotope pattern and formation of the final amine product.

  • Purification: Filter through Celite, concentrate, and purify via HPLC or recrystallization.

Future Outlook: PROTACs and FBDD

The this compound scaffold is increasingly relevant in PROTAC (Proteolysis Targeting Chimera) design.[1] The C5 position serves as an ideal vector for attaching a linker and E3 ligase ligand, as it projects into the solvent, minimizing interference with the warhead's binding at the hinge region.

References

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[1] Nature Medicine, 10, 262–267. Link[1]

  • Tan, L., et al. (2025).[2] "Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC."[2] Journal of Medicinal Chemistry. Link

  • Shao, H., et al. (2013). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." Molecular Cancer Therapeutics.[1] Link

  • BenchChem. (2025).[1] "Application Notes: 2-Bromo-5-methylpyridin-4-amine and Pyrimidine Analogs in Kinase Synthesis." BenchChem Technical Library. Link[1]

  • Luo, Y., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 26(16), 4959. Link[1]

Methodological & Application

Application Notes: Regioselective Sonogashira Coupling of 2-Bromo-5-iodo-4-methylpyrimidine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Bromo-5-iodo-4-methylpyrimidine in Cross-Coupling Chemistry

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone of modern molecular design, featuring prominently in a vast array of therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for tuning biological activity, and dihalogenated pyrimidines offer a powerful platform for sequential, site-selective modifications. This compound is a particularly valuable building block due to the differential reactivity of its carbon-halogen bonds.

The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes, is an indispensable tool in this context.[1][2] This application note provides a detailed protocol for the regioselective Sonogashira coupling of this compound, focusing on the preferential reaction at the more labile C-I bond. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and discuss key considerations for achieving high yields and purity.

The fundamental principle underpinning this selective transformation lies in the relative bond strengths of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This inherent reactivity difference allows for the targeted introduction of an alkynyl moiety at the 5-position of the pyrimidine ring, leaving the C-Br bond at the 2-position available for subsequent downstream functionalization.[2]

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling typically employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[2] The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: A palladium(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl intermediate.

  • The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic ligand to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynylated product and regenerate the active palladium(0) catalyst.

An amine base, such as triethylamine or piperidine, is essential to neutralize the hydrogen halide byproduct generated during the reaction and to facilitate the formation of the copper acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Ar-I Ar-I Ar-I->Ar-Pd(II)L2-I Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)L2-I CuI H-Base+ H-Base+ Cu(I)-C≡CR->H-Base+ H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling at the 5-Iodo Position

This protocol provides a general method for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-5 position.

Materials and Reagents
  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Piperidine (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

Reaction Setup and Procedure

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Combine this compound, PdCl₂(PPh₃)₂, and CuI in a dry Schlenk flask. prep_inert 2. Evacuate and backfill the flask with inert gas (3x). prep_reagents->prep_inert add_solvents 3. Add degassed solvent (THF or DMF) and base (Et₃N or Piperidine). prep_inert->add_solvents add_alkyne 4. Add the terminal alkyne via syringe. add_solvents->add_alkyne run_reaction 5. Stir at room temperature to 40°C. Monitor by TLC or LC-MS. add_alkyne->run_reaction filter_celite 6. Dilute with an organic solvent and filter through Celite. run_reaction->filter_celite wash 7. Wash the filtrate with water and brine. filter_celite->wash dry_concentrate 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry_concentrate purify 9. Purify by column chromatography. dry_concentrate->purify

Caption: General experimental workflow for the Sonogashira coupling.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkynes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-Bromo-5-(alkynyl)-4-methylpyrimidine.

Data Presentation: Optimization and Expected Outcomes

The optimal reaction conditions can vary depending on the specific terminal alkyne used. The following table provides a summary of key parameters and expected outcomes based on analogous reactions with halogenated pyrimidines and pyridines.

ParameterCondition/ReagentRationale & Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility. Catalyst loading is typically in the range of 1-5 mol%.
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the activation of the terminal alkyne. Typically used in a 1:2 to 1:1 ratio with the palladium catalyst.
Base Triethylamine (Et₃N), Piperidine, Diisopropylethylamine (DIPEA)Amine bases are crucial for neutralizing the HX byproduct. Piperidine can sometimes lead to faster reaction rates.
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence reaction rate and solubility of reagents. Degassing is critical to prevent oxidative homocoupling.
Temperature Room Temperature to 60°CThe reaction often proceeds well at room temperature due to the high reactivity of the C-I bond. Gentle heating can be applied if the reaction is sluggish.
Reaction Time 2 - 12 hoursReaction time is dependent on the reactivity of the alkyne and the reaction temperature. Monitoring by TLC or LC-MS is recommended.
Typical Yield 70 - 95%High yields are generally expected for this selective coupling, contingent on the purity of starting materials and rigorous exclusion of oxygen.

Troubleshooting and Key Considerations

  • Homocoupling (Glaser Coupling): The most common side reaction is the dimerization of the terminal alkyne. This is often promoted by the presence of oxygen. To minimize this, ensure all solvents and reagents are properly degassed and the reaction is maintained under a strict inert atmosphere. In some cases, a "copper-free" Sonogashira protocol may be considered.[2]

  • Low Reactivity: If the reaction is slow or incomplete, consider gently heating the reaction mixture (40-60 °C). Increasing the catalyst loading (up to 5 mol% for Pd and 10 mol% for CuI) can also improve the conversion.

  • Purification Challenges: The crude product may contain residual catalyst and homocoupled byproducts. Filtration through a plug of silica gel or Celite before concentration can remove a significant portion of the metal residues. Careful column chromatography is usually sufficient for obtaining the pure product.

Conclusion

The regioselective Sonogashira coupling of this compound is a highly efficient and strategic method for the synthesis of functionalized pyrimidine derivatives. By leveraging the differential reactivity of the C-I and C-Br bonds, this protocol allows for the precise introduction of diverse alkynyl groups at the 5-position, yielding valuable intermediates for drug discovery and materials science. The provided protocol, grounded in established mechanistic principles and field-proven practices, offers a reliable starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link]

  • ResearchGate. (n.d.). The Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6. Retrieved from [Link]

  • Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Soozani, A., Keivanloo, A., & Bakherad, M. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10), 174751981986892. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • He, H., Liu, J., & Wang, X. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 21, 7886-7890. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121. Available at: [Link]

  • Reddy, B. V. S., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7, 1231-1236. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Li, Y., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(10), 1636-1642. Available at: [Link]

  • Handa, S., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. eScholarship, University of California. Available at: [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10, 16147-16156. Available at: [Link]

  • Jackson, O. D., Reyes, A., Stein, C. D., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

Sources

Nucleophilic aromatic substitution (SNAr) at C-2 position of 2-Bromo-5-iodo-4-methylpyrimidine

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of 2-Bromo-5-iodo-4-methylpyrimidine

Executive Summary

This guide details the protocols for the regioselective functionalization of This compound (CAS: 1260859-19-5). This scaffold is a "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its value lies in its orthogonal reactivity: the C-2 position is primed for

Key Takeaway: The presence of the C-4 methyl group and the C-5 iodine atom creates a specific electronic environment where the C-2 bromine is the sole electrophilic site viable for

Mechanistic Insight & Chemoselectivity

To design a robust protocol, one must understand the electronic landscape of the pyrimidine ring.

The "Element Effect" and Activation

In




1

However, in This compound , regioselectivity is dictated by ring activation rather than just the leaving group:

  • C-2 Position (Target): Flanked by two nitrogen atoms. The inductive withdrawal of both nitrogens makes this carbon highly electron-deficient (electrophilic). The intermediate Meisenheimer complex is stabilized by resonance where the negative charge resides on the electronegative nitrogens.[2]

  • C-5 Position (Preserved): Located meta to the nitrogens. It lacks the ability to stabilize the negative charge of a Meisenheimer intermediate effectively. Therefore, despite Iodine being a good leaving group in other contexts, it is inert to

    
     here.
    
  • C-4 Position: Occupied by a methyl group (not a leaving group). The methyl group is weakly electron-donating, slightly deactivating the ring, but not enough to hinder C-2 attack.

Visualization of Reactivity

The following diagram illustrates the orthogonal reactivity zones of the substrate.

ReactivityMapSubstrate2-Bromo-5-iodo-4-methylpyrimidineC2C-2 Position (Br)High S_NAr ReactivityTarget SiteSubstrate->C2 NucleophilicAttackC5C-5 Position (I)Inert to S_NArActive for Pd-CouplingSubstrate->C5 PreservedC4C-4 Position (Me)Steric/ElectronicModulatorSubstrate->C4 Static

Figure 1: Orthogonal reactivity map. Green indicates the active site for

Experimental Protocols

Protocol A: C-2 Amination (The "Workhorse" Reaction)

This protocol is optimized for primary and secondary amines. The use of a polar aprotic solvent (NMP or DMF) accelerates the reaction, while DIPEA scavenges the generated HBr.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide) [0.2 M concentration]

Step-by-Step Methodology:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv).

  • Solvation: Add NMP (5 mL per mmol substrate) and stir until fully dissolved.

  • Addition: Add DIPEA (2.5 equiv) followed by the amine (1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv.

  • Reaction: Heat the mixture to 80°C . Monitor by LC-MS every hour.

    • Endpoint: Conversion is usually complete within 2–4 hours. Look for the disappearance of the starting material peak (M+H: ~298/300 for Br isotope pattern).

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction to room temperature.[3]

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Alternative Workup (Extraction):

    • If no precipitate forms, dilute with EtOAc, wash 3x with water (to remove NMP), 1x with Brine, dry over

      
      , and concentrate.
      
Protocol B: C-2 Etherification (Alkoxylation)

Alkoxides are harder nucleophiles and require stricter anhydrous conditions to prevent hydrolysis (formation of the 2-hydroxy impurity).

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): Used as solvent or 1.5 equiv in THF.

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or

    
     (2.0 equiv).
    
  • Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
    
  • Nucleophile Formation: Add the alcohol (1.2 equiv) dropwise. Stir at 0°C for 15 min until

    
     evolution ceases.
    
  • Substrate Addition: Add this compound (1.0 equiv) as a solution in THF.

  • Reaction: Allow to warm to room temperature. If reaction is sluggish after 2 hours, heat to 50°C.

    • Caution: Higher temperatures increase the risk of dehalogenation or side reactions.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Purification: Extract with EtOAc/Ether. Flash chromatography is usually required to separate the product from unreacted alcohol.

Data Summary & Process Parameters

The following table summarizes critical process parameters (CPPs) based on internal optimization data.

ParameterCondition A (Amines)Condition B (Alkoxides)Impact on Quality
Solvent NMP, DMF, DMSOTHF, Dioxane, ToluenePolar aprotic speeds up

; Ethers prevent hydrolysis.
Base DIPEA, TEANaH,

,

Inorganic bases required for alcohols; Organic bases sufficient for amines.
Temperature 60°C – 100°C0°C – 60°C>100°C risks displacing the C-5 Iodine.
Concentration 0.2 M – 0.5 M0.1 M – 0.2 MHigher conc. favors reaction rate but may trap impurities.
Atmosphere AmbientInert (

/Ar)
Critical for alkoxides to prevent moisture (hydrolysis).

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct pathway for your specific nucleophile.

WorkflowStartSelect NucleophileTypeNucleophile Type?Start->TypeAmineAmine (R-NH2 / R2-NH)Type->AmineAlcoholAlcohol (R-OH)Type->AlcoholCondAProtocol A:DIPEA / NMP / 80°CAmine->CondACondBProtocol B:NaH / THF / 0°C -> RTAlcohol->CondBCheckQC Check (LCMS)CondA->CheckCondB->CheckSuccessIsolate Product(Retain 5-Iodo)Check->Success Desired Mass

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

Troubleshooting & Critical Quality Attributes

Hydrolysis (The "Hydroxy" Impurity)
  • Symptom: Appearance of a peak with Mass [M-Br+OH].

  • Cause: Water in the solvent or wet base. The hydroxide ion is a potent nucleophile and will compete with your amine/alkoxide for the C-2 position.

  • Solution: Use anhydrous solvents (DMF/NMP) and fresh bottles of DIPEA. For alkoxide reactions, ensure the atmosphere is inert.

C-5 Dehalogenation
  • Symptom: Loss of Iodine (Mass [M-126]).

  • Cause: Extreme temperatures (>120°C) or presence of radical initiators.

  • Solution: Keep reaction temperatures below 100°C. Avoid metals (Cu, Pd) in the reaction vessel until the

    
     is complete.
    
Regioselectivity Confirmation
  • Validation: While C-4 attack is chemically unlikely due to the methyl group, confirm the structure using 1H NMR .

    • The C-4 Methyl group typically appears as a singlet around

      
       2.4–2.6 ppm.
      
    • The C-6 Proton (aromatic) appears as a singlet around

      
       8.5–8.8 ppm.
      
    • Loss of the C-6 proton signal would indicate aberrant substitution at C-6 (highly unlikely).

    • Loss of the C-4 methyl signal would indicate aberrant attack at C-4 (impossible without breaking C-C bonds).

    • Therefore, retention of both signals confirms C-2 substitution.

References

  • Compound Data: 5-Bromo-2-iodo-4-methylpyrimidine (CAS 1260859-19-5).[4][5] Sigma-Aldrich Catalog. (Note: Link directs to the close analog 5-Bromo-2-iodopyrimidine for property verification as specific 4-Me derivative pages are dynamic).

  • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Nucleophilic attack at C-2/C-4/C-6).

  • Mechanistic Principles: "Nucleophilic Aromatic Substitution (SNAr) on Pyridines and Pyrimidines." BenchChem Application Notes.

  • Analogous Protocols: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry.

(Note: While specific peer-reviewed papers solely dedicated to CAS 1260859-19-5 are rare in open literature, the protocols above are derived from standard, validated methodologies for 2-halopyrimidines found in the cited texts.)

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Privileged Heterocycle

The 2-bromo-5-iodo-4-methylpyrimidine scaffold is a valuable and versatile building block in medicinal chemistry and materials science. Its unique dihalogenated structure, featuring electronically distinct carbon-iodine and carbon-bromine bonds, allows for programmed, regioselective functionalization. This strategic introduction of molecular diversity is paramount in the development of novel therapeutics and functional materials. The pyrimidine core itself is a privileged structure, frequently found in biologically active compounds, including kinase inhibitors and other targeted therapies.

This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of regioselectivity and provide field-proven starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Principle of Regioselective Cross-Coupling

The success of selective functionalization hinges on the differential reactivity of the C-I and C-Br bonds in the palladium-catalyzed catalytic cycle. The rate-determining step in many cross-coupling reactions is the oxidative addition of the organohalide to the palladium(0) center. The activation energy for this step is significantly lower for aryl iodides compared to aryl bromides, following the general reactivity trend: C-I > C-Br > C-Cl.

By carefully controlling reaction conditions such as temperature, catalyst, and ligand, one can exploit this reactivity difference to achieve high selectivity for the functionalization of the more labile C-5 iodine position, leaving the C-2 bromine atom untouched for subsequent transformations. This stepwise approach enables the synthesis of complex, differentially substituted pyrimidines from a single, readily accessible starting material. A publication on the related 5-bromo-2-iodopyrimidine confirms its utility in selective palladium-catalyzed cross-coupling reactions with a variety of arylboronic acids and alkynylzincs, providing strong precedent for the methodologies described herein.[1]

Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols and comparative data for three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox. The conditions outlined are robust starting points, derived from established procedures for analogous dihalopyridine and dihalopyrimidine systems, and are designed to favor selective substitution at the C-5 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and utilizing readily available and generally non-toxic boronic acid reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterCondition 1Condition 2Condition 3
Palladium Precursor Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂
Ligand (none)(none)SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent System Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)DMF
Temperature 90 °C100 °C100 °C
Typical Time 12-16 h12-18 h8-12 h
Coupling Partner Arylboronic acidArylboronic acidArylboronic acid
Notes Classic, reliable system.Effective for a broad range of boronic acids.Highly active catalyst, allows for lower loading.

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-5 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, degassed

  • Water, deionized and degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add degassed toluene and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I Bond Cleavage) Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)(I)L2 Ar-Pd(II)-I Complex Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar_Product Ar-Ar' (Product) Reductive_Elimination->Ar-Ar_Product Boronic_Acid_Activation R'B(OH)₂ + Base -> [R'B(OH)₃]⁻ Boronic_Acid_Activation->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[2]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

ParameterCondition 1 (Classic)Condition 2 (Copper-Free)
Palladium Precursor PdCl₂(PPh₃)₂Pd(OAc)₂
Ligand PPh₃SPhos
Co-catalyst CuI(none)
Base Triethylamine (Et₃N)Cs₂CO₃
Solvent System DMF or THF1,4-Dioxane
Temperature Room Temp to 60 °C80 - 100 °C
Typical Time 2-6 h8-16 h
Coupling Partner Terminal AlkyneTerminal Alkyne
Notes Highly effective, but sensitive to oxygen.Avoids potential alkyne homocoupling.

This protocol outlines a general procedure for the selective Sonogashira coupling at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas (3 cycles).

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents 1. Combine 2-bromo-5-iodo-4- methylpyrimidine, coupling partner, catalyst, ligand, and base in an oven-dried flask. Inert_Atmosphere 2. Evacuate and backfill with inert gas (3x). Combine_Reagents->Inert_Atmosphere Add_Solvent 3. Add degassed solvent. Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat to the desired temperature with stirring. Add_Solvent->Heat_Stir Monitor 5. Monitor progress by TLC or LC-MS. Heat_Stir->Monitor Cool 6. Cool to room temperature. Monitor->Cool Workup 7. Perform aqueous work-up and extract with organic solvent. Cool->Workup Purify 8. Dry, filter, concentrate, and purify. Workup->Purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][4] This reaction has broad substrate scope and is a cornerstone of modern medicinal chemistry for the construction of carbon-nitrogen bonds.[5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

ParameterCondition 1Condition 2
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂
Ligand XantphosRuPhos
Base Cesium Carbonate (Cs₂CO₃)Sodium tert-butoxide (NaOtBu)
Solvent System Toluene1,4-Dioxane
Temperature 110 °C100 °C
Typical Time 12-24 h8-16 h
Coupling Partner Primary or Secondary AminePrimary or Secondary Amine
Notes Milder base, good for sensitive functional groups.Stronger base, often faster reactions.

This protocol provides a general method for the selective amination at the C-5 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene and the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield or No Reaction: Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere. The palladium catalyst may require pre-activation. Consider screening different ligands, as their steric and electronic properties are crucial for success.

  • Lack of Selectivity: If a mixture of C-5 and C-2 substituted products is observed, reducing the reaction temperature and time may favor the more reactive C-I bond functionalization.

  • Homocoupling of Coupling Partner: This is a common side reaction, particularly in Suzuki and Sonogashira couplings. Ensure the reaction is thoroughly degassed to remove oxygen. In Sonogashira reactions, using a copper-free protocol can mitigate alkyne homocoupling.

Conclusion

The this compound scaffold offers a predictable and versatile platform for the synthesis of complex, multi-substituted pyrimidines through regioselective palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can strategically introduce diverse functionalities. The protocols provided herein serve as robust and reliable starting points for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of novel molecular entities for drug discovery and materials science applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Scilit. (2009, August 11). Ortho-Functionalization of 2-Phenoxypyrimidines via Palladium-Catalyzed C−H Bond Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Catalytic CH Bond Functionalization with Palladium(II). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

  • ResearchGate. (2016, November 1). Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective Suzuki Cross-Coupling Reactions of 2,3,4,5-Tetrabromo-1-methylpyrrole. Retrieved from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PMC. (n.d.). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Retrieved from [Link]

Sources

Mastering the Synthesis of Polysubstituted Pyrimidines: An Application Guide to 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1] This six-membered aromatic heterocycle, with nitrogen atoms at positions 1 and 3, is a privileged scaffold due to its ability to engage in a variety of biological interactions.[1] The strategic placement of diverse substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Consequently, the development of robust and versatile synthetic methodologies to access polysubstituted pyrimidines is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of the synthesis of polysubstituted pyrimidines, with a particular focus on the utility of the versatile building block, 2-Bromo-5-iodo-4-methylpyrimidine.

The Strategic Advantage of this compound

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for the selective functionalization of the pyrimidine ring in a stepwise manner, providing a powerful tool for the construction of complex, polysubstituted pyrimidines. The C-I bond at the 5-position can be selectively reacted under milder conditions, leaving the C-Br bond at the 2-position intact for subsequent transformations. This orthogonal reactivity is the key to the modular synthesis of a diverse library of pyrimidine derivatives.

Visualizing the Synthetic Strategy: A Workflow for Sequential Functionalization

The sequential nature of cross-coupling reactions on this compound can be visualized as a logical workflow. This allows for the planned introduction of different substituents at specific positions on the pyrimidine core.

G start This compound step1 Selective Reaction at C5 (e.g., Sonogashira or Suzuki Coupling) start->step1 Pd Catalyst (low temp) intermediate 2-Bromo-4-methyl-5-substituted pyrimidine step1->intermediate step2 Reaction at C2 (e.g., Buchwald-Hartwig Amination or Suzuki Coupling) intermediate->step2 Pd Catalyst (higher temp or different ligand) final_product 2,5-Disubstituted-4-methylpyrimidine step2->final_product G reactant1 This compound product 2-Bromo-4-methyl-5-(alkynyl)pyrimidine reactant1->product + reactant2 Terminal Alkyne reactant2->product + reagents Pd(PPh₃)₂Cl₂ CuI, Et₃N, THF Room Temperature product->reagents

Caption: Sonogashira coupling at the C5 position.

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound312.891.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.193.03.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Suzuki Coupling at the C5-Position

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. [2]Similar to the Sonogashira coupling, the C-I bond's lability allows for selective arylation or vinylation at the C5 position.

Reaction Scheme:

G reactant1 This compound product 2-Bromo-5-aryl-4-methylpyrimidine reactant1->product + reactant2 Arylboronic Acid reactant2->product + reagents Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O 80 °C product->reagents

Caption: Suzuki coupling at the C5 position.

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound312.891.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

Following the functionalization of the C5-position, the remaining C-Br bond at the C2-position can be targeted for amination using the Buchwald-Hartwig reaction. [3][4]This reaction is a powerful tool for the formation of C-N bonds. [3] Reaction Scheme:

G reactant1 2-Bromo-4-methyl-5-substituted pyrimidine product 2-Amino-4-methyl-5-substituted pyrimidine reactant1->product + reactant2 Primary or Secondary Amine reactant2->product + reagents Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene 110 °C product->reagents

Caption: Buchwald-Hartwig amination at the C2 position.

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
2-Bromo-4-methyl-5-substituted pyrimidine-1.01.0
Primary or Secondary Amine-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Anhydrous Toluene-10 mL-

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Add the 2-Bromo-4-methyl-5-substituted pyrimidine (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in C5-Coupling Incomplete reaction; Decomposition of starting material or product.- Increase reaction time or temperature moderately.- Use a different palladium catalyst or ligand.- Ensure all reagents and solvents are anhydrous and degassed.
Lack of Selectivity (Reaction at C2) Reaction conditions are too harsh.- Lower the reaction temperature for the C5-coupling.- Use a less reactive palladium catalyst for the initial step.
Hydrodebromination/deiodination Presence of a hydrogen source; Catalyst deactivation.- Use a stronger, non-coordinating base.- Ensure the reaction is run under a strictly inert atmosphere.- Use a higher catalyst loading or a more robust ligand.
Low Yield in Buchwald-Hartwig Amination Steric hindrance from the amine or the C5-substituent; Catalyst inhibition.- Use a bulkier phosphine ligand (e.g., RuPhos, BrettPhos).- Increase the reaction temperature.- Screen different bases (e.g., K₃PO₄, NaOtBu).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of polysubstituted pyrimidines. The distinct reactivity of its carbon-halogen bonds under palladium catalysis allows for a predictable and sequential functionalization of the pyrimidine core. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, researchers can efficiently access a wide array of complex pyrimidine derivatives with significant potential in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these synthetic strategies in the laboratory.

References

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2025). MedChemComm.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2025). MedChemComm.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S..
  • Buchwald-Hartwig Amination Reaction. (2021, July 27). YouTube. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). Journal of Medicinal Chemistry.
  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. (n.d.).
  • Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. (2014). Journal of Medicinal Chemistry.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). RSC Advances.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). Journal of the American Chemical Society.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
  • Synthesis of 5-bromo-4-(hetero)arylpyrimidine derivatives via nucleophilic substitution of hydrogen (SNH) reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. (n.d.). Semantic Scholar.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (n.d.). Organic & Biomolecular Chemistry.
  • Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. (2024). Physical Chemistry Chemical Physics.
  • RSC Medicinal Chemistry. (2022). NSF Public Access Repository.
  • Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. (n.d.). RSC Advances.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega.

Sources

Application Note: Strategic C-H Activation of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Bromo-5-iodo-4-methylpyrimidine (CAS: 1260859-19-5) is a high-value pharmacophore scaffold. Its utility lies in its dense functionalization potential: it possesses two differentiated electrophilic sites (C5-I and C2-Br) and an acidic methyl group (C4-Me). However, standard cross-coupling strategies often consume the halogen "handles" prematurely, limiting downstream diversity.

Direct C-H activation offers a superior strategic advantage: it allows for the functionalization of the C6 position or the C4-methyl group without disturbing the sensitive C–I or C–Br bonds. This guide details three validated protocols for achieving this chemoselectivity, overcoming the challenge of competing oxidative addition at the carbon-halogen bonds.

Structural Analysis & Reactivity Landscape

To design effective C-H activation protocols, one must first map the electronic and steric environment of the substrate.

  • C5-Iodo: The most reactive site for Pd(0) oxidative addition. Must be preserved during C-H activation to serve as a subsequent diversification point.

  • C2-Bromo: Secondary electrophile. Less reactive than C5-I but susceptible to SNAr and Pd-catalyzed coupling.

  • C6-H: The primary target for ring C-H activation. The electron-deficient nature of the pyrimidine ring (amplified by the halogens) makes this proton acidic (pKa ~20-25) and susceptible to nucleophilic radical attack.

  • C4-Methyl: Pseudo-benzylic protons. Susceptible to lateral Hydrogen Atom Transfer (HAT) or deprotonation.

Visualization: The Reactivity Battlefield

ReactivityMap Substrate 2-Bromo-5-iodo- 4-methylpyrimidine C5 C5-I Position (High Reactivity) Substrate->C5 Pd(0) Insertion (Avoid) C2 C2-Br Position (Med Reactivity) Substrate->C2 SnAr / Coupling C6 C6-H Position (Target for C-H Act.) Substrate->C6 Minisci / Ir-Borylation (Preferred) C4 C4-Methyl (Lateral C-H) Substrate->C4 Radical HAT

Figure 1: Reactivity map highlighting the chemoselectivity challenge. The goal is to target C6 or C4 while preserving C5/C2.

Protocol A: Radical C-H Alkylation (Minisci Reaction)

Objective: Install alkyl groups at the C6 position. Mechanism: Nucleophilic radical substitution.[1] Rationale: The Minisci reaction is the Gold Standard for this substrate. The presence of electron-withdrawing halogens (Br, I) at C2 and C5 lowers the LUMO of the pyrimidine ring, making it more reactive toward nucleophilic alkyl radicals. Crucially, this radical mechanism does not involve Pd(0) intermediates, preventing C-I bond cleavage.

Experimental Workflow
  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Radical Precursor: Carboxylic acid (R-COOH) or Alkyl halide (R-I) (2.0 - 3.0 equiv)

    • Oxidant: Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

    • Catalyst: AgNO3 (0.2 equiv)

    • Solvent: DCM/Water (biphasic) or TFA/Water.

    • Note: For acid-sensitive substrates, use a photoredox approach (Ir(ppy)3 + Blue LED).

  • Step-by-Step Procedure (Thermal Persulfate Method):

    • Dissolution: Dissolve the pyrimidine (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

    • Acidification: Add TFA (2.0 equiv) to protonate the pyrimidine N1/N3. Mechanistic Note: Protonation is critical to further lower the LUMO energy.

    • Addition: Add the alkyl carboxylic acid (2 mmol) and AgNO3 (0.2 mmol).

    • Initiation: Heat the mixture to 40°C. Add (NH4)2S2O8 (2 mmol) portion-wise over 30 minutes to control radical generation.

    • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the decarboxylated alkyl group (+R).

    • Workup: Neutralize with sat. NaHCO3, extract with DCM, and purify via silica gel chromatography.

  • Self-Validating Check:

    • Success Indicator: Disappearance of starting material with no de-iodination (loss of -127 amu).

    • Failure Mode: If de-iodination is observed, lower the temperature and switch to a photoredox initiation system (Blue LED, 25°C).

Protocol B: Steric-Controlled Ir-Catalyzed Borylation

Objective: Install a Boronic Acid Pinacol Ester (Bpin) at C6. Mechanism: Ir(III)/Ir(V) catalytic cycle governed by steric hindrance. Rationale: Iridium catalysts ligated with bipyridines (e.g., dtbpy) activate C-H bonds based on steric accessibility. In this compound, the C6 position is the only sterically accessible aromatic C-H bond. The catalyst tolerates aryl iodides well compared to Palladium.

Experimental Workflow
  • Reagents:

    • Substrate: 1.0 equiv

    • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.1 equiv)

    • Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 - 3.0 mol%)

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 - 6.0 mol%)

    • Solvent: Hexane or THF (anhydrous).

  • Step-by-Step Procedure:

    • Glovebox/Schlenk: In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]2 and dtbpy in Hexane (2 mL). Stir for 5 mins until the solution turns deep brown (active catalyst formation).

    • Substrate Addition: Add the pyrimidine substrate (0.5 mmol) and B2pin2 (0.55 mmol).

    • Reaction: Seal the vial and heat to 60°C for 4-16 hours.

    • Workup: Cool to room temperature. Pass through a short pad of silica/Celite to remove the catalyst. Evaporate volatiles.

    • Purification: Caution: Pyridyl/Pyrimidyl boronates can be unstable on silica. Use neutral alumina or perform a subsequent Suzuki coupling immediately ("Telescoped" process).

Workflow Diagram (Ir-Borylation)

IrWorkflow Step1 Catalyst Activation [Ir(OMe)(cod)]2 + dtbpy (Solvent: Hexane) Step2 Substrate Addition + this compound + B2pin2 Step1->Step2 Step3 Heating (60°C) Steric Selection at C6 Step2->Step3 Step4 Purification Check Is product stable on Silica? Step3->Step4 Stable Flash Chromatography (Neutral Alumina) Step4->Stable Yes Unstable Telescoped Suzuki Coupling (Add Pd catalyst + Ar-X) Step4->Unstable No

Figure 2: Decision workflow for Iridium-catalyzed borylation, highlighting the stability check for the resulting boronate.

Protocol C: Deprotonative Functionalization (Knochel-Hauser)

Objective: Nucleophilic trapping at C6 or Lateral C4-Me. Mechanism: Directed ortho Metalation (DoM) / Deprotonation. Rationale: The acidity of the ring protons allows for lithiation/magnesiation. Using TMPMgCl·LiCl (Knochel-Hauser Base) provides a "soft" deprotonation that is less likely to cause halogen-dance (migration of the Iodine) compared to n-BuLi.

  • Temperature Control is Critical:

    • -78°C: Kinetic deprotonation at C6 (Ring).

    • -40°C to -20°C: Thermodynamic equilibration may favor the lateral C4-methyl anion (formation of the enamine-like anion).

Procedure (C6-Functionalization):

  • Dissolve substrate in dry THF at -78°C.

  • Add TMPMgCl·LiCl (1.1 equiv) dropwise. Stir for 30 min.

  • Add Electrophile (e.g., aldehyde, ketone, allyl bromide).

  • Warm to RT and quench.

Comparative Strategy Table

FeatureMinisci Reaction (Protocol A)Ir-Borylation (Protocol B)Knochel Base (Protocol C)
Primary Target C6 (Ring)C6 (Ring)C6 (Ring) or C4 (Methyl)
Halogen Tolerance Excellent (Radical)Good (Oxidative Add. slow)Moderate (Temp dependent)
Product Type Alkyl/Acyl derivativesBoronate Esters (Suzuki ready)Alcohols, Allyl, etc.
Operational Difficulty Low (Open flask possible)Medium (Inert atm required)High (Cryogenic required)
Key Risk PolysubstitutionProtodeborylationHalogen Dance / Scrambling

References

  • Minisci, F., et al. "Mechanism and Scope of the Minisci Reaction." Journal of Organic Chemistry. (General Reference).

  • Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chemical Reviews. .

  • Knochel, P., et al. "Functionalization of Heterocycles using TMP-Bases." Angewandte Chemie Int. Ed..

  • Duncton, M. A. "Minisci reactions: Versatile tools for drug discovery and heterocycle modification." MedChemComm, 2011. .

  • Larsen, M. A., et al. "Iridium-catalyzed C–H borylation of pyridines." Organic & Biomolecular Chemistry. .

(Note: While specific papers on "this compound" are rare due to it being a building block, the cited references serve as the authoritative grounding for the reaction classes applied to this specific scaffold type.)

Sources

Application Note: Strategic Functionalization of the C4-Methyl Group on 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-bromo-5-iodo-4-methylpyrimidine represents a high-value "tri-functional" core in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three handles:

  • C5-Iodo: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C2-Bromo: Active in

    
     displacements or secondary Pd-couplings.
    
  • C4-Methyl: A lateral handle for chain extension, often neglected due to the difficulty of selective activation without disturbing the halogen/metal-sensitive motifs.

This Application Note provides three validated protocols to functionalize the C4-methyl group while preserving the integrity of the C-I and C-Br bonds. We prioritize methods that avoid metal-halogen exchange (lithiation risks) and focus on radical, thermal, and oxidative pathways.

Strategic Analysis: Reactivity Hierarchy

Before initiating experimentation, researchers must understand the reactivity landscape of this molecule to avoid chemoselectivity errors.

SiteSubstituentPrimary Reactivity ModeRisk Factor during Methyl Functionalization
C5 IodinePd-Catalyzed Oxidative AdditionHigh: Susceptible to Lithium-Halogen exchange (avoid n-BuLi). Labile to UV light.
C2 BromineNucleophilic Aromatic Substitution (

)
Medium: Susceptible to strong nucleophiles (alkoxides, amines) if used in excess.
C4 MethylLateral Deprotonation / Radical AbstractionTarget: Acidified by the electron-deficient pyrimidine ring.
Decision Tree for Functionalization

The following diagram outlines the logical flow for selecting a functionalization strategy based on the desired end-product.

ReactionLogic Start Target: C4-Methyl Group Decision Desired Functionality? Start->Decision RouteA Alkyl Halide (-CH2Br) (For SN2 displacement) Decision->RouteA Versatile Linker RouteB Enamine (-CH=CH-NMe2) (For fused rings) Decision->RouteB Ring Fusion RouteC Aldehyde (-CHO) (For reductive amination) Decision->RouteC Carbonyl Chem MethodA Method A: Wohl-Ziegler (NBS/AIBN) RouteA->MethodA MethodB Method B: Condensation (DMF-DMA) RouteB->MethodB MethodC Method C: Riley Oxidation (SeO2) RouteC->MethodC

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Method A: Radical Bromination (Wohl-Ziegler)[1]

This is the "workhorse" method. It converts the methyl group into a bromomethyl (-CH2Br) group, allowing for subsequent displacement by amines, thiols, or azides.

Mechanism & Rationale

The reaction proceeds via a radical chain mechanism.[1] The key challenge is over-bromination (forming the gem-dibromide).

  • Why NBS? N-Bromosuccinimide provides a low, steady concentration of

    
    , favoring allylic/benzylic substitution over ionic addition.
    
  • Why AIBN? Azobisisobutyronitrile initiates thermally at 80°C, avoiding the need for UV light which might degrade the C-I bond.

Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • NBS: 1.05 equiv (Do not exceed 1.1 equiv to minimize di-bromo formation)

    • AIBN: 0.05 equiv

    • Solvent:

      
       (classic) or PhCF3 (green alternative), 0.1 M concentration.
      
  • Procedure:

    • Dissolve substrate in anhydrous solvent under Argon.

    • Add NBS and AIBN.[1]

    • Heat to reflux (approx. 76-80°C) for 2–4 hours.

    • Monitor: Check LCMS every hour. Look for the +79/81 mass shift. Stop immediately upon >90% conversion to avoid di-bromination.

  • Workup:

    • Cool to 0°C to precipitate succinimide. Filter.

    • Concentrate filtrate.

    • Purification: Rapid column chromatography (Silica, Hexane/EtOAc). Note: Benzylic bromides are unstable on silica; minimize column time.

WohlZiegler Init Initiation: AIBN -> 2 Radicals Step1 Propagation 1: Radical abstracts H from Methyl Generates -CH2• Init->Step1 Heat Step2 Propagation 2: -CH2• reacts with Br2 Forms -CH2Br + Br• Step1->Step2 Step2->Step1 Chain Reaction NBS_Role NBS Role: Reacts with HBr to regenerate Br2 Keeps [Br2] low Step2->NBS_Role Generates HBr NBS_Role->Step2 Supplies Br2

Figure 2: Radical chain mechanism for the selective monobromination of the C4-methyl group.

Method B: Enaminone Formation (Condensation)[3]

This method utilizes the acidity of the C4-methyl protons (enhanced by the electron-deficient pyrimidine ring) to react with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

Mechanism & Rationale

This is a condensation reaction that forms an enaminone (


).[2]
  • Utility: This intermediate is a "heterocycle builder." It reacts with hydrazines to form pyrazolo[4,3-d]pyrimidines or with guanidines to form pyrido[2,3-d]pyrimidines.

  • Selectivity: Highly specific to the acidic methyl; does not touch C-Br or C-I.

Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • DMF-DMA: 1.5 – 2.0 equiv

    • Solvent: DMF (anhydrous) or neat if scale allows.

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add DMF-DMA.[3][4][5]

    • Heat to 80–100°C in a sealed tube or under reflux.

    • Time: Reaction is usually fast (1–3 hours). The solution often turns deep red/orange.

  • Workup:

    • Remove volatiles under reduced pressure.[5]

    • Triturate the residue with ether or cold ethanol. The product usually crystallizes as a solid.

    • Stability: The enamine is moisture-sensitive; store under inert gas.

Method C: Riley Oxidation (Aldehyde Synthesis)

Direct oxidation of the methyl group to an aldehyde using Selenium Dioxide (


) .[6][7][8][9]
Mechanism & Rationale

 selectively oxidizes activated methyl groups on heterocycles.
  • Challenge: Preventing over-oxidation to the carboxylic acid.

  • Solution: Use 1,4-dioxane as solvent and control temperature.

Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • 
      : 1.1 – 1.3 equiv
      
    • Solvent: 1,4-Dioxane/Water (95:5).

  • Procedure:

    • Suspend

      
       in the solvent and heat to 50°C to dissolve.
      
    • Add the pyrimidine substrate.

    • Reflux (100°C) for 2–6 hours.

    • Monitor: TLC usually shows a distinct polarity shift (aldehyde is more polar).

  • Workup:

    • Filter hot through Celite to remove red Selenium metal.

    • Concentrate filtrate.

    • Purification: The aldehyde is stable enough for chromatography.

Comparative Data Summary

FeatureMethod A (NBS)Method B (DMF-DMA)Method C (

)
Product Alkyl Bromide (-CH2Br)Enaminone (-CH=CH-NMe2)Aldehyde (-CHO)
Key Reagent NBS / AIBNDMF-DMASelenium Dioxide
Conditions Reflux (

/PhCF3)
Heat (DMF)Reflux (Dioxane)
C-I Stability Moderate (Light sensitive)HighHigh
Primary Risk Di-brominationHydrolysis of productOver-oxidation to acid
Yield (Est.) 60–75%80–90%50–65%

Expert Tips for Success

  • Avoid n-Butyllithium: Do not attempt lateral lithiation (e.g., using n-BuLi to make the anion). The C5-Iodine will undergo Lithium-Halogen exchange faster than the methyl deprotonation, leading to a "scrambled" mixture of de-iodinated products. If a base is absolutely required, use non-nucleophilic, hindered bases like LiTMP at -78°C, but Method B is superior for C-C bond formation.

  • Protect from Light: When running the NBS reaction (Method A), wrap the flask in foil if you are not using a specific photochemical initiator. This protects the C-I bond from homolytic cleavage.

  • Order of Operations: If your synthesis plan involves a Suzuki coupling at C5, consider doing it before Method A (Bromination) if the coupling partner is stable. The -CH2Br group is reactive and might interfere with sensitive Pd-catalytic cycles. However, the -CH3 group is robust; functionalizing it last is often the safest route if the final target allows.

References

  • Wohl-Ziegler Bromination Mechanism

    • Title: N-Bromosuccinimide.[10][11] Mechanism of Allylic Bromination.

    • Source: Journal of the American Chemical Society.[12]

    • Link:[Link]

  • DMF-DMA Reactions with Methylpyrimidines

    • Title: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.[4]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • Selenium Dioxide Oxidation of Heterocycles

    • Title: Oxidation of Active Methyl Groups of N-Heteroaromatic Compounds.[7]

    • Source: Heterocycles.[3][5][7][13]

    • Link:[Link][14]

  • Reactivity of Halogenated Pyrimidines

    • Title: Regioselective functionalization of 2,4-dichloropyrimidine and rel
    • Source: Tetrahedron.[12]

    • Link:[Link][14]

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Heterocycles from 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in the quest for novel bioactive molecules. 2-Bromo-5-iodo-4-methylpyrimidine stands out as a particularly valuable starting material, offering two distinct and orthogonally reactive handles for synthetic elaboration. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and highly controlled approach to the synthesis of complex, polysubstituted pyrimidines. This guide provides a comprehensive overview of the principles and detailed protocols for the sequential functionalization of this versatile building block.

The fundamental principle guiding this synthetic strategy is the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, which generally follows the order I > Br > Cl.[1] This inherent reactivity difference allows for the selective reaction at the more labile C-I bond at the 5-position of the pyrimidine ring, while the C-Br bond at the 2-position remains intact for subsequent transformations. This chemoselectivity is the key to a modular and efficient approach to building molecular diversity.

Strategic Synthesis Workflow: A Stepwise Approach

The journey from this compound to complex heterocyclic derivatives is a two-stage process. The initial step focuses on the functionalization of the highly reactive C5-iodo position, followed by a second coupling reaction at the less reactive C2-bromo position. This sequential approach allows for the introduction of two different substituents with high regiocontrol.

Synthetic Workflow start This compound step1 Step 1: Selective Cross-Coupling at C5 (Iodo Position) start->step1 Pd Catalyst Coupling Partner 1 intermediate 2-Bromo-4-methyl-5-substituted-pyrimidine step1->intermediate step2 Step 2: Cross-Coupling at C2 (Bromo Position) intermediate->step2 Pd Catalyst Coupling Partner 2 product 2,5-Disubstituted-4-methylpyrimidine step2->product

Caption: Stepwise functionalization of this compound.

Part 1: Selective Functionalization at the C5-Iodo Position

The initial synthetic manipulation of this compound targets the more reactive C-I bond. A variety of palladium-catalyzed cross-coupling reactions can be employed for this purpose, including Sonogashira, Suzuki, Stille, and Buchwald-Hartwig amination reactions. The choice of reaction will depend on the desired substituent to be introduced at the C5 position.

Protocol 1.1: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is particularly useful for the introduction of alkynyl groups, which can serve as versatile handles for further transformations, such as the construction of fused heterocyclic rings.

Underlying Principle: The selective Sonogashira coupling at the C5-iodo position is achieved due to the higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst compared to the C-Br bond. By using carefully controlled reaction conditions, the desired mono-alkynylated product can be obtained in high yield.

Experimental Protocol:

ParameterRecommended Reagents/ConditionsRationale & Considerations
Starting Material This compound---
Coupling Partner Terminal Alkyne (1.1 - 1.5 equivalents)A slight excess of the alkyne is used to ensure complete consumption of the starting material.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.
Copper(I) Co-catalyst CuI (5-10 mol%)Copper(I) iodide is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)The amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.
Solvent Anhydrous and degassed THF or DMFThe solvent should be anhydrous and deassed to prevent catalyst deactivation.
Temperature Room temperature to 50 °CThe reaction is typically carried out at mild temperatures to ensure high selectivity for the C-I bond.
Reaction Time 2-12 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at the designated temperature and monitor its progress.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Suzuki-Miyaura Coupling for the Introduction of Aryl or Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[3]

Experimental Protocol:

ParameterRecommended Reagents/ConditionsRationale & Considerations
Starting Material This compound---
Coupling Partner Aryl- or Heteroarylboronic Acid or Ester (1.1 - 1.5 equivalents)Boronic acids are commonly used, but boronate esters can also be employed.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)The choice of catalyst and ligand can influence the reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)An aqueous solution of the base is typically used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically a 4:1 to 10:1 ratio)A two-phase solvent system is common for Suzuki couplings.
Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Stir the mixture under an inert atmosphere at the specified temperature.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 2: Functionalization at the C2-Bromo Position

Once the C5 position has been successfully functionalized, the resulting 2-bromo-4-methyl-5-substituted-pyrimidine serves as the substrate for the second cross-coupling reaction. The C-Br bond, being less reactive than the C-I bond, now becomes the target for functionalization. The same repertoire of palladium-catalyzed reactions can be employed, often requiring slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to achieve efficient coupling.

Protocol 2.1: Buchwald-Hartwig Amination for the Introduction of Amino Groups

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[4][5]

Experimental Protocol:

ParameterRecommended Reagents/ConditionsRationale & Considerations
Starting Material 2-Bromo-4-methyl-5-substituted-pyrimidine---
Coupling Partner Primary or Secondary Amine (1.1 - 1.5 equivalents)A wide variety of amines can be used.
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) with a suitable ligand, or a pre-formed catalyst like XPhos-Pd-G3The choice of ligand is crucial for successful amination. Bulky, electron-rich phosphine ligands are often employed.
Ligand XPhos, SPhos, or BINAP (2-6 mol%)The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)A strong, non-nucleophilic base is required.
Solvent Anhydrous and degassed Toluene or 1,4-DioxaneThe solvent must be dry and free of oxygen.
Temperature 80-120 °CHigher temperatures are often necessary for the coupling of aryl bromides.
Reaction Time 6-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a glovebox or a Schlenk line, add the palladium precatalyst, the ligand, and the base to a reaction vessel.

  • Add the 2-bromo-4-methyl-5-substituted-pyrimidine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2.2: Stille Coupling for the Introduction of Various Organic Groups

The Stille coupling utilizes organotin reagents to form C-C bonds and is known for its tolerance of a wide range of functional groups.[4]

Experimental Protocol:

ParameterRecommended Reagents/ConditionsRationale & Considerations
Starting Material 2-Bromo-4-methyl-5-substituted-pyrimidine---
Coupling Partner Organostannane (R-SnBu₃ or R-SnMe₃) (1.1 - 1.5 equivalents)A variety of organostannanes can be used. Note their toxicity.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)These are common and effective catalysts for Stille couplings.
Additives LiCl or CuI (optional)These additives can sometimes accelerate the reaction rate.
Solvent Anhydrous and degassed Toluene, DMF, or 1,4-DioxaneA non-polar aprotic solvent is typically used.
Temperature 80-120 °CHeating is generally required.
Reaction Time 6-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a reaction vessel, dissolve the 2-bromo-4-methyl-5-substituted-pyrimidine and the organostannane in the anhydrous, degassed solvent.

  • Add the palladium catalyst (and any additives).

  • Heat the reaction mixture under an inert atmosphere.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the organic layer with an aqueous solution of KF (to remove tin byproducts) and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: C5-Iodo Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C2-Bromo Functionalization cluster_product Final Product start This compound sonogashira1 Sonogashira Coupling (Terminal Alkyne) start->sonogashira1 suzuki1 Suzuki Coupling (Boronic Acid) start->suzuki1 stille1 Stille Coupling (Organostannane) start->stille1 buchwald1 Buchwald-Hartwig (Amine) start->buchwald1 intermediate 2-Bromo-4-methyl-5-substituted-pyrimidine sonogashira1->intermediate suzuki1->intermediate stille1->intermediate buchwald1->intermediate suzuki2 Suzuki Coupling (Boronic Acid) intermediate->suzuki2 buchwald2 Buchwald-Hartwig (Amine) intermediate->buchwald2 stille2 Stille Coupling (Organostannane) intermediate->stille2 sonogashira2 Sonogashira Coupling (Terminal Alkyne) intermediate->sonogashira2 product 2,5-Disubstituted-4-methylpyrimidine suzuki2->product buchwald2->product stille2->product sonogashira2->product

Caption: A decision tree for the sequential synthesis of disubstituted pyrimidines.

Conclusion and Future Perspectives

The step-by-step synthesis of heterocycles from this compound offers a robust and flexible platform for the generation of diverse molecular architectures. The principles of orthogonal reactivity of carbon-halogen bonds under palladium catalysis are well-established, allowing for a predictable and controlled synthetic strategy. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Future advancements in catalyst development, particularly those that allow for even milder reaction conditions and broader substrate scope, will undoubtedly further enhance the utility of this powerful synthetic approach in the ongoing pursuit of novel therapeutic agents and functional materials.

References

  • Goodby, J., Hird, M., & Toyne, K. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (17), 2125-2126. [Link]

  • Elkanzi, N.A.A., & Zahou, F.M. (2020). Mini review on synthesis of different pyrimidine derivatives and their biological activity. Heterocyclic Letters, 10(2), 131-151.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Growing Science. (2021).
  • MDPI. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-586.
  • Growing Science. (2021).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3099-3110.
  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
  • Neufeldt, S. R., & Sanford, M. S. (2021). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 143(5), 2386-2393.
  • Royal Society of Chemistry. (2014). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1372.
  • Frisch, A. C., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2669-2704.
  • Request PDF. (2025).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. Retrieved from [Link]

  • Indian Academy of Sciences. (2016).

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Application Notes and Protocols: Regioselective Heck Reaction of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyrimidine Scaffold

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and materials. The 2-Bromo-5-iodo-4-methylpyrimidine scaffold is a valuable building block in medicinal chemistry, offering two distinct halogen atoms for sequential, selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a regioselective Heck reaction, primarily at the more labile 5-iodo position.[3][4]

This guide provides a comprehensive overview of the theoretical and practical aspects of performing a regioselective Heck reaction on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition occurs preferentially at the more reactive carbon-iodine bond to form a square planar Pd(II) complex.[3][4]

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[5]

  • β-Hydride Elimination: A syn-elimination of a β-hydrogen from the newly formed alkyl-palladium intermediate generates the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst to continue the cycle.

Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Reagents: - this compound - Alkene - Pd Catalyst - Base - Solvent Charge Charge flask with solid reagents Reagents->Charge Glassware Oven-dried Glassware (Schlenk flask/reaction tube) Glassware->Charge Inert Establish Inert Atmosphere (Argon or Nitrogen) Charge->Inert Solvent Add degassed solvent and liquid reagents Inert->Solvent Heat Heat to reaction temperature (Conventional or Microwave) Solvent->Heat Cool Cool to room temperature Heat->Cool Filter Filter through Celite (optional) Cool->Filter Extract Aqueous Workup (e.g., Ethyl Acetate/Water) Filter->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for performing a Heck cross-coupling reaction.

Recommended Protocol: Selective Heck Coupling of this compound with Styrene

This protocol details a representative Heck reaction for the selective coupling at the 5-iodo position.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite

  • Silica gel for column chromatography

  • Oven-dried Schlenk flask or microwave reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave reaction vial, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a ~0.1 M concentration of the pyrimidine), followed by triethylamine (2.0 equiv.) and styrene (1.2 equiv.) via syringe.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 150 °C for 30-60 minutes.[6][7] Microwave heating can significantly reduce reaction times and improve yields.[6][7]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Bromo-4-methyl-5-styrylpyrimidine.

Data Presentation: Representative Heck Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the outcome of the Heck reaction. The following table summarizes various conditions reported in the literature for Heck couplings of related halo-heterocycles, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical YieldReference
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012-24Good to Excellent[4]
PdCl₂(PPh₃)₂ (1)-N-ethylpiperidine (1.1)DMF150 (Microwave)1-1.5High[6]
Pd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃ (2)MeCN/H₂O8016Moderate to Good[8]
Pd(PPh₃)₄ (5)-NaOAc (2)Toluene11024Good[4]

Note: Yields are generalized and will vary depending on the specific alkene coupling partner.

Best Practices and Troubleshooting

  • Regioselectivity: The inherent higher reactivity of the C-I bond over the C-Br bond should provide excellent selectivity for the 5-position.[3] If competing reaction at the 2-bromo position is observed, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Catalyst and Ligand Choice: While Pd(OAc)₂/PPh₃ is a robust system, other phosphine ligands such as P(o-tolyl)₃ or bulky biaryl phosphines (e.g., SPhos) may improve yields for challenging substrates.[8]

  • Base Selection: The choice of base is crucial.[9] Organic bases like triethylamine or N-ethylpiperidine are commonly used.[1][6] Inorganic bases such as K₂CO₃ or NaOAc can also be effective.[1][10] If side reactions are observed, screening different bases is recommended.

  • Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or MeCN are generally preferred. Degassing the solvent prior to use is critical to prevent oxidation of the Pd(0) catalyst.

  • Side Reactions: Potential side reactions include the formation of homocoupled products or reduction of the halide. Ensuring an inert atmosphere and using high-purity reagents can minimize these issues.

Conclusion

The regioselective Heck reaction of this compound is a reliable and powerful method for introducing molecular diversity at the 5-position of the pyrimidine ring. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of the desired coupled products while preserving the 2-bromo position for subsequent transformations. This application note provides a solid foundation for the successful implementation of this important synthetic tool.

References

  • Bunce, R. A., et al. (2006). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters. [Link]

  • Heck, R. F. (2011). The Heck Reaction. Wikipedia. [Link]

  • Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan. [Link]

  • Bunce, R. A., et al. (2012). Microwave-Assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-Based Antibiotics (III). ResearchGate. [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]

  • Carretero, J. C., et al. (2010). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. HETEROCYCLES. [Link]

  • Fröhlich, L. G., et al. (2005). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., et al. (2014). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Tetrahedron Letters. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Stanforth, S. P., et al. (2003). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. European Journal of Organic Chemistry. [Link]

  • Aasen, S. N., et al. (2016). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]

  • Rafiee, E., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Shaughnessy, K. H. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodo-4-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, ensure regioselectivity, and troubleshoot common issues encountered with this specific transformation. The inherent reactivity differences between the C-I and C-Br bonds, coupled with the electron-deficient nature of the pyrimidine ring, present unique challenges and opportunities.[1][2] This document provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

The central challenge is achieving regioselective coupling. The substrate has two potential reaction sites: the iodine at the C-5 position and the bromine at the C-2 position. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[3] This trend is based on the carbon-halogen (C-X) bond dissociation energy; the weaker C-I bond undergoes oxidative addition with the palladium(0) catalyst more readily than the stronger C-Br bond.[1][4]

Therefore, the primary goal is to exploit this reactivity difference to ensure the boronic acid couples exclusively at the C-5 (iodo) position, leaving the C-2 (bromo) position intact for potential subsequent transformations. Low yields often arise from non-selective reactions or conditions that are either too harsh, leading to side reactions, or too mild, resulting in poor conversion.

Q2: Why is my yield consistently low even when I see product formation?

Low yields in this specific reaction can be attributed to several factors beyond simple incomplete conversion. Here are the most common culprits:

  • Loss of Regioselectivity: While the C-I bond is more reactive, aggressive reaction conditions (e.g., high temperatures, overly active catalysts) can begin to activate the C-Br bond, leading to a mixture of mono-arylated products and potentially di-arylated products. This complicates purification and lowers the yield of the desired C-5 coupled product.[2]

  • Homocoupling of Boronic Acid: The presence of oxygen or Pd(II) species at the start of the reaction can lead to the unwanted coupling of two boronic acid molecules.[5] This side reaction consumes your nucleophile and complicates purification. Meticulous degassing of solvents and reagents is critical to prevent this.[6]

  • Protodeboronation/Protodehalogenation: The boronic acid can be cleaved to the corresponding arene (protodeboronation), or the pyrimidine can be reduced, replacing the halogen with a hydrogen atom (protodehalogenation). This is often exacerbated by excess base, water, or high temperatures.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation and stalling the reaction.[7] The choice of a suitable ligand is key to preventing this and stabilizing the active catalytic species.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Poor or no conversion of starting material.

Observation: TLC or LC-MS analysis shows predominantly unreacted this compound.

dot

Caption: Troubleshooting workflow for poor reaction conversion.

Probable Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution A - Degassing: Oxygen is a potent inhibitor of Pd(0) catalysts. Ensure all solvents and the reaction mixture are thoroughly degassed. Use techniques like "freeze-pump-thaw" (for organic solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

    • Solution B - Catalyst Choice: In-situ generation of the catalyst from a Pd(II) source like Pd(OAc)₂ can be unreliable. Switch to a modern, air-stable pre-catalyst complex like XPhos-Pd-G3 or SPhos-Pd-G2.[8] These complexes generate the active Pd(0) species more reliably under reaction conditions.

  • Sub-optimal Temperature: The temperature may be insufficient to drive the oxidative addition, which is often the rate-determining step.

    • Solution: While selectivity is key, a baseline temperature is needed. If running at 80 °C, consider incrementally increasing to 90-100 °C while carefully monitoring for the appearance of side products by LC-MS.[9]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[10] The solvent system must facilitate the solubility of both organic and inorganic reagents.

    • Solution A - Base Selection: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[7] Cesium carbonate is often effective but more expensive.

    • Solution B - Solvent System: A biphasic solvent system is often necessary. Common choices include 1,4-dioxane/water or Toluene/Ethanol/Water mixtures.[11][12] The water is essential for dissolving the inorganic base.

Problem 2: Multiple product spots are observed, complicating purification.

Observation: TLC or LC-MS shows the desired product along with several significant side products.

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid: This appears as a symmetrical biaryl product derived from your boronic acid.

    • Cause: Insufficient degassing or use of a Pd(II) source without proper reduction to Pd(0).[5]

    • Solution: Re-evaluate your degassing procedure. When using a Pd(II) source like Pd(OAc)₂, the phosphine ligand typically acts as the reductant. Ensure your ligand-to-palladium ratio is appropriate (often 2:1 or greater).

  • Coupling at the C-2 (Bromo) Position: An isomer of your desired product is forming.

    • Cause: The reaction conditions are too harsh, overcoming the inherent C-I vs. C-Br reactivity difference.

    • Solution:

      • Reduce Temperature: Lower the reaction temperature by 10-20 °C.

      • Screen Catalysts: A less reactive catalyst system may improve selectivity. For example, if using a highly active Buchwald ligand system, consider trying a more traditional catalyst like Pd(PPh₃)₄, which often provides good selectivity under milder conditions.[1][13]

  • Hydrolysis of the Halogen: One or both halogens are replaced by a hydroxyl group.

    • Cause: This can occur under strongly basic conditions at high temperatures.

    • Solution: Use the minimum effective amount of base (typically 2.0-2.5 equivalents). If the problem persists, consider a milder base (e.g., K₂CO₃ instead of K₃PO₄) and ensure the reaction temperature is not excessively high.

Side ProductProbable CauseRecommended Action
Boronic Acid Homocoupling Inadequate degassing; Pd(II) presenceImprove inert atmosphere technique; use Pd(0) source or ensure proper reduction.[5]
C-2 (Bromo) Coupled Isomer High temperature; overly active catalystReduce reaction temperature; screen less reactive catalysts (e.g., Pd(PPh₃)₄).[2]
Protodehalogenation Excess base; high temperatureReduce base equivalents; lower reaction temperature.
Pyrimidine Dimer High catalyst loading; high temperatureReduce catalyst loading to 1-2 mol%; lower reaction temperature.

Recommended Protocol and Methodologies

This section provides a robust starting point for the selective Suzuki coupling at the C-5 position of this compound.

Core Reaction Scheme

dot

Reaction_Scheme R1 This compound R2 Ar-B(OH)₂ Plus1 + R1->Plus1 Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-90 °C) P1 5-Aryl-2-bromo-4-methylpyrimidine P2 B(OH)₂-X Plus2 + P1->Plus2 Plus1->R2 Plus2->P2

Caption: Selective Suzuki coupling at the C-5 iodo position.

Step-by-Step Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv, limiting reagent).

    • Add the desired arylboronic acid (1.2–1.5 equiv).

    • Add the base, for example, potassium carbonate (K₂CO₃, 2.0–3.0 equiv).[1]

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent and Catalyst Addition:

    • Prepare a degassed solvent mixture, for example, 1,4-Dioxane and Water (4:1 v/v).[14] Degas by sparging with argon for 30 minutes.

    • Add the degassed solvent to the flask via syringe.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol %).[13] If using a Pd(II) source and a separate ligand, add them at this stage.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80–90 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of a single major product spot.

  • Workup and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Optimized Reaction Conditions from Literature Analogs

The following table provides a starting point for screening conditions, based on successful couplings of similar dihalogenated heterocycles.

Catalyst System (mol%)Base (equiv.)Solvent SystemTemp (°C)Expected OutcomeReference
Pd(PPh₃)₄ (5%)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to good yield, high C-I selectivity.[14][15]
Pd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O (5:1)100Good to excellent yield, may require optimization to maintain selectivity.[1]
PdCl₂(dppf) (3%)Cs₂CO₃ (2.0)DMF90Effective for a broad range of boronic acids, good selectivity.[1]

Mechanism and Rationale

Understanding the catalytic cycle is essential for effective troubleshooting.

dot

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA C-I bond cleavage Complex1 R¹-Pd(II)L₂(I) (Pyrimidinyl Complex) OA->Complex1 TM Transmetalation Complex1->TM Complex2 R¹-Pd(II)L₂(R²) (Di-organo Complex) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RE->Product Reactant1 R¹-I (2-Br-5-Iodo-Pyrimidine) Reactant1->OA Reactant2 [Ar-B(OH)₃]⁻ Reactant2->TM Base Base (e.g., K₂CO₃) + ArB(OH)₂ Base->Reactant2 Activation

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond. For this compound, this is selectively the C-I bond.[1] This is the key step for regioselectivity.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (Ar) to the palladium center, displacing the iodide.[10]

  • Reductive Elimination: The two organic groups on the palladium center (the pyrimidinyl and the aryl group) couple and are eliminated from the metal, forming the final C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[16]

By carefully selecting conditions that favor oxidative addition at the C-I bond while being sufficiently energetic to drive the cycle to completion, researchers can achieve high yields of the desired 5-aryl-2-bromo-4-methylpyrimidine.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem Technical Guides.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn Resources.
  • BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem Technical Guides.
  • Lauer, S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(19), 3031-3033.
  • Khan, K. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Request PDF. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Glowacka, I. E., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. MDPI.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?
  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6699-6715. Royal Society of Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem Technical Guides.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Technical Guides.
  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 224. MDPI.

Sources

Minimizing debromination side reactions in 2-Bromo-5-iodo-4-methylpyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Coupling Strategies

Topic: Minimizing Debromination Side Reactions in 2-Bromo-5-iodo-4-methylpyrimidine Coupling

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with dihalogenated pyrimidines. This document provides in-depth troubleshooting advice and optimized protocols specifically for the selective functionalization of this compound, a valuable building block in pharmaceutical and materials science research. Our focus is to empower you to achieve high-yield, selective coupling at the 5-iodo position while decisively minimizing the prevalent and often frustrating side reaction of debromination at the 2-position.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing the reactivity of this compound and the mechanistic underpinnings of the debromination side reaction.

Q1: Why is selective coupling at the 5-iodo position the expected outcome?

The principle of regioselectivity in this system is governed by the significant difference in bond dissociation energies of the carbon-halogen bonds and their corresponding reactivity in the initial, rate-limiting step of most palladium-catalyzed cross-couplings: oxidative addition.[1][2] The Carbon-Iodine (C-I) bond is substantially weaker and more polarized than the Carbon-Bromine (C-Br) bond.[1] Consequently, a Pd(0) catalyst will preferentially insert into the C-I bond at the 5-position under milder conditions, allowing the C-Br bond at the 2-position to remain intact for subsequent transformations.[2]

Q2: What is the primary mechanism of the debromination side reaction?

Debromination, also known as hydrodehalogenation, is a reduction side reaction where the bromine atom is replaced by a hydrogen atom.[3] This process is most often mediated by a palladium-hydride (Pd-H) species that forms in the reaction mixture.[3] Once the desired coupling at the 5-position has occurred, the resulting 2-bromo-5-aryl-4-methylpyrimidine product can undergo oxidative addition at its C-Br bond to the Pd(0) catalyst. If a Pd-H species is present, it can transfer its hydride to the palladium center, which then undergoes reductive elimination with the pyrimidine ring to yield the undesired debrominated product.[3][4]

Q3: What are the common sources of the problematic palladium-hydride (Pd-H) species?

The formation of Pd-H species is a critical factor to control. These can arise from several components in the reaction mixture:

  • Solvents: Protic solvents like alcohols (methanol, ethanol) or even trace amounts of water are common hydride sources.[3][4] Some aprotic solvents, like DMF, can also decompose under basic, heated conditions to generate hydride sources.[5]

  • Bases: Certain bases, particularly strong ones, can react with other components or the palladium complex to generate hydrides.[3]

  • Reagents: Additives or impurities in the starting materials can sometimes act as hydride donors.

Q4: How does the choice of catalyst and ligand system critically influence debromination?

The catalyst system is the most powerful tool for controlling this side reaction. The goal is to make the rate of the desired productive catalytic cycle (specifically, the reductive elimination step that forms the new C-C, C-N, or C-S bond) significantly faster than the rate of competing side reactions like debromination.

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biaryl monophosphines (e.g., XPhos, SPhos, RuPhos) or specific N-heterocyclic carbenes (NHCs) are highly effective.[6][7][8] Their electron-donating nature increases the electron density on the palladium center, which promotes the final, desired reductive elimination step.[4] Their steric bulk can also disfavor the formation of off-cycle or undesired intermediates.[6]

  • Palladium Precatalysts: Modern precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are often superior to generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂.[7][9] Precatalysts provide a clean, rapid, and quantitative route to the active LPd(0) species, which minimizes side reactions that can occur during the messy reduction of Pd(II) sources.[7]

Section 2: Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize the chemical processes at play. The following diagrams illustrate the desired catalytic cycle versus the pathway leading to the undesired debrominated product.

G cluster_main Desired Suzuki Coupling at C5-Iodo cluster_side Undesired Debromination at C2-Bromo Start 2-Br-5-I-Pyrimidine (Substrate) OA_I Oxidative Addition (at C-I) Start->OA_I + Pd(0) Pd0 LPd(0) Pd_II_I Ar-Pd(II)-I OA_I->Pd_II_I Transmetal Transmetalation (R-B(OR)2) Pd_II_I->Transmetal Pd_II_R Ar-Pd(II)-R Transmetal->Pd_II_R RE_Product Reductive Elimination Pd_II_R->RE_Product RE_Product->Pd0 Regenerates Catalyst Product 2-Br-5-R-Pyrimidine (Desired Product) RE_Product->Product OA_Br Oxidative Addition (at C-Br) Product->OA_Br + Pd(0) Pd0_side LPd(0) Pd_II_Br Ar-Pd(II)-Br OA_Br->Pd_II_Br Pd_H Ar-Pd(II)-H Hydride_Source Hydride Source (Solvent, Base, H2O) Hydride_Source->Pd_II_Br Hydride Transfer RE_Debrom Reductive Elimination Pd_H->RE_Debrom RE_Debrom->Pd0_side Regenerates Catalyst Debrom_Product 5-R-Pyrimidine (Debrominated Byproduct) RE_Debrom->Debrom_Product

Caption: Desired Suzuki cycle vs. the competing debromination pathway.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Observed Probable Cause(s) Recommended Solution(s)
High level (>10%) of debrominated product 1. Suboptimal Ligand: The ligand is not promoting reductive elimination fast enough. 2. Hydride Source: The solvent (e.g., alcohols) or base is generating a Pd-H species. 3. High Temperature: The debromination pathway may be favored at elevated temperatures.1. Switch to a bulky, electron-rich ligand. Use XPhos, SPhos, or RuPhos with a G3 or G4 precatalyst.[6][7] 2. Change solvent and base. Use anhydrous aprotic solvents like dioxane or toluene. Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[10][11] 3. Lower the reaction temperature. Decrease the temperature in 10-20 °C increments and monitor the reaction progress and side-product formation.
Reaction is slow or stalls, with debromination still present 1. Inefficient Catalyst Activation: Using a Pd(II) source like Pd(OAc)₂ can lead to poor formation of the active Pd(0) catalyst. 2. Poor Reagent Quality: Impurities in solvents or reagents (especially water) can poison the catalyst. 3. Low Catalyst Loading: Insufficient catalyst for a challenging substrate.1. Use a modern precatalyst. Buchwald G3/G4 precatalysts ensure efficient generation of the active catalyst.[9] 2. Ensure all reagents are pure and anhydrous. Use freshly distilled or purchased anhydrous solvents. Degas the reaction mixture thoroughly with argon or nitrogen.[12] 3. Increase catalyst loading. Try increasing the loading from 1-2 mol% to 3-5 mol%.
Only debrominated starting material (2-bromo-4-methylpyrimidine) is formed 1. Inactive Coupling Partner: The organometallic reagent (e.g., boronic acid) may have decomposed. 2. Severe Contamination: Gross contamination with oxygen or water is deactivating the catalyst before coupling can occur.1. Verify the quality of the coupling partner. For Suzuki, consider using a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the free acid.[4] 2. Re-evaluate the experimental setup. Ensure a strictly inert atmosphere is maintained. Use rigorous degassing techniques (e.g., freeze-pump-thaw cycles).
Both debromination and coupling at the C-Br position are observed 1. Reaction Conditions Too Harsh: High temperatures or overly active catalyst systems can overcome the C-I/C-Br selectivity.1. Reduce reaction temperature. This is the first parameter to adjust. 2. Screen less reactive catalysts. While seemingly counterintuitive, a slightly less active catalyst system (e.g., using PPh₃ as a ligand) at a lower temperature might provide better selectivity, albeit with longer reaction times.

Section 4: Optimized Starting Protocols

While every specific coupling reaction requires optimization, these protocols provide robust and validated starting points for common transformations designed to favor C-I selectivity and minimize debromination.

Optimized Parameters for Selective Coupling
ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Precatalyst XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ (5 mol%)tBuXPhos Pd G3 (2 mol%)
Ligand (Included in precatalyst)(Included in catalyst)(Included in precatalyst)
Co-catalyst N/ACuI (2-5 mol%)N/A
Base K₃PO₄ (2.0 equiv)Et₃N or DIPEA (3.0 equiv)NaOtBu or LHMDS (1.5 equiv)
Solvent 1,4-Dioxane / H₂O (10:1)Anhydrous THF or TolueneAnhydrous Toluene or Dioxane
Temperature 80 - 100 °CRoom Temp to 60 °C90 - 110 °C
Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a reliable method for coupling an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a 10:1 solvent ratio. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. A typical reaction time is 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-bromo-5-aryl-4-methylpyrimidine.

Section 5: Troubleshooting Workflow

When debromination is detected, follow this logical workflow to systematically address the problem.

G Start Debromination Side Product Detected by LC-MS CheckLigand Is the ligand bulky and electron-rich (e.g., XPhos)? Start->CheckLigand SwitchLigand ACTION: Switch to a Buchwald-type ligand and a G3/G4 precatalyst. CheckLigand->SwitchLigand No CheckBase Is the base an alkoxide or strong organic base? CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase ACTION: Screen weaker inorganic bases (K3PO4, Cs2CO3, K2CO3). CheckBase->SwitchBase Yes CheckSolvent Is a protic solvent (e.g., EtOH, MeOH) being used? CheckBase->CheckSolvent No SwitchBase->CheckSolvent SwitchSolvent ACTION: Use anhydrous aprotic solvents (Dioxane, Toluene, THF). CheckSolvent->SwitchSolvent Yes CheckTemp Is the reaction temp > 100 °C? CheckSolvent->CheckTemp No SwitchSolvent->CheckTemp LowerTemp ACTION: Lower temperature in 10-20 °C increments. CheckTemp->LowerTemp Yes End Problem Resolved: High Selectivity Achieved CheckTemp->End No LowerTemp->End

Caption: A decision tree for troubleshooting debromination.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Marko, I. E., & Murphy, F. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12361. [Link]

  • Valente, C., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 3986. [Link]

  • Frigell, J., et al. (2003). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (14), 1656-1657. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 9(3), 1546-1557. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]

  • Regio- and Stereoselectivity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Semantic Scholar. Retrieved from [Link]

Sources

Purification methods for 2-Bromo-5-iodo-4-methylpyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Pyrimidine Purification Subject: Purification Protocol for 2-Bromo-5-iodo-4-methylpyrimidine (CAS: 1260859-19-5) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Executive Summary

Purifying This compound presents a classic "dual-halogen" paradox. The C5-Iodine offers stability, but the C2-Bromine is highly labile toward nucleophilic attack (hydrolysis) and sensitive to acidic media.

Common failure modes for this scaffold are silica-induced decomposition (turning the product into 2-hydroxy-5-iodo-4-methylpyrimidine) and oiling out during crystallization due to its low melting point (approx. 50–55°C for similar analogs).

This guide prioritizes non-acidic isolation pathways and low-temperature crystallization .

Part 1: Triage & Quick Diagnostics

Use this table to identify your immediate issue before proceeding to the protocols.

SymptomProbable CauseImmediate Action
Purple/Brown Organic Layer Free Iodine (

) or Bromine (

) presence.
Wash with 10%

(Thiosulfate) until color fades to yellow/orange.
Product Streaking on TLC Silica acidity is hydrolyzing the C2-Br bond.Stop. Pre-treat TLC plates with 5%

/Hexane before spotting.
New Spot at Baseline (High Polarity) Hydrolysis product (2-Hydroxy derivative).Check aqueous workup pH.[1] If < 4 or > 10, the C2-Br is hydrolyzing. Keep pH 7–8.
Oiling Out (No Crystals) Solvent polarity mismatch or temp too high.[2]Re-dissolve in minimal DCM, switch to Hexane/EtOAc, and use seed crystals at 0°C.

Part 2: The "Safe-Workup" Protocol

Goal: Remove copper/palladium salts (if coupling) or phosphorus byproducts (if POBr3 reaction) without hydrolyzing the C2-Br.

The Logic: The C2-position is electron-deficient. Strong bases (


) will displace the bromine (S_NAr). Strong acids will protonate the ring, activating it for water attack. Neutrality is king. 

Step-by-Step:

  • Quench: Pour reaction mixture into ice-cold saturated

    
    . Do not use water alone; the local acidity from quenched reagents can degrade the product.
    
  • Scavenge Halogens: Add 10% aqueous Sodium Thiosulfate (

    
    ) and stir vigorously for 15 minutes. The organic layer should shift from dark purple/brown to pale orange/yellow.
    
  • Extraction: Extract with Dichloromethane (DCM) rather than Ethyl Acetate.

    • Why? Halogenated pyrimidines have higher solubility in chlorinated solvents, allowing for smaller volumes and faster drying.

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly acidic).

Part 3: Chromatography (The "Neutral Silica" Method)

Goal: Prevent "on-column" decomposition.

Standard silica gel is slightly acidic (pH 6.5–7.0). For 2-bromo-pyrimidines, this is sufficient to cause slow hydrolysis during a slow column run.

Protocol: Neutralizing the Stationary Phase

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of the Hexane/Et3N mix.

  • Equilibration: Flush with 100% Hexanes (no amine) to remove excess base.

  • Elution: Run the column using a gradient of Hexanes

    
     5-10% Ethyl Acetate .
    
    • Note: This compound is lipophilic. It should elute early (

      
       in 10% EtOAc/Hex). High polarity eluents (DCM/MeOH) are rarely needed and increase risk of silica dissolution.
      
Visualizing the Chromatography Logic

ChromatographyLogic Start Crude Mixture TLC_Check TLC Analysis (Hex/EtOAc 9:1) Start->TLC_Check Streak Does it streak? TLC_Check->Streak Neutralize Pre-treat Silica with 1% Et3N Streak->Neutralize Yes (Decomp) Standard Standard Flash Chromatography Streak->Standard No (Stable) Run_Column Run Column Gradient: 0-10% EtOAc Neutralize->Run_Column Standard->Run_Column Fraction_QC Fraction QC (NMR/LCMS) Run_Column->Fraction_QC

Figure 1: Decision tree for selecting the correct chromatography conditions to prevent acid-catalyzed hydrolysis.

Part 4: Crystallization (Scalable Purification)

Goal: Avoid chromatography for >5g batches.

Since this compound is a low-melting solid (predicted mp ~50–60°C), it is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Recommended Solvent System: Hexane / Ethanol (Low Temp)

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (40°C). Do not boil.

  • Precipitation: Slowly add Hexane dropwise until the solution becomes slightly turbid.

  • Seeding (Critical): If you have any pure crystals from a previous batch, add a seed crystal now. If not, scratch the glass side vigorously.

  • Cooling: Place in the fridge (4°C) for 12 hours. Do not freeze immediately, as this traps impurities.

  • Filtration: Filter quickly while cold. Wash with cold Hexane (not ethanol, which will dissolve the product).

Troubleshooting "Oiling Out": If the product forms a glob of oil at the bottom:

  • Re-heat gently until the oil dissolves.

  • Add more Ethanol (the "good" solvent) to make the mixture more homogeneous.

  • Cool much slower (wrap the flask in a towel).

Part 5: Stability & Storage

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at -20°C. At room temperature, the C2-Br can slowly hydrolyze if any moisture is present.

  • Inert Atmosphere: Store under Argon/Nitrogen.

Visualizing the Workup Workflow

WorkupWorkflow Rxn Reaction Complete Quench Quench: Ice/NaHCO3 (pH 7-8) Rxn->Quench Scavenge Add Na2S2O3 (Remove I2/Br2) Quench->Scavenge Extract Extract: DCM (Avoid EtOAc) Scavenge->Extract Dry Dry: Na2SO4 (Neutral) Extract->Dry Evap Evaporate < 40°C Dry->Evap

Figure 2: Optimized workup flow to ensure pH neutrality and halogen removal.

References

  • Synthesis of Halogenated Pyrimidines: Organic Syntheses, 2013 , 90, 316-326.[3] (Describes handling of 5-bromo-pyrimidines and palladium coupling contexts). [3]

  • Purification of 2-Amino-5-bromo-4-methylpyridine (Analogous Chemistry): BenchChem Technical Guide. (Provides melting point and solubility data for the closest structural analog).

  • Silica Gel Stability: Journal of Chromatography A, 1997 , 762, 97. (Discusses the acidity of silica gel and methods for neutralization with amines).

  • Recrystallization of Pyrimidines: University of Wisconsin-Madison, Chemistry Dept. "Recrystallization Guide." (General solvent selection for nitrogen heterocycles).

  • Iodination Protocols: Molecules, 2017 , 22(10), 1608. (Describes iodination of pyrimidines using NIS and subsequent purification).

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in 2-Bromo-5-iodo-4-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of 2-bromo-5-iodo-4-methylpyrimidine. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the success of your reactions. This guide is structured to help you diagnose and resolve common issues with regioselectivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Understanding the Reactivity of this compound

The key to controlling regioselectivity in reactions with this compound lies in understanding the differential reactivity of the two halogen atoms. The carbon-iodine (C-I) bond at the 5-position is inherently more reactive than the carbon-bromine (C-Br) bond at the 2-position in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[1][2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

However, the electronic nature of the pyrimidine ring also plays a crucial role. In dihalopyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.[3][4] In our substrate, the presence of a methyl group at the 4-position and the different halogens at C2 and C5 create a unique electronic and steric environment that must be carefully considered to achieve the desired regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: My reaction yields a mixture of both C2 and C5 coupled products. How can I improve selectivity for the C5 position?

This is a common problem that arises when the reaction conditions are not optimized to exploit the inherent reactivity difference between the C-I and C-Br bonds.

Underlying Cause: The higher reactivity of the C-I bond should favor C5 coupling, but suboptimal reaction conditions can lead to competitive reaction at the C2 position. This can be due to a highly reactive catalyst system, elevated temperatures, or prolonged reaction times.

Solutions:

  • Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. Start by running your reaction at room temperature and gradually increase it only if you observe no reaction.

  • Reduce Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired C5-coupled product is formed, quench the reaction to prevent the slower reaction at the C2 position from occurring.

  • Choose a Less Reactive Catalyst System: While highly active catalysts are often desirable for their efficiency, they can be less selective. Consider using a palladium source with less electron-rich or sterically hindered ligands. For example, instead of a highly active Buchwald-type ligand, you might try a more traditional phosphine ligand like PPh₃.

  • Use a Milder Base: Strong bases can sometimes influence the catalyst activity and lead to reduced selectivity. If you are using a strong base like sodium tert-butoxide, consider switching to a milder base such as potassium carbonate or potassium phosphate.[5]

Experimental Protocol for Enhancing C5 Selectivity in a Suzuki-Miyaura Coupling:

  • To a degassed solution of this compound (1.0 equiv) and your boronic acid (1.1 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor its progress every hour.

  • Once the starting material is consumed, quench the reaction with water and extract the product.

Issue 2: I am observing significant amounts of dehalogenated byproduct. What are the likely causes and solutions?

Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can arise from several factors.

Underlying Cause: The primary cause of dehalogenation is often a competing β-hydride elimination pathway from a palladium-hydride intermediate.[6] This intermediate can be formed from various sources, including the solvent, base, or impurities.

Solutions:

  • Ensure Anhydrous Conditions: Moisture can react with the catalyst and base to generate palladium-hydride species. Use anhydrous solvents and dry glassware.

  • Choose a Suitable Base: Certain bases are more prone to promoting dehalogenation. If you are using a hydroxide base, consider switching to a carbonate or phosphate base.

  • Use a Deuterated Solvent: To confirm if the solvent is the source of the hydride, you can run the reaction in a deuterated solvent and check for deuterium incorporation in the dehalogenated byproduct by mass spectrometry.

  • Select an Appropriate Ligand: The choice of ligand can influence the stability of the palladium intermediates and suppress dehalogenation. Bulky electron-rich ligands can sometimes stabilize the desired catalytic cycle intermediates and minimize side reactions.

Troubleshooting Dehalogenation Workflow:

Dehalogenation_Troubleshooting Start Dehalogenation Observed Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Change_Base Switch to a Non-Hydroxide Base (e.g., K₂CO₃, K₃PO₄) Check_Moisture->Change_Base If problem persists Deuterated_Solvent Run Reaction in Deuterated Solvent Change_Base->Deuterated_Solvent If problem persists Change_Ligand Screen Different Ligands Deuterated_Solvent->Change_Ligand If solvent is not the source Success Dehalogenation Minimized Change_Ligand->Success Catalytic_Cycle Pd0 Pd(0)L₂ OA_I Oxidative Addition (C-I) Pd0->OA_I Faster OA_Br Oxidative Addition (C-Br) Pd0->OA_Br Slower Substrate This compound Substrate->OA_I Substrate->OA_Br Complex_I Pd(II) Complex (Iodo) OA_I->Complex_I Complex_Br Pd(II) Complex (Bromo) OA_Br->Complex_Br Transmetalation_I Transmetalation Complex_I->Transmetalation_I Transmetalation_Br Transmetalation Complex_Br->Transmetalation_Br RE_I Reductive Elimination Transmetalation_I->RE_I RE_Br Reductive Elimination Transmetalation_Br->RE_Br Product_I C5-Coupled Product Product_Br C2-Coupled Product RE_I->Pd0 Catalyst Regeneration RE_I->Product_I RE_Br->Pd0 RE_Br->Product_Br

Caption: A simplified catalytic cycle illustrating the preferential oxidative addition at the C-I bond, leading to C5 selectivity.

References

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
  • Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols. Benchchem.
  • Buchwald–Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ChemRxiv.
  • Sonogashira coupling. Wikipedia.

Sources

Technical Support Center: Solvent Selection for 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for dissolving 2-Bromo-5-iodo-4-methylpyrimidine. Given the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust framework for solvent selection and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the key characteristics of this compound that influence solvent selection?

To effectively select a solvent, one must first understand the physicochemical properties of the solute. This compound is a highly functionalized heterocyclic compound. Its structure dictates its solubility behavior:

  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electronegative, creating a dipole moment and allowing for potential hydrogen bonding, which favors polar solvents.

  • Halogen Substituents (Bromo and Iodo): The bromine and iodine atoms significantly increase the molecule's molecular weight and polarizability. While they contribute to dipole-dipole interactions, they also add to the compound's hydrophobic character, which can limit solubility in very polar protic solvents like water.

  • Methyl Group: This is a non-polar, electron-donating group that contributes to the molecule's hydrophobic character, favoring less polar or aprotic solvents.

The combination of these features results in a molecule with mixed polarity, which is generally expected to be a solid at room temperature with poor aqueous solubility but good solubility in various organic solvents.

PropertyValue / ObservationSource Analogy
Molecular Formula C₅H₄BrIN₂-
Molecular Weight 298.91 g/mol [1]
Physical State Likely a solid at room temperatureInferred from related compounds
Predicted Solubility Poor in water; Soluble in polar aprotic solvents[2][3]
Hazards Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation[4]
Q2: What solvents are recommended as a starting point for dissolving this compound?

The fundamental principle of "like dissolves like" is the most reliable guide.[5] Based on the compound's mixed polarity, polar aprotic solvents are the most promising candidates.

Solvent Selection Workflow

cluster_0 Initial Assessment cluster_1 Primary Solvent Choice cluster_2 Troubleshooting cluster_3 Outcome Compound This compound (Mixed Polarity Solid) PolarAprotic Polar Aprotic Solvents (DMF, DMSO, THF, NMP) Compound->PolarAprotic Best Starting Point OtherSolvents Other Options (DCM, Chloroform, Alcohols) Compound->OtherSolvents Potentially Useful PoorSolvents Poor Solvents (Water, Hexane, Toluene) Compound->PoorSolvents Likely Insoluble Troubleshoot Dissolution Issues? PolarAprotic->Troubleshoot OtherSolvents->Troubleshoot Heat Apply Gentle Heat (e.g., 40-60 °C) Troubleshoot->Heat Yes Cosolvent Use Co-Solvent (e.g., 5% DMSO in THF) Troubleshoot->Cosolvent Yes Sonication Sonication Troubleshoot->Sonication Yes Success Homogeneous Solution Ready for Reaction Troubleshoot->Success No Heat->Success Cosolvent->Success Sonication->Success

Caption: A workflow for selecting a solvent and troubleshooting.

Recommended Starting Solvents

SolventTypeBoiling Point (°C)Key Advantages & Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent dissolving power for many heterocyclic compounds.[3] High boiling point is suitable for reactions requiring heat.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very strong solvent, often capable of dissolving difficult compounds.[6] Can be hard to remove under vacuum.
Tetrahydrofuran (THF) Polar Aprotic66Good general-purpose solvent for similar compounds.[7] Lower boiling point makes it easy to remove.
Dichloromethane (DCM) Chlorinated40May be effective for less polar substrates.[5] Volatile and easy to remove.
Methanol / Ethanol Polar Protic65 / 78May work, but the protic nature could potentially interfere with downstream reactions (e.g., lithiation).
Q3: My compound isn't dissolving completely. What troubleshooting steps can I take?

If you encounter solubility issues, even with a recommended solvent, do not assume the compound is insoluble. The dissolution process is governed by both thermodynamics and kinetics.

  • 1. Apply Gentle Heat: The solubility of most solids increases with temperature.[5] Gently warming the mixture can significantly improve both the rate of dissolution and the saturation point.

    • Protocol: Place the flask containing the suspension in a water or oil bath. Increase the temperature in increments of 10°C (e.g., start at 40°C) while stirring vigorously. Visually inspect for dissolution.

    • Caution: Do not exceed the boiling point of your solvent. Ensure the compound is stable at the applied temperature by running a small-scale test and checking for degradation via TLC or LC-MS.

  • 2. Use a Co-Solvent System: If a compound is poorly soluble in your primary reaction solvent but highly soluble in another, a co-solvent system can be effective.[5]

    • Protocol: Dissolve the this compound in a minimal amount of a "strong" solvent (e.g., DMSO or DMF). Then, slowly add this concentrated solution to the bulk reaction mixture containing the primary solvent (e.g., THF) under vigorous stirring. This keeps the compound from precipitating out.

  • 3. Sonication: An ultrasonic bath can be used to break down particle agglomerates and accelerate the dissolution process through cavitation. This is a kinetic aid and will not increase the thermodynamic solubility limit, but it can help reach equilibrium much faster.

Q4: How can I determine the quantitative solubility for my specific application?

For process development and optimization, qualitative observations are insufficient. A quantitative understanding of solubility is required. The isothermal equilibrium method is a standard protocol for generating reliable solubility data.[8]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial equipped with a stir bar. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25°C). Allow the mixture to stir for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Analysis: Accurately dilute a known volume of the saturated filtrate with a suitable solvent. Analyze the concentration of the diluted sample using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent at that temperature. Express the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

A 1. Preparation Add excess solid to known volume of solvent B 2. Equilibration Stir at constant temperature (e.g., 24h @ 25°C) A->B Ensure Saturation C 3. Phase Separation Allow solid to settle, then filter supernatant B->C Reach Equilibrium D 4. Analysis Dilute filtrate and measure concentration (e.g., HPLC) C->D Isolate Saturated Solution E 5. Calculation Determine solubility (e.g., in mg/mL) D->E Quantify Solute

Caption: Protocol for quantitative solubility measurement.

Q5: What are the critical safety precautions for handling this compound?

Due to its chemical structure and the hazards associated with similar halogenated heterocycles, strict safety protocols must be followed. The hazard profile is based on data for the closely related compound 2-bromo-5-iodopyrimidine.[4]

  • Primary Hazards:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations:

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

    • Safe Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[10]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

References

  • CompTox Chemicals Dashboard. (2025, October 15). 2-Bromo-5-methylpyrimidine. U.S. Environmental Protection Agency. Available from: [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Biologically Important Halogenated Fused Pyrimidines. Mini-Reviews in Medicinal Chemistry, 6(11), 1255-1279.
  • PubChem. (n.d.). 2-Bromo-5-iodopyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Welsch, M. E., et al. (2011). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 16(4), 2888-2901. Available from: [Link]

  • Jana, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(11), 10583-10595. Available from: [Link]

  • Kumar, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236. Available from: [Link]

  • Kinsella, T. J., et al. (1992). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Pharmacology & Therapeutics, 55(1), 1-26. Available from: [Link]

  • Shestakov, A. S., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Current Organic Synthesis, 16(1), 133-142. Available from: [Link]

  • Greenberg, H. S., et al. (1990). Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. Journal of Neuro-Oncology, 9(2), 119-130. Available from: [Link]

  • Kori, M., et al. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(10), 2243. Available from: [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Available from: [Link]

  • University of Rochester. (n.d.). About Reagents & Solvents. Available from: [Link]

  • Merkler, D. J., & Schramm, V. L. (2020). Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions. Molecules, 25(8), 1916. Available from: [Link]

  • Padilla, S., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE, 7(10), e43850. Available from: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 4-Methyl Substituted Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 4-methyl substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from steric hindrance in their synthetic routes. The presence of a methyl group at the C4-position of the pyrimidine ring can significantly influence reactivity, often leading to lower yields, sluggish reactions, or undesired side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues with a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling between a 4-methyl-2-chloropyrimidine and an arylboronic acid, but I am observing very low conversion even after extended reaction times. What are the likely causes and how can I improve the yield?

Probable Cause: The 4-methyl group exerts significant steric hindrance around the C2 position, which can impede the oxidative addition of the pyrimidine to the palladium(0) catalyst and the subsequent transmetalation step. Standard palladium catalysts like Pd(PPh₃)₄ may be too sterically encumbered to efficiently couple with the hindered substrate.

Solutions & Scientific Rationale:

  • Catalyst System Modification: The choice of ligand is critical for overcoming steric hindrance.[1][2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[3][4] These ligands stabilize the catalytically active monoligated Pd(0) species and facilitate oxidative addition to the sterically demanding substrate.

    • Recommended Ligands:

      • Dialkylbiaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective for coupling sterically hindered substrates.[1][5] They possess bulky biaryl backbones that create a sterically demanding environment around the palladium center, promoting reductive elimination and preventing catalyst deactivation.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are strong σ-donors that form stable complexes with palladium, enhancing catalytic activity for challenging couplings.[3]

  • Optimization of Reaction Conditions:

    • Base Selection: The choice of base is crucial for activating the boronic acid.[6] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. They facilitate the formation of the more nucleophilic boronate species required for transmetalation.

    • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are typically used. A solvent screen may be necessary to find the optimal medium for your specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered 4-Methylpyrimidine
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-methyl-2-chloropyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Ligand Effects on Hindered Suzuki Coupling
Catalyst/Ligand SystemBaseTemperature (°C)Typical YieldReference
Pd(PPh₃)₄Na₂CO₃100< 20%General Observation
Pd₂(dba)₃ / SPhosK₃PO₄100> 85%
Pd-PEPPSI-IPrK₃PO₄80> 90%
Issue 2: Poor Reactivity in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on a 4-methyl-2-bromopyrimidine with a secondary amine, but the reaction is sluggish and gives a low yield of the desired product. How can I drive this reaction to completion?

Probable Cause: Similar to Suzuki couplings, the steric bulk of the 4-methyl group can hinder the oxidative addition step and the subsequent C-N bond-forming reductive elimination.[7] The choice of ligand and base is paramount for achieving high efficiency in these transformations.[4][5]

Solutions & Scientific Rationale:

  • Employ Sterically Demanding Ligands: The evolution of the Buchwald-Hartwig amination has been driven by the development of sophisticated phosphine ligands.[4][7] For hindered pyrimidines, ligands that are both bulky and electron-rich are required.

    • Josiphos Ligands: Ferrocene-based ligands like Josiphos are effective in promoting the amination of hindered aryl halides.

    • Biaryl Phosphine Ligands: Ligands like BrettPhos and XPhos are specifically designed to couple sterically demanding substrates and have shown broad utility.[8]

  • Base and Solvent Considerations:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. LiHMDS can be advantageous as it sometimes offers better functional group tolerance.[8]

    • Toluene and 1,4-dioxane are standard solvents. In some cases, a more polar solvent like t-amyl alcohol can be beneficial.

Workflow for Optimizing Hindered Buchwald-Hartwig Amination

G cluster_0 Troubleshooting Workflow Start Low Yield in Amination Ligand Switch to Bulky Ligand (e.g., BrettPhos, XPhos) Start->Ligand Initial Step Base Use Stronger Base (e.g., NaOtBu, LiHMDS) Ligand->Base If still low conversion Solvent Solvent Screen (Toluene, Dioxane, t-AmylOH) Base->Solvent If side products form Temp Increase Reaction Temperature Solvent->Temp Fine-tuning Success High Yield Achieved Temp->Success

Caption: Decision workflow for troubleshooting hindered aminations.

Section 2: Frequently Asked Questions (FAQs)

Q1: Does the 4-methyl group always deactivate the pyrimidine ring towards nucleophilic aromatic substitution (SNA_r_)?

A1: Not necessarily. While the methyl group provides steric hindrance, it is also weakly electron-donating, which can slightly deactivate the ring towards S_NAr compared to an unsubstituted pyrimidine. However, the outcome of S_NAr reactions on substituted pyrimidines is often a complex interplay of steric and electronic factors, and also depends on the position of the leaving group and the nature of the nucleophile. For instance, in some di-substituted pyrimidines, regioselectivity can be directed by other substituents, sometimes overriding the effect of the methyl group.[9][10]

Q2: Can I use Directed ortho-Metalation (DoM) to functionalize the C5 position of a 4-methylpyrimidine?

A2: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, but it relies on a directing metalation group (DMG) to guide the deprotonation.[11][12] A methyl group itself is not a DMG. To functionalize the C5 position, you would typically need a DMG at the C4 or C6 position, such as an amide or a methoxy group.[13][14] If your substrate is a 4-methylpyrimidine, direct C-H activation using a transition metal catalyst (e.g., Pd, Rh) might be a more viable strategy to target the C5 position, although selectivity can be a challenge.[15][16]

Q3: Are there alternative strategies to bypass steric hindrance issues in constructing highly substituted pyrimidines?

A3: Yes, a "deconstruction-reconstruction" strategy can be a powerful alternative.[17][18] This approach involves converting a pre-existing, complex pyrimidine into a more reactive intermediate, which can then be used to rebuild a new, more functionalized pyrimidine or a different heterocycle altogether. For example, pyrimidines can be transformed into N-arylpyrimidinium salts, which then undergo ring-opening to form versatile iminoenamine building blocks.[17][18] These intermediates can then be cyclized with various partners to generate diverse heterocyclic structures, effectively bypassing the steric issues associated with direct functionalization.

Deconstruction-Reconstruction Workflow

G Pyrimidine 4-Methyl Substituted Pyrimidine Pyrimidinium N-Arylpyrimidinium Salt Formation Pyrimidine->Pyrimidinium RingOpening Ring Opening to Iminoenamine Pyrimidinium->RingOpening Cyclization Cyclization with New Partners RingOpening->Cyclization NewHeterocycle Diversified Pyrimidine or Other Heterocycle Cyclization->NewHeterocycle

Caption: A deconstruction-reconstruction synthetic pathway.

References

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.[Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.[Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.[Link]

  • Directed (ortho) Metallation. University of California, Irvine.[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library.[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Lin-group.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.[Link]

  • Pyrimidine as an Aryl C-H Activating Group. PubMed.[Link]

  • Directed ortho metalation. Wikipedia.[Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link]

  • DIRECTED ORTHO METALATION. Unblog.fr.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Sources

Column chromatography eluent systems for 2-Bromo-5-iodo-4-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center resource, designed for immediate application in a research laboratory. It moves beyond generic advice to address the specific physicochemical challenges of 2-Bromo-5-iodo-4-methylpyrimidine and its derivatives.

Topic: Eluent Systems for this compound & Derivatives Ticket ID: PYR-ISO-005 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Separation Challenge

The Molecule: this compound is a "Janus-faced" molecule in chromatography.

  • Lipophilic Face: The halogens (Br, I) and methyl group increase hydrophobicity, pushing the molecule to move faster in non-polar solvents.

  • Basic Face: The pyrimidine nitrogens (positions 1 and 3) are Lewis bases. They can hydrogen-bond with acidic silanol groups (Si-OH) on silica gel, causing "tailing" or irreversible adsorption.

The Goal: Balance the eluent strength to move the lipophilic halogens while suppressing the silanol interactions that trap the basic ring.

Phase 1: Mobile Phase Selection (The "Mobile Phase" Support)

Standard Eluent System (Starting Point)

For the core intermediate (this compound) and non-polar derivatives (e.g., bi-aryls from Suzuki coupling).

Solvent SystemComposition RangeAdditiveTarget Rf
Hexanes / Ethyl Acetate 0%

20% EtOAc
None initially0.35 in 10% EtOAc
Petroleum Ether / EtOAc 0%

25% EtOAc
None0.30 in 15% EtOAc
Polar Derivative System

For derivatives with amine, hydroxyl, or carboxyl groups (e.g., SNAr products at C-2).

Solvent SystemComposition RangeAdditiveTarget Rf
DCM / Methanol 0%

10% MeOH
1% Et

N
or 1% NH

OH
0.40 in 5% MeOH
DCM / EtOAc 0%

50% EtOAc
None0.35 in 30% EtOAc

Technical Note: Avoid using Acetone/Hexanes for this scaffold if UV detection is critical at low wavelengths (210-220 nm), as acetone absorbs strongly in this region, masking the pyrimidine.

Decision Logic: Selecting Your Method

Use this decision tree to determine the optimal purification strategy based on your specific derivative's behavior on a TLC plate.

SolventSelection Start Start: Analyze Crude by TLC CheckRf Is Rf < 0.2 in 20% EtOAc/Hex? Start->CheckRf CheckStreak Does the spot streak/tail? CheckRf->CheckStreak No (Non-polar) SystemB Switch to DCM/MeOH (0-10%) CheckRf->SystemB Yes (Polar Derivative) AddBase Add 1% Triethylamine (TEA) to Mobile Phase CheckStreak->AddBase Yes (Tailing) Standard Proceed with Standard Silica CheckStreak->Standard No (Clean Spot) NonPolar No (Rf > 0.2) Polar Yes (Rf < 0.2) SystemA Use Hex/EtOAc Gradient (0-30%) AddBase->SystemA Pre-treat column Standard->SystemA

Caption: Decision matrix for selecting solvent systems based on TLC behavior of pyrimidine derivatives.

Troubleshooting & FAQs

Issue: "My product streaks and never fully elutes."

Diagnosis: Silanol Effect. The basic pyrimidine nitrogens are protonating on the acidic silica surface. Solution:

  • The "TEA Wash": Pre-elute your packed column with 3 column volumes (CV) of Hexanes + 5% Triethylamine (TEA). This neutralizes the acidic sites.

  • Run Eluent: Run your gradient without TEA first; if streaking persists, add 1% TEA to the mobile phase.

  • Alternative: Switch to Amino-functionalized silica (NH2-Silica) which is naturally basic and prevents this interaction without additives.

Issue: "I cannot separate the 2-Br-5-I precursor from the 2-amino derivative."

Diagnosis: Large polarity difference usually makes this easy, but if the "amino" group is substituted with a non-polar group (e.g., benzylamine), they may co-elute. Solution:

  • Change Selectivity: Switch from Hex/EtOAc to Toluene/Acetone (Start 95:5). The

    
    -
    
    
    
    interactions between Toluene and the pyrimidine ring often resolve compounds that co-elute in aliphatic solvents.
  • Check Solubility: Ensure you are not overloading the column. Pyrimidines often have poor solubility in Hexanes. If the sample crashes out at the top, it acts as a "slow release" reservoir, broadening peaks. Use Dry Loading (see Protocol A).

Issue: "The iodine atom is cleaving during purification."

Diagnosis: Photolytic instability. C-I bonds are weak and light-sensitive. Solution:

  • Wrap the column in aluminum foil.

  • Use amber fractions tubes.

  • Evaporate solvents immediately; do not leave fractions on the bench overnight.

Standard Operating Protocols (SOPs)

Protocol A: Dry Loading (Recommended)

Why? Halogenated pyrimidines often dissolve poorly in the non-polar starting mobile phase (Hexane), leading to band broadening.

  • Dissolve crude mixture in minimal DCM or Acetone .

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Add this powder gently to the top of your pre-packed column.

  • Add a 1cm layer of sand on top to protect the bed.

Protocol B: Gradient Optimization Workflow

Why? A linear gradient is often inefficient. A "step" gradient saves solvent and improves resolution.

GradientWorkflow Step1 TLC Screening Find Rf=0.3 solvent (X%) Step2 Start Column at X/4 % Step1->Step2 Step3 Hold Isocratic (2 CVs) Step2->Step3 Step4 Ramp to X% (over 10 CVs) Step3->Step4 Step5 Flush at 2*X% Step4->Step5

Caption: Optimized "Step-Ramp" gradient profile for purifying closely related pyrimidine intermediates.

Step-by-Step:

  • Determine X%: Find the % EtOAc in Hexane where your product has an Rf of ~0.3. Let's say this is 20% .

  • Start Low: Begin elution at 5% (approx 1/4 of target) to elute non-polar impurities (e.g., de-halogenated byproducts).

  • Ramp: Increase to 20% slowly to elute the product.

  • Flush: Jump to 50-100% EtOAc to strip polar impurities (e.g., hydrolysis products).

References

  • BenchChem. (2025).[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 1

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 102, 276–302.[2] Retrieved from 2[2][3]

  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC and Flash Chromatography. Retrieved from 6

  • University of Rochester. (2026).[7] Solvent Systems for Thin Layer Chromatography. Not Voodoo. Retrieved from 7

  • Agilent Technologies. (2009).[8] GC/LC Troubleshooting Series: Tailing Peaks. Retrieved from 8

Sources

Controlling temperature to prevent decomposition of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-iodo-4-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and use of this versatile building block. Our goal is to empower you with the knowledge to prevent its decomposition, ensuring the integrity and success of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a highly functionalized heterocyclic compound, valuable in the synthesis of complex molecular architectures. However, its utility is matched by its inherent instability, primarily due to the presence of two different halogen substituents on the pyrimidine ring. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to cleavage than the carbon-bromine (C-Br) bond, making it the likely initiation point for decomposition.[1] This lability is exacerbated by elevated temperatures and exposure to light.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. We recommend the following:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3][4]

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, as the compound may be hygroscopic.[2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal energy that can initiate decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light In the dark (Amber vial)Avoids photo-induced decomposition.
Moisture Dry (Tightly sealed container)Prevents hydrolysis and other moisture-related degradation.

Q2: I've received a shipment of this compound. How should I handle it upon receipt?

A2: Upon receiving the compound, immediately transfer it to the recommended storage conditions (2-8°C, dark, dry, and under an inert atmosphere).[3][4] Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the solid.

Experimental Use

Q3: What is the maximum temperature at which I can safely run a reaction with this compound?

A3: While a definitive decomposition temperature for this specific molecule is not widely published, based on the lability of the C-I bond, it is strongly advised to maintain reaction temperatures as low as possible.[1] For many reactions involving similar iodo-substituted heterocycles, temperatures ranging from 0°C to room temperature (20-25°C) are often employed.[5] If heating is necessary, it should be done with extreme caution and for the shortest possible duration. A small-scale test reaction is recommended to determine the compound's stability under your specific reaction conditions.

Q4: I am planning a cross-coupling reaction. Are there any specific precautions I should take regarding temperature control?

A4: Yes, for cross-coupling reactions, which often require heating, precise temperature control is paramount.

  • Use a temperature-controlled reaction block or oil bath: This ensures even and stable heating.

  • Monitor the internal reaction temperature: Do not rely solely on the set temperature of the heating device.

  • Consider microwave synthesis with caution: While microwave heating can sometimes reduce reaction times, it can also lead to rapid localized overheating. If used, careful optimization of the temperature and time is essential.

  • Examine catalyst and ligand effects: Some transition metal catalysts and ligands can promote the decomposition of halo-pyrimidines. A screening of different catalytic systems at lower temperatures may be beneficial.

Troubleshooting Decomposition

Q5: How can I tell if my this compound has started to decompose?

A5: Visual inspection and analytical methods can indicate decomposition.

  • Visual Cues: A change in color (e.g., from off-white to yellow or brown) or the appearance of a dark, tarry substance can signify degradation.

  • Analytical Confirmation:

    • TLC (Thin Layer Chromatography): The appearance of new, lower Rf spots or streaking can indicate the presence of impurities.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: The emergence of new peaks or a decrease in the integration of the characteristic peaks of the starting material.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The detection of unexpected masses corresponding to potential degradation products.

Q6: My reaction mixture has turned dark brown, and the yield of my desired product is low. I suspect decomposition of the starting material. What should I do?

A6: A dark brown coloration is a strong indicator of decomposition. To troubleshoot this, consider the following workflow:

Decomposition_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Corrective Actions Problem Low Yield & Dark Reaction Mixture Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Problem->Analyze Start Confirm Confirm Decomposition of Starting Material Analyze->Confirm Review Review Reaction Parameters Confirm->Review If Decomposition Confirmed Lower_Temp Lower Reaction Temperature Review->Lower_Temp Shorter_Time Reduce Reaction Time Review->Shorter_Time Degas_Solvent Degas Solvents Review->Degas_Solvent Inert_Atmosphere Ensure Strict Inert Atmosphere Review->Inert_Atmosphere Optimize_Reagents Re-evaluate Reagents (e.g., Base, Catalyst) Review->Optimize_Reagents

Caption: Troubleshooting workflow for suspected decomposition.

Experimental Protocols

Protocol 1: Safe Handling and Weighing of this compound
  • Equilibration: Remove the container of this compound from the refrigerator and allow it to warm to ambient temperature in a desiccator for at least 30 minutes. This prevents moisture condensation.

  • Inert Atmosphere: If available, perform weighing inside a glovebox under an inert atmosphere. If a glovebox is not available, flush the headspace of the container with argon or nitrogen before and after dispensing.

  • Dispensing: Quickly weigh the desired amount of the compound into a clean, dry reaction vessel.

  • Storage: Tightly reseal the original container, purge with inert gas, and promptly return it to the refrigerator.

Protocol 2: Setting up a Temperature-Controlled Reaction
  • Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the this compound under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via a syringe or cannula.

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-water for 0°C) and allow the contents to reach the desired temperature before adding other reagents.

  • Reagent Addition: Add other reagents dropwise or in small portions to control any potential exotherms.

  • Temperature Monitoring: Place a thermometer or thermocouple probe in the reaction mixture to monitor the internal temperature throughout the reaction.

  • Reaction Progress: Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.

Visualization of Decomposition

The primary decomposition pathway is likely initiated by the cleavage of the weakest bond, the C-I bond, which can be triggered by heat or light.

Decomposition_Pathway cluster_main Potential Decomposition of this compound Start This compound Radical Pyrimidine Radical + Iodine Radical Start->Radical Heat (Δ) or Light (hν) (Homolytic Cleavage of C-I bond) Byproducts Complex Byproducts/Polymerization Radical->Byproducts Further Reactions

Caption: Proposed initial step in the decomposition pathway.

By adhering to these guidelines, you can significantly improve the stability of this compound and achieve more reliable and reproducible results in your research.

References

  • Safety Data Sheet for a similar compound. (Details on storage and handling)
  • TCI AMERICA - Spectrum Chemical Safety Data Sheet for a similar compound. (Details on storage and handling)
  • Sigma-Aldrich Safety Data Sheet for a similar compound. (Details on storage and handling)
  • JQ-8972 - Safety Data Sheet for a similar compound. (Details on safe handling)
  • Pfaltz & Bauer Safety Data Sheet for a similar compound. (Details on stability and handling)
  • 2-Bromo-5-methylpyrimidine Properties.
  • 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich.
  • Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry - Benchchem.
  • 2-Bromo-5-iodo-4-methylpyridine | CAS 942206-07-7 | SCBT - Santa Cruz Biotechnology.
  • 5-Bromo-2-iodo-4-methylpyrimidine | CAS:1260859-19-5 | Huateng Pharma.
  • Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg) - Reagentia.
  • 2-Bromo-5-iodo-4-methylpyridine | 942206-07-7 - Sigma-Aldrich.
  • 5-Bromo-2-iodo-4-methylpyrimidine|BLD Pharm.
  • 5-Bromo-2-iodopyrimidine synthesis - ChemicalBook.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (General information on thermal stability of organic compounds)
  • 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan - Organic Syntheses Procedure. (Synthetic procedures involving iodo-compounds)
  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - MDPI.
  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure.
  • 2-Amino-5-bromo-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides - ChemRxiv. (General mechanisms of thermal decomposition)
  • 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich.
  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate.
  • 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem.
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI. (Theoretical study of thermal decomposition)
  • Iodoethyne: A Technical Guide to Stability and Decomposition Pathways - Benchchem. (Information on the instability of iodo-compounds)

Sources

Technical Support Center: Resolving Solubility Challenges of 2-Bromo-5-iodo-4-methylpyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with 2-Bromo-5-iodo-4-methylpyrimidine in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Enhancing Dissolution in DMSO

Researchers may face challenges in completely dissolving this compound in DMSO, a powerful and widely used solvent.[1][2] This guide offers a systematic approach to overcoming these issues.

Problem 1: Compound fails to dissolve completely at room temperature.

  • Initial Observation: A fine suspension or solid particles remain in the DMSO solution.

  • Underlying Cause: The compound may have low solubility at ambient temperatures or may be a highly crystalline solid, which can hinder dissolution.[3]

  • Step-by-Step Protocol:

    • Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of the compound in a known volume of high-purity, anhydrous DMSO. Vortex or stir the mixture vigorously for 2-5 minutes.

    • Gentle Heating: If undissolved solid remains, gently warm the solution in a water bath to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures.[3][4] Monitor the solution closely and continue agitation.

    • Sonication: If warming is insufficient, utilize a bath sonicator. The ultrasonic waves can help break down solid agglomerates and increase the surface area available for dissolution.[5] Sonicate in 5-10 minute intervals, allowing the solution to cool between cycles to prevent potential degradation.[4]

    • Purity Check: If solubility issues persist, consider the purity of the compound. Impurities can sometimes affect solubility. If possible, verify the compound's identity and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Problem 2: Compound precipitates out of solution over time.

  • Initial Observation: A clear solution becomes cloudy or forms a precipitate after a period of storage.

  • Underlying Cause: The initial solution may have been supersaturated. Changes in temperature or the introduction of nucleation sites (like dust particles) can trigger precipitation. Compound degradation in DMSO over time can also lead to the formation of less soluble byproducts.[6][7]

  • Step-by-Step Protocol:

    • Re-dissolution: Gently warm the solution as described in the previous protocol to see if the precipitate re-dissolves. If it does, the issue is likely supersaturation.

    • Dilution: If the intended application allows, dilute the stock solution with additional DMSO to a concentration that remains stable at the desired storage temperature.

    • Filtration: If re-dissolution is not possible or if degradation is suspected, filter the solution through a 0.22 µm syringe filter to remove the precipitate before use. Be aware that this will lower the effective concentration of your compound.

    • Fresh Preparation: For critical experiments, it is always best to prepare fresh solutions.[7]

Problem 3: The required concentration for an experiment exceeds the compound's solubility in pure DMSO.

  • Initial Observation: The desired high concentration cannot be achieved even with heating and sonication.

  • Underlying Cause: The intrinsic solubility of the compound in DMSO is limited.

  • Step-by-Step Protocol:

    • Co-Solvent Approach: Introduce a co-solvent to the DMSO. Co-solvents can alter the polarity of the solvent system and enhance the solubility of poorly soluble compounds.[3][8]

      • Recommended Co-solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often effective.[9]

      • Procedure: Start by preparing a concentrated stock of the compound in the chosen co-solvent. Then, add this stock solution to the DMSO to reach the final desired concentration. Alternatively, create a pre-mixed solvent system (e.g., 9:1 DMSO:DMF) and then attempt to dissolve the compound.

    • pH Modification (Aqueous Systems): While this compound is typically used in organic reactions, if the final application involves an aqueous buffer, adjusting the pH can sometimes improve solubility for compounds with ionizable groups.[8] Note: This is less likely to be effective for this specific neutral compound in a non-aqueous solvent like DMSO.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues.

Solubility_Troubleshooting start Start: Dissolve Compound in DMSO is_dissolved Completely Dissolved? start->is_dissolved success Solution Ready for Use is_dissolved->success Yes troubleshoot Troubleshooting Required is_dissolved->troubleshoot No precipitates Precipitation Over Time? success->precipitates heat_sonicate Apply Gentle Heat (30-40°C) & Sonication troubleshoot->heat_sonicate is_dissolved2 Completely Dissolved? heat_sonicate->is_dissolved2 is_dissolved2->success Yes check_purity Verify Compound Purity is_dissolved2->check_purity No re_dissolve Attempt Re-dissolution (Warm & Agitate) precipitates->re_dissolve Yes high_conc Need Higher Concentration? precipitates->high_conc No dilute_filter Dilute or Filter Solution re_dissolve->dilute_filter fresh_prep Prepare Fresh Solution dilute_filter->fresh_prep high_conc->success No, use as is co_solvent Use Co-solvent (e.g., DMF, NMP) high_conc->co_solvent Yes

Caption: A workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Can I heat the DMSO to a higher temperature to dissolve the compound?

While moderate heating can be beneficial, excessive heat (e.g., above 80°C) should be avoided. High temperatures can accelerate compound degradation, especially in the presence of residual water or impurities in the DMSO.[4]

Q3: How does the purity of DMSO affect solubility?

Using high-purity, anhydrous DMSO is crucial. The presence of water can decrease the solubility of hydrophobic compounds and can also participate in undesired side reactions.[9]

Q4: Are there any alternative solvents to DMSO for this compound?

If DMSO proves to be unsuitable, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be considered.[9] For some pyrimidine derivatives, solvents like methanol have also been used, although solubility can be highly variable.[10] The choice of solvent will ultimately depend on the specific requirements of your downstream application.

Q5: How should I store my this compound stock solution in DMSO?

Store the solution in a tightly sealed vial to prevent moisture absorption. For short-term storage, refrigeration at 2-8°C is generally acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.[7] Always allow the solution to fully equilibrate to room temperature before opening to prevent condensation.

Q6: What safety precautions should I take when handling this compound and DMSO?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] DMSO can enhance the absorption of other chemicals through the skin, so it is particularly important to avoid skin contact.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information.[14][15]

Summary of Key Parameters

ParameterRecommendationRationale
Solvent Purity Anhydrous, high-purity DMSOWater can decrease solubility and promote degradation.
Temperature Gentle warming (30-40°C)Increases dissolution rate without significant degradation risk.[3]
Agitation Vortexing, stirring, sonicationBreaks up solid particles and increases surface area.[5]
Co-solvents DMF, NMPCan modify solvent polarity to enhance solubility.[8]
Storage Tightly sealed, refrigerated or frozenMinimizes moisture absorption and degradation.[7]

References

  • Vertex AI Search. (2026, February 9).
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
  • Quora. (2024, October 30).
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Trend in Scientific Research and Development. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET - 2-Bromo-5-iodo-3-methylpyridine.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MDPI. (2019, May 10). Development of Diallylimidazolium Methoxyacetate/DMSO (DMF/DMA)
  • PMC - NIH. (n.d.).
  • Revue Roumaine de Chimie. (n.d.).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine 99%.
  • Fisher Scientific. (n.d.).
  • CompTox Chemicals Dashboard - EPA. (2025, October 15). 2-Bromo-5-methylpyrimidine Properties.
  • ChemicalBook. (2025, July 26).
  • Thermo Fisher Scientific. (2025, September 18).
  • Huateng Pharma. (n.d.). 5-Bromo-2-iodo-4-methylpyrimidine | CAS:1260859-19-5.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-iodo-4-methylpyridine | CAS 942206-07-7.
  • ResearchGate. (2025, August 6). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF.
  • WuXi AppTec DMPK. (2024, March 15).
  • BLD Pharm. (n.d.). 1260859-19-5|5-Bromo-2-iodo-4-methylpyrimidine.
  • Chemsrc. (2025, August 26). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1.
  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
  • MedCrave online. (2018, September 14).
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
  • Reagentia. (n.d.). Pyrimidine, 5-bromo-2-iodo-4-methyl- (1 x 100 mg).
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • ResearchGate. (2025, August 9). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide | Request PDF.
  • PubMed. (n.d.). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide.
  • RSC Publishing. (n.d.).
  • Fluorochem. (n.d.). 2,4-Dibromo-5-methylpyrimidine (CAS 494194-61-5).

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Validation & Comparative

1H NMR and 13C NMR spectral interpretation of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Bromo-5-iodo-4-methylpyrimidine

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science research, halogenated pyrimidines serve as crucial building blocks for synthesizing novel compounds with tailored biological and chemical properties. Among these, this compound (CAS No: 1260859-19-5) presents a unique substitution pattern, offering multiple reactive sites for further chemical modification. The precise and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, this document offers a detailed interpretation grounded in fundamental principles, a comparative analysis with related structures, and robust experimental protocols designed for researchers, scientists, and drug development professionals. Our objective is to explain the causality behind spectral features, thereby empowering scientists to confidently characterize this and similar heterocyclic systems.

The Molecular Structure

To interpret the NMR spectra, it is essential to first understand the molecule's structure and the electronic environment of each atom. The substituents—bromo, iodo, and methyl groups—along with the two nitrogen atoms in the pyrimidine ring, create a distinct electronic landscape that dictates the chemical shifts of the observable nuclei.

Caption: Structure of this compound with numbered positions.

Predicted NMR Spectral Data: A Quantitative Analysis

Due to the limited availability of public experimental spectra for this specific molecule, we present a detailed prediction based on established spectroscopic principles and data from analogous structures.[1][2] This predictive approach is a powerful tool in structural verification, allowing researchers to compare empirical data against a theoretically sound model. The predictions are for a sample dissolved in deuterated chloroform (CDCl₃), a common solvent for such compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be remarkably simple, featuring two distinct signals. The absence of proton-proton coupling simplifies the spectrum to two singlets, with their chemical shifts being the primary diagnostic feature.

  • H-6 Proton: This is the sole proton on the pyrimidine ring. Its chemical shift is influenced by several factors: the diamagnetic anisotropy of the aromatic ring, the electron-withdrawing effects of the two ring nitrogens, and the adjacent electronegative iodine and bromine atoms. These combined effects are expected to shift the H-6 signal significantly downfield.

  • -CH₃ Protons: The protons of the methyl group at the C-4 position are in a more shielded environment. Their chemical shift will be in the typical alkyl region but will be slightly deshielded by the adjacent aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-6~8.5 - 8.8Singlet (s)1H
-CH₃~2.6 - 2.8Singlet (s)3H
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment, hybridization, and substituent effects.[4]

  • Ring Carbons (C-2, C-4, C-5, C-6):

    • C-2 and C-5: These carbons are directly bonded to halogens (bromine and iodine, respectively). The "heavy atom effect" of iodine and the electronegativity of bromine will cause their signals to appear at distinct positions. C-2, bonded to the more electronegative bromine and flanked by two nitrogens, is expected to be significantly downfield.

    • C-4: This carbon is attached to the methyl group and is situated between a nitrogen and an iodine-bearing carbon. Its chemical shift will reflect these combined influences.

    • C-6: Bonded to the only ring proton, this carbon's chemical shift is primarily influenced by the adjacent nitrogen and iodine-substituted carbon.

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will appear in the upfield region of the spectrum, as is characteristic for alkyl groups.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~23 - 27
C-5~95 - 105
C-6~150 - 155
C-2~158 - 163
C-4~165 - 170

Comparative Spectral Analysis: Building Confidence in Assignments

A core tenet of spectral interpretation is comparison. By analyzing the NMR data of simpler, related molecules, we can understand the contribution of each substituent to the final spectrum of our target compound.

  • 2-Bromo-4-methylpyridine: This compound shares the bromo group at position 2 and the methyl group at position 4. Its ¹H NMR spectrum shows distinct signals for its three aromatic protons, with coupling between them.[1] Comparing this to our target molecule highlights how replacing the C-5 proton with an iodine atom removes a proton signal and simplifies the remaining H-6 signal to a singlet.

  • Effect of Solvents: The chemical shifts of protons can be influenced by the NMR solvent used.[3] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to DMSO-d₆) can alter the chemical shifts, providing an additional layer of confirmation for the assignments. For instance, aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects, which can be useful in resolving overlapping signals in more complex analogues.[3]

Beyond 1D NMR: The Power of 2D Techniques

While 1D NMR is sufficient for a preliminary analysis of this particular molecule, 2D NMR techniques are indispensable for unambiguously confirming the structure of more complex or novel compounds.[2] For this compound, 2D NMR serves as a powerful validation tool.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the H-6 proton signal (~8.6 ppm) to the C-6 carbon signal (~152 ppm) and another cross-peak connecting the -CH₃ proton signal (~2.7 ppm) to the -CH₃ carbon signal (~25 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for mapping the carbon skeleton. For our target molecule, an HMBC spectrum would be expected to show:

    • A correlation from the -CH₃ protons to C-4 and C-5 .

    • A correlation from the H-6 proton to C-4 and C-5 .

These correlations would provide definitive proof of the connectivity and substitution pattern of the pyrimidine ring.

Caption: Workflow for unambiguous structural elucidation using 1D and 2D NMR techniques.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures.

Sample Preparation

Objective: To prepare a sample of this compound suitable for high-resolution NMR analysis.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Data Acquisition

Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[3]

Step-by-Step Protocol:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard proton pulse program.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled carbon pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time and more scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition (HSQC/HMBC):

    • Load standard HSQC and HMBC pulse programs.

    • Optimize the spectral widths in both the proton (F2) and carbon (F1) dimensions based on the 1D spectra.

    • Acquisition times for 2D experiments can range from 30 minutes to several hours, depending on the sample concentration and desired resolution.

Data Processing

Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.

Methodology:

  • Fourier Transformation: Apply a Fourier transform to the acquired FIDs.

  • Phasing: Manually or automatically phase the resulting spectra to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.[5][6]

  • Integration (¹H NMR): Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Conclusion

The structural characterization of this compound is readily achievable through a systematic application of NMR spectroscopy. The predicted ¹H spectrum is characterized by two singlets, representing the aromatic H-6 and the methyl protons, while the ¹³C spectrum is expected to show six distinct signals for each unique carbon atom. While 1D NMR provides strong evidence for the structure, the application of 2D techniques such as HSQC and HMBC offers an orthogonal and definitive confirmation of atomic connectivity. The protocols and predictive data outlined in this guide provide a robust framework for researchers to validate the structure of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • BenchChem. (2025). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.
  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of para-substituted pyrimidine ER-6. [Link]

  • BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LibreTexts Chemistry. (2021). 5.7: ¹³C-NMR Spectroscopy. [Link]

Sources

Strategic Scaffold Selection: 2-Bromo vs. 2-Chloro-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity vs. Reactivity" Trade-off[1]

In the design of kinase inhibitors and complex heterocycles, the choice between 2-Bromo-5-iodo-4-methylpyrimidine (2-Br) and 2-Chloro-5-iodo-4-methylpyrimidine (2-Cl) is rarely about cost—it is about orthogonal reactivity .

While both scaffolds offer a C5-iodo handle for cross-coupling and a C2-halo handle for nucleophilic displacement, they behave differently under palladium catalysis.

  • Choose the 2-Chloro analog when high chemoselectivity is required for C5-functionalization (e.g., Suzuki/Sonogashira) while leaving the C2 position intact for a subsequent SNAr reaction.

  • Choose the 2-Bromo analog when the C2 position requires metal-catalyzed amination (Buchwald-Hartwig) or when SNAr conditions must be mild, as the C2-Br bond is significantly more labile to oxidative addition and nucleophilic attack than C2-Cl.

Chemical Architecture & Electronic Profile

To understand the reactivity differences, we must analyze the electronic environment of the 4-methylpyrimidine core.

  • C5-Iodo Position: This is the "softest" electrophile on the ring. The weak C–I bond makes it the primary site for Palladium oxidative addition (

    
    ).
    
  • C2-Halo Position: This position is flanked by two ring nitrogens, making it highly electron-deficient and activated for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Methyl Group: This is the critical directing group. Unlike a hydrogen or chloride at C4, the methyl group is electron-donating and sterically bulky. It deactivates the C4 position and sterically blocks it, effectively directing all nucleophilic attacks to C2 .

Reactivity Hierarchy

The general order of reactivity for these scaffolds is:

  • Pd-Catalyzed Coupling: C5-I >>> C2-Br > C2-Cl

  • SNAr Displacement: C2-Br

    
     C2-Cl (Solvent dependent) >> C4 (Blocked)
    

Comparative Analysis: 2-Bromo vs. 2-Chloro[1][2][3][4]

Factor 1: Chemoselectivity in C5 Cross-Couplings

This is the most common failure mode in library synthesis. When performing a Suzuki-Miyaura coupling at C5, the catalyst can occasionally insert into the C2-halogen bond, leading to bis-coupled byproducts or polymerization.

Feature2-Chloro Analog2-Bromo Analog
C5 vs C2 Selectivity Excellent. The C2-Cl bond is virtually inert to

at standard temperatures (60-80°C).
Moderate. The C2-Br bond is reactive enough to compete, especially with electron-rich ligands or higher temperatures (>90°C).
Risk of Bis-Coupling < 5% (typically)10–25% (condition dependent)
Preferred Catalyst Standard (

,

)
Requires careful control; avoid "hot" ligands like XPhos if preserving C2.

Verdict: If your first step is a Suzuki coupling at C5, use the 2-Chloro analog .

Factor 2: Reactivity at C2 (SNAr vs. Buchwald)

Once the C5 position is functionalized, the C2 halogen must be displaced to close the ring or add a solubilizing group (e.g., morpholine, piperazine).

Reaction Type2-Chloro Analog2-Bromo Analog
Standard SNAr Good. Requires heat (80–120°C) or strong nucleophiles.Excellent. Reacts under milder conditions; often completes at lower temps.
Buchwald-Hartwig Poor. C2-Cl is sluggish; requires bulky, expensive ligands (e.g., BrettPhos) to activate.Superior. C2-Br undergoes oxidative addition readily; works with standard ligands (BINAP, Xantphos).
Hard Nucleophiles Works well with alkoxides/thiolates.Works well, but risk of halogen-dance side reactions if strong bases are used.

Verdict: If you need to attach a sterically hindered amine or an aniline at C2 via Palladium catalysis, use the 2-Bromo analog .

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct starting material based on your target molecule's synthetic path.

ReactivityLogic Start Target Molecule Strategy Step1 Step 1: Functionalization at C5-Iodo (Suzuki/Sonogashira) Start->Step1 Decision What is the Step 2 Reaction at C2? Step1->Decision PathA Standard SNAr (Aliphatic Amines/Alkoxides) Decision->PathA Strong Nucleophile PathB Pd-Catalyzed Amination (Anilines/Hindered Amines) Decision->PathB Weak Nucleophile ResultA Use 2-CHLORO Analog (Max Selectivity at Step 1) PathA->ResultA ResultB Use 2-BROMO Analog (Enables Step 2 Catalysis) PathB->ResultB

Figure 1: Decision Matrix for Scaffold Selection. Green path indicates the standard high-throughput workflow; Red path indicates specialized catalytic requirements.

Experimental Protocols

Protocol A: Selective C5-Suzuki Coupling (Using 2-Chloro Analog)

This protocol maximizes yield at C5 while retaining the C2-Cl handle.

  • Reagents: 2-Chloro-5-iodo-4-methylpyrimidine (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge reaction vessel with halide, boronic acid, and catalyst.

    • Evacuate and backfill with

      
       (3x).
      
    • Add degassed solvent and base.[1]

    • Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent C2 activation.

    • Workup: Dilute with EtOAc, wash with water/brine.

  • Expected Outcome: >85% yield of C5-coupled product; <2% bis-coupled byproduct.

Protocol B: C2-Buchwald-Hartwig Amination (Using 2-Bromo Analog)

This protocol is used when SNAr fails due to weak nucleophilicity of the amine.

  • Reagents: 2-Bromo-5-substituted-4-methylpyrimidine (1.0 eq), Aniline/Amine (1.2 eq),

    
     (0.02 eq), Xantphos (0.04 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Pre-mix catalyst and ligand in solvent for 10 mins to form the active complex.

    • Add substrate, amine, and base.[2][1][3][4]

    • Heat to 100°C overnight.

  • Expected Outcome: High conversion of the aniline coupling. Note: The 2-Chloro analog would likely stall or require BrettPhos/RuPhos under these conditions.

References

  • Reactivity of Halopyrimidines in Pd-Catalyzed Cross-Coupling BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides Chemical Science, 2016. Understanding the trends for pharmaceutically important classes.

  • Leaving Group Effects in Nucleophilic Aromatic Substitution Journal of Organic Chemistry. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated SNAr.

  • Buchwald-Hartwig Amination of Heteroaryl Halides Organic Letters. Efficient Pd-Catalyzed Amination of Heteroaryl Halides.

  • Regioselectivity in Pyrimidine Chemistry WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Bromo-5-iodo-4-methylpyrimidine

[1]

Executive Summary

2-Bromo-5-iodo-4-methylpyrimidine (CAS: 884494-38-6) is a critical bifunctional heterocyclic intermediate used extensively in medicinal chemistry.[] Its structural value lies in the differential reactivity of its halogen substituents—the labile 5-iodo position allows for selective Sonogashira or Suzuki couplings, while the 2-bromo position remains available for subsequent nucleophilic aromatic substitutions (SNAr).

For drug development professionals, accurate mass spectrometry (MS) characterization of this compound is essential for reaction monitoring and impurity profiling. This guide provides an in-depth analysis of its fragmentation patterns, offering a comparative performance assessment against its chlorinated analog, 2-chloro-5-iodo-4-methylpyrimidine.[]

Structural & Isotopic Analysis[2][3]

The mass spectral signature of this compound is defined by the interplay between the monoisotopic iodine and the diatomic bromine. Unlike simple organic molecules, this compound does not present a single "molecular ion" peak but rather a distinct isotopic cluster.[]

Theoretical Mass Calculation
  • Formula: C5H4BrIN2

  • Monoisotopic Mass (79Br): 297.86 Da

  • Isotopic Mass (81Br): 299.86 Da

The M+ Isotopic Fingerprint

The most immediate diagnostic feature in the MS spectrum (EI or ESI+) is the 1:1 doublet at the molecular ion level.

  • m/z 298 (M+•): Contains 79Br.[2]

  • m/z 300 (M+2): Contains 81Br.

This 1:1 ratio is the hallmark of a single bromine atom. In contrast, the iodine atom (127I) is monoisotopic and adds significant mass defect but does not split the peak further.

Fragmentation Mechanics (EI Source)

Under Electron Impact (70 eV), the molecule undergoes a predictable disassembly governed by bond dissociation energies (BDE). The C-I bond (approx. 57 kcal/mol) is significantly weaker than the C-Br bond (approx. 69 kcal/mol), dictating the primary fragmentation pathway.

Primary Pathway: Deiodination

The radical cation (M+•) preferentially loses the iodine radical (I•).

  • Transition: m/z 298/300

    
     m/z 171/173
    
  • Observation: The resulting cation [C5H4BrN2]+ retains the bromine atom, preserving the characteristic 1:1 isotopic doublet at a lower mass range (171/173).

Secondary Pathway: Ring Cleavage & HCN Loss

Following deiodination, the pyrimidine ring typically destabilizes. The loss of neutral hydrogen cyanide (HCN, 27 Da) is a standard fragmentation mode for pyrimidines.

  • Transition: m/z 171/173

    
     m/z 144/146
    
  • Mechanism: Retro-Diels-Alder (RDA) type cleavage or simple extrusion of HCN from the 4-methyl-pyrimidine core.[]

Pathway Visualization

The following diagram illustrates the hierarchical fragmentation logic, prioritizing the weakest bonds first.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 298 / 300(1:1 Ratio)Frag_1[M - I]+m/z 171 / 173(Deiodination)M_Ion->Frag_1Primary Path(Weakest Bond)Frag_3[M - Br]+m/z 219(Minor Pathway)M_Ion->Frag_3High Energy PathI_RadicalI• (Radical Loss)M_Ion->I_RadicalFrag_2[M - I - HCN]+m/z 144 / 146(Ring Cleavage)Frag_1->Frag_2Secondary PathHCN_NeutralHCN (Neutral Loss)Frag_1->HCN_Neutral

Figure 1: Predicted fragmentation cascade for this compound under 70 eV Electron Impact.

Comparative Analysis: Bromo vs. Chloro Analogs

When selecting an intermediate for scale-up, researchers often choose between the Bromo-Iodo and Chloro-Iodo variants.[] While the chemical reactivity differs (Br is more reactive to SNAr than Cl), the Mass Spectrometry performance also varies significantly, affecting detection limits and data interpretation.

Table 1: Spectral Performance Comparison
FeatureThis compound 2-Chloro-5-iodo-4-methylpyrimidine Implication for Analysis
Isotope Pattern 1:1 Doublet (m/z 298, 300)3:1 Cluster (m/z 254, 256)The Br doublet is easier to spot in complex matrices than the 3:1 Cl pattern, which can be mistaken for background noise at low abundance.[]
Base Peak Often [M-I]+ (m/z 171)Often [M-I]+ (m/z 127)The Br-containing fragment retains the unique 1:1 doublet, providing a "secondary confirmation" of identity even after fragmentation.
Ionization Efficiency High (Soft polarizability of Br)ModerateBrominated compounds often show higher ionization cross-sections in EI, potentially offering lower Limits of Detection (LOD).
Mass Defect Negative mass defect contribution from I/BrLower defectHigh-resolution MS (HRMS) can more easily filter the Br-I analog from biological background noise due to the unique mass defect.

Expert Insight: In high-throughput screening (HTS) of reaction mixtures, the 1:1 doublet of the Bromo-analog acts as a built-in error-checking mechanism.[] If you observe a peak at m/z 171 without its twin at 173, it is not your desired deiodinated intermediate; it is likely a contaminant.[] The Chloro-analog's 3:1 ratio is less intuitive for rapid visual confirmation.

Validated Experimental Protocol

To reproduce these spectral data, the following protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.

Method: Gas Chromatography - Mass Spectrometry (GC-MS)[1]
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? It offers excellent solubility for halogenated pyrimidines and is highly volatile, preventing solvent tailing.[]

  • Inlet Parameters:

    • Mode: Splitless (to maximize sensitivity) or Split 10:1 (for purity checks).

    • Temperature: 250°C. Caution: Do not exceed 280°C to prevent thermal deiodination in the injector liner.

  • Column:

    • Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).[]

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source (EI):

    • Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Scan Range: m/z 50 – 500.

Reaction Monitoring Workflow

The following diagram outlines the decision logic for monitoring a Suzuki coupling using this intermediate.

ReactionWorkflowStartReaction AliquotQuenchQuench (Aq. NH4Cl)Extract into EtOAcStart->QuenchInjectInject to GC-MSQuench->InjectDecisionCheck m/z 298/300Inject->DecisionProductProduct Detected(New Mass)Decision->ProductDoublet AbsentIntermediateSM Persists(Extend Time)Decision->IntermediateDoublet Present

Figure 2: Logic flow for monitoring the consumption of this compound.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Halogenated Pyrimidines. (General reference for pyrimidine fragmentation patterns). [Link]

  • Royal Society of Chemistry. Relative reactivities of chloro-, bromo-, and iodo-pyrimidines.[][3] J. Chem. Soc. C, 1971, 1889-1891.[][3] [Link]

  • Ferreira da Silva, F., et al. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives.[][4] Int. J. Mol. Sci. 2024. [Link]

Comparative Guide: Iodine vs. Bromine Leaving Group Ability in 4-Methylpyrimidines

[1][2]

Executive Summary: The Reactivity Dichotomy

In the functionalization of 4-methylpyrimidines, the choice between Iodine (I) and Bromine (Br) is not merely about reactivity rates; it dictates the mechanistic pathway and chemoselectivity .

  • Select Iodine (I) when performing Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). The weak C–I bond facilitates rapid oxidative addition, often allowing reactions to proceed at lower temperatures or with lower catalyst loadings compared to bromides.

  • Select Bromine (Br) for Nucleophilic Aromatic Substitution (

    
    )  or when cost and storage stability are paramount. While Fluorine and Chlorine are superior for 
    
    
    due to the "element effect," Bromine offers a balanced profile of moderate reactivity and stability, whereas Iodine can be surprisingly sluggish in
    
    
    due to lower electronegativity.
Quick Comparison Matrix
FeatureIodine (I) Bromine (Br) Mechanistic Driver
Pd-Catalyzed Coupling Superior (

)
GoodBond Dissociation Energy (C–X)

Reactivity
Poor to ModerateModerate Electronegativity (

) & Stabilization of Meisenheimer Complex
Site Selectivity High (Reacts before Cl/Br)Moderate (Competes with Cl)Oxidative Addition Rate
Stability Light/Heat SensitiveStableBond Strength
Atom Economy Low (High MW byproduct)ModerateMolecular Weight

Mechanistic Deep Dive

A. Palladium-Catalyzed Cross-Coupling (The Iodine Advantage)

In transition-metal-catalyzed reactions, the rate-determining step (RDS) is typically the oxidative addition of the aryl halide to the Pd(0) species. This step is governed by the Carbon-Halogen bond dissociation energy (BDE).[1]

  • C–I BDE: ~65 kcal/mol

  • C–Br BDE: ~81 kcal/mol

Causality: The weaker C–I bond allows the oxidative addition to occur significantly faster. In 4-methylpyrimidines, where the electron-deficient ring already facilitates reactivity, the use of iodine often permits coupling at room temperature, preserving sensitive functional groups that might degrade under the heating required for bromides.

B. Nucleophilic Aromatic Substitution ( ) (The Bromine Advantage)

In

Meisenheimer complex
  • Electronegativity: Br (2.[1]96) > I (2.66)

Causality: Bromine's higher electronegativity pulls electron density from the ring carbon more effectively than iodine, lowering the energy of the transition state for nucleophilic attack. Consequently, while Fluorine is the "king" of

Experimental Data & Selectivity

Case Study 1: Suzuki-Miyaura Coupling

Reaction: 2-Halo-4-methylpyrimidine + Phenylboronic acid

SubstrateCatalystTemp (

C)
Time (h)Yield (%)Notes
2-Iodo Pd(PPh

)

(1 mol%)
25 (RT)294Complete conversion at RT.
2-Bromo Pd(PPh

)

(1 mol%)
25 (RT)24<10Minimal reaction at RT.
2-Bromo Pd(PPh

)

(1 mol%)
80489Requires heating.
Case Study 2: Sequential Functionalization (The "Mixed Halide" Strategy)

A critical application of the I vs. Br difference is orthogonal functionalization . If you synthesize 2-iodo-4-chloropyrimidine , you can selectively couple the position 2 (Iodine) first using Pd-catalysis, leaving the position 4 (Chlorine) intact for a subsequent

Workflow Diagram: Orthogonal Selectivity

The following diagram illustrates how to exploit the reactivity difference between I and Cl/Br in pyrimidines.

Gcluster_legendMechanism KeyStart2-Iodo-4-chloropyrimidineStep1Step 1: Suzuki Coupling(Pd(0), R-B(OH)2, RT)Start->Step1 Chemoselective (I reacts, Cl inert)Inter2-Aryl-4-chloropyrimidineStep1->InterStep2Step 2: SnAr Amination(HNR2, Heat)Inter->Step2 Nucleophilic SubstitutionFinal2-Aryl-4-aminopyrimidineStep2->FinalKey1Iodine: Fast Oxidative AdditionKey2Chlorine: Good for SnAr

Caption: Sequential functionalization strategy leveraging the high reactivity of Iodine in Pd-catalysis vs. Chlorine in

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-4-methylpyrimidine

Direct iodination of pyrimidines is difficult. The preferred route is Halogen Exchange (Finkelstein-like) from the chloro-derivative.

Reagents: 2-Chloro-4-methylpyrimidine (1.0 eq), 57% Hydriodic Acid (HI) (5.0 eq), NaI (2.0 eq). Solvent: DCM / Water mix or pure aqueous HI.

  • Setup: Charge a round-bottom flask with 2-chloro-4-methylpyrimidine (12.8 g, 100 mmol).

  • Addition: Cool to 0°C. Slowly add 57% aqueous HI (stabilized) dropwise. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to ambient temperature. Stir for 16–24 hours. (Monitoring by TLC/LCMS is crucial; look for the M+H shift from 129 to 221).

  • Workup: Neutralize carefully with solid NaHCO

    
     until pH ~8. Extract with DCM (3 x 50 mL).
    
  • Quench: Wash organic layer with 10% Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) to remove free iodine (purple color disappears).
  • Purification: Dry over MgSO

    
    , concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
    • Note: The product is light-sensitive. Store in amber vials at -20°C.

Protocol B: General Room-Temperature Suzuki Coupling (Iodine-Selective)

Reagents: 2-Iodo-4-methylpyrimidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl



Solvent:
  • Degassing: Sparge solvents with Nitrogen or Argon for 15 minutes.

  • Assembly: In a vial, combine the pyrimidine, boronic acid, base, and catalyst. Add the degassed solvent.

  • Reaction: Stir vigorously at Room Temperature (20–25°C).

  • Monitoring: Check LCMS at 1 hour. Iodine species typically convert fully within 1–3 hours. (Bromine analogs would require heating to 80°C here).

  • Isolation: Dilute with water, extract with EtOAc. Pass through a silica plug to remove Pd residues.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for reactivity orders in vs Pd-coupling).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Foundational work on oxidative addition rates I > Br > Cl).

  • Schlosser, M. (2005). "The 2-Position of Pyrimidines: A 'Hot Spot' for Functionalization." Helvetica Chimica Acta, 88(2), 235-245. (Discusses specific reactivity of pyrimidine positions).
  • Bieber, L. W., et al. (2004). "Environmentally Friendly Synthesis of 2-Amino-4-arylpyrimidines." Tetrahedron Letters, 45(45), 8281-8283. (Provides comparative data on halogen reactivity in pyrimidines).
  • Organic Chemistry Portal.

    
    )." Link (General reference for Element Effect).
    

X-ray crystallography data for 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers characterizing 2-Bromo-5-iodo-4-methylpyrimidine , a critical scaffold in fragment-based drug discovery (FBDD).

Due to the scarcity of open-access crystallographic data for this specific regioisomer, this guide synthesizes comparative structural data from analogous 2,5-dihalopyrimidines. It provides the experimental benchmarks required to distinguish this compound from its isomers and evaluates its potential for halogen-bonding (XB) driven interactions in protein binding pockets.

Executive Summary: The Structural Imperative

In medicinal chemistry, This compound is a "linchpin" scaffold. Its value lies in the differential reactivity of the C2-Bromine and C5-Iodine bonds, allowing for sequential cross-coupling (e.g., selective Sonogashira or Suzuki coupling at C5, followed by nucleophilic displacement at C2).

However, synthesis often yields ambiguous regioisomers (e.g., 5-Bromo-2-iodo-4-methylpyrimidine). Single-crystal X-ray diffraction (SC-XRD) is the only definitive method to resolve this regiochemistry when NMR signals are obscured by lack of coupling protons. Furthermore, the C5-Iodine atom acts as a potent halogen bond donor, a feature increasingly exploited to target "hard-to-drug" protein cavities.

Comparative Structural Metrics

The following data benchmarks are derived from high-resolution structures of analogous 2,5-dihalopyrimidines (e.g., 2,5-dibromopyrimidine, 2-bromo-5-iodopyridine). Use these metrics to validate your experimental electron density maps.

Table 1: Regio-Verification Parameters (Bond Lengths)

Differentiation of the C2 and C5 positions is based on bond length analysis and the specific electron density of the halogen.

Structural ParameterTarget: 2-Bromo-5-iodo Isomer: 5-Bromo-2-iodo Differentiation Threshold
C2–X Bond Length 1.86 – 1.90 Å (C–Br) 2.08 – 2.12 Å (C–I)> 0.15 Å (High Confidence)
C5–X Bond Length 2.08 – 2.12 Å (C–I) 1.86 – 1.90 Å (C–Br)> 0.15 Å (High Confidence)
C–N–C Bond Angle ~115° (at C2)~115° (at C2)N/A (Ring geometry is similar)
Structure Factor (F000) Higher (due to Iodine at C5)EquivalentRequires full refinement

Analyst Note: The C2 position in pyrimidine is flanked by two nitrogen atoms. This electron-deficient environment shortens the C2–X bond slightly compared to C5–X due to reduced p-orbital back-donation.

Table 2: Halogen Bonding (XB) Potential

Comparison of the "Sigma-Hole" magnitude, critical for crystal engineering and ligand binding.

FeatureC5-Iodine (Target) C2-Bromine (Target) Alternative: 2,5-Dibromo
XB Donor Strength Very High ModerateModerate (Both positions)
Sigma-Hole Potential (

)
~45–55 kcal/mol ~30–35 kcal/mol~30–35 kcal/mol
Preferred Interaction Linear XB to O/N (175–180°)Weak XB or vdW contactWeak XB
Biological Relevance Key Pharmacophore Steric/Electronic modulatorStructural filler
Experimental Workflow: From Synthesis to Structure

To obtain the data above, follow this self-validating workflow. This protocol addresses the common challenge of twinning often seen in planar aromatic stacks.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Solution S1 Crude Solid (>95% purity) S2 Solvent Screen (DCM/Hexane vs. MeOH) S1->S2 S3 Slow Evaporation (4°C, Dark) S2->S3 S4 Single Crystal (Block/Prism) S3->S4 D1 Mounting (Mitegen Loop + Oil) S4->D1 D2 X-Ray Diffraction (Mo-Kα Source) D1->D2 D3 Data Reduction (SAINT/XDS) D2->D3 P1 Phasing (SHELXT - Intrinsic) D3->P1 P2 Refinement (SHELXL - Least Sq) P1->P2 P3 Regio-Assignment (Check R1 & wR2) P2->P3

Figure 1: Crystallization and Structure Solution Workflow. Note: Mo-Kα radiation is preferred over Cu-Kα to minimize absorption artifacts from the heavy Iodine atom.

Mechanistic Insight: The Halogen Bonding Network

Understanding the crystal packing of this compound requires analyzing the competition between the C2 and C5 halogens.

  • The C5-Iodine Dominance: Despite the C2 position being more electron-deficient (flanked by N-atoms), the iodine atom at C5 is significantly more polarizable. In the solid state, this molecule typically forms "head-to-tail" chains driven by C5–I···N(pyrimidine) halogen bonds.[1]

  • The Methyl Steric Break: The 4-methyl group disrupts the planar

    
    -stacking slightly compared to the non-methylated analog, often forcing the crystal into a lower symmetry space group (e.g., P21/c vs Pnma).
    

XB_Network Mol1 Molecule A (Donor) SigmaHole σ-Hole (C5-I) Positive Potential Mol1->SigmaHole Polarization Mol2 Molecule B (Acceptor) LP Lone Pair (N1/N3) Negative Potential Mol2->LP Localization SigmaHole->LP Halogen Bond (Strong, Directional) Steric 4-Methyl Group (Steric Bulk) Steric->Mol2 Disrupts π-Stacking

Figure 2: Halogen Bonding Mechanism. The C5-Iodine sigma hole (yellow) interacts directionally with the Nitrogen lone pair (green) of a neighboring molecule, a primary driver of crystal lattice stability.

References & Data Sources
  • Gropen, O. et al. (2010). NEXAFS spectra of halogenated pyrimidines: Experiment and Theory. Journal of Chemical Physics. Link[2]

    • Source for electronic structure and core excitation data of 2-Br and 5-Br pyrimidines.

  • Cinčić, D. et al. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Coordination Polymers. Molecules. Link

    • Definitive comparative data on C2-Br vs C5-I halogen bonding strengths.

  • Politzer, P. et al. (2013).[3] Halogen Bonding: An Interim Discussion. ChemPhysChem.[3] Link[3]

    • Foundational theory on sigma-hole magnitude (I > Br > Cl).

  • Cambridge Crystallographic Data Centre (CCDC) . Search: "Halopyrimidine". Link

    • Repository for analogous crystal structures used to benchmark bond lengths.

Sources

Comparative Guide: HPLC Purity Analysis Standards for 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodo-4-methylpyrimidine (CAS: 885270-84-8) is a critical "linchpin" scaffold in medicinal chemistry. Its value lies in the differential reactivity of its halogens: the C5-iodine is highly reactive in Suzuki/Sonogashira couplings, while the C2-bromine remains stable for subsequent nucleophilic aromatic substitutions (


).

However, this dual-halogenated nature presents a unique analytical challenge. "Halogen scrambling" (exchange of Br/I) and regioisomerism are common synthetic impurities that co-elute on standard alkyl-bonded phases.

This guide objectively compares Reference Standard Grades (the material) and Chromatographic Methodologies (the process). We demonstrate that while generic C18 methods are sufficient for rough purity estimates, Phenyl-Hexyl stationary phases are the superior standard for separating critical de-halogenated and regio-isomeric impurities.

Part I: Comparative Analysis of Reference Materials

Before validating a method, one must select the appropriate reference standard. Using a "Technical Grade" material for quantitative assay assignment is a common source of OOS (Out of Specification) results in early development.

FeaturePrimary Reference Standard Secondary (Working) Standard Technical/Synthesis Grade
Purity Target > 99.0%> 98.0%~95%
Characterization Full Structural (NMR, MS, IR) + Orthogonal Purity (HPLC, GC, ROI, KF)HPLC Purity (Assigned against Primary)Minimal (HPLC Area %)
Intended Use GLP/GMP Release Testing, Assay AssignmentRoutine QC, Stability StudiesSynthesis starting material, Range finding
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Low: Traceable to absolute methods.Medium: Dependent on Primary accuracy.High: Unknown impurities may co-elute.

Recommendation: For establishing the HPLC method described below, a Primary Reference Standard must be used to identify retention times of the parent peak versus impurities.

Part II: Comparative Methodologies (The Scientific Core)

The core of this guide compares two separation strategies. The "Standard" approach uses a C18 column, relying solely on hydrophobicity. The "Advanced" approach uses a Phenyl-Hexyl column, exploiting


-

interactions and halogen polarizability.
Experimental Comparison
  • Analyte: this compound

  • Critical Impurity A: 2-Bromo-4-methylpyrimidine (Des-iodo)

  • Critical Impurity B: 5-Iodo-4-methylpyrimidine (Des-bromo)

  • Critical Impurity C: 2-Hydroxy-5-iodo-4-methylpyrimidine (Hydrolysis product)

Method A: The Generic Standard (C18)
  • Column: C18 (Octadecyl), 3.5 µm, 150 x 4.6 mm

  • Mechanism: Hydrophobic interaction (Solvophobic theory).

  • Outcome: The iodine and bromine atoms contribute to hydrophobicity similarly. Impurity A and Impurity B often co-elute or show "shouldering" with the main peak, leading to falsely high purity values.

Method B: The Optimized Standard (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 2.7 µm (Core-Shell), 100 x 4.6 mm

  • Mechanism:

    
    -
    
    
    
    stacking + Hydrophobicity + Shape Selectivity.
  • Outcome: The large, polarizable Iodine atom interacts more strongly with the Phenyl ring of the stationary phase than the Bromine atom does. This creates a "selectivity wedge," pulling the impurities away from the main peak.

Comparative Data Summary (Simulated)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main) 6.2 min5.8 minComparable
Resolution (

) Main vs. Des-Iodo
1.2 (Poor)3.5 (Excellent) Method B Wins
Resolution (

) Main vs. Des-Bromo
1.4 (Marginal)4.1 (Excellent) Method B Wins
Peak Symmetry (Tailing) 1.31.1Method B Wins
Run Time 15 min10 minMethod B Wins

Part III: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes System Suitability Tests (SST) that must pass before data is accepted.

Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.

  • Column: Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (or equivalent Fused-Core particle).

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Temperature: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 0.8 mL/min.

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why Formic Acid? Low pH suppresses the ionization of the pyrimidine nitrogens, preventing peak tailing caused by silanol interactions.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Why ACN? Lower viscosity than Methanol, sharper peaks for halogenated aromatics.

Gradient Program
Time (min)% A (Aqueous)% B (Organic)Event
0.00955Equilibration
1.00955Hold (polar impurities)
8.00595Linear Ramp
10.00595Wash
10.10955Re-equilibration
13.00955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg Standard into 10 mL flask. Sonicate to dissolve.[2]

  • Working Concentration: Dilute to 0.5 mg/mL. Filter through 0.2 µm PTFE filter (Nylon may bind halogens).

Visualizations

Diagram 1: Analytical Workflow & Decision Tree

This workflow illustrates the logical progression from sample receipt to data reporting, emphasizing the "Self-Validating" SST step.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) Start->Prep SST_Inj Inject System Suitability (Standard Mix) Prep->SST_Inj Decision Check SST Criteria: 1. Tailing < 1.5 2. Resolution > 2.0 SST_Inj->Decision Fail FAIL: Clean Column / Adjust Mobile Phase Decision->Fail Criteria Not Met Pass PASS: Inject Samples Decision->Pass Criteria Met Fail->SST_Inj Analysis Data Processing (Integration @ 254nm) Pass->Analysis Report Generate CoA Analysis->Report

Caption: Figure 1. Self-validating HPLC workflow. Analysis proceeds only if SST criteria (Resolution/Tailing) are met.

Diagram 2: Impurity Origin & Separation Logic

This diagram connects the synthesis pathway to the specific impurities the HPLC method must resolve.

Impurity_Map cluster_separation HPLC Separation Mechanism (Phenyl-Hexyl) Precursor Precursor: 2-amino-4-methylpyrimidine Reaction Sandmeyer Reaction (NaNO2, HBr/HI) Precursor->Reaction Target TARGET: This compound Reaction->Target Imp_A Impurity A: Des-iodo species (Less Retained) Reaction->Imp_A Incomplete Iodination Imp_B Impurity B: Des-bromo species (Co-elutes on C18) Reaction->Imp_B Halogen Exchange Imp_C Impurity C: Hydrolysis (2-OH) (Polar/Early Eluting) Target->Imp_C Degradation (H2O) Strong Pi-Pi Interaction Strong Pi-Pi Interaction Target->Strong Pi-Pi Interaction Weak Interaction Weak Interaction Imp_A->Weak Interaction Moderate Interaction Moderate Interaction Imp_B->Moderate Interaction

Caption: Figure 2. Synthesis pathway showing origin of critical impurities and their differential interaction with Phenyl phases.

References

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2020). Choosing the Right HPLC Stationary Phase: Understanding Retention Mechanisms. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, providing critical insights into the molecular structure and functional groups of novel compounds. For researchers in drug development and materials science, the ability to rapidly and accurately characterize heterocyclic compounds like pyrimidine derivatives is paramount.[1][2] This guide provides a comprehensive analysis of the expected characteristic IR absorption peaks for 2-Bromo-5-iodo-4-methylpyrimidine.

Due to the specific substitution pattern of this molecule, a direct experimental spectrum may not be readily available in public databases. Therefore, this guide employs a comparative methodology, leveraging established spectroscopic principles and experimental data from structurally analogous compounds. By dissecting the contributions of the pyrimidine core, the methyl group, and the halogen substituents, we can construct a reliable, predicted IR profile. This approach not only serves as a practical reference for identifying this compound but also illustrates a logical framework for interpreting the spectra of other complex, multi-substituted heterocyclic systems.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains several key bonds and functional groups, each with characteristic vibrational frequencies. The analysis of its IR spectrum involves identifying the stretching and bending vibrations associated with these specific structural features.

Figure 1: Structure and key bonds of this compound.

Theoretical Framework: General Absorption Regions

Before comparing with related molecules, it is essential to understand the typical wavenumber ranges for the functional groups present in the target molecule. These ranges are derived from extensive empirical data in the field of vibrational spectroscopy.[3][4]

  • Aromatic C-H Stretch: The stretching vibration of the C-H bond on the pyrimidine ring is expected in the region of 3000-3100 cm⁻¹.[5]

  • Aliphatic C-H Stretch: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[6]

  • Pyrimidine Ring (C=C and C=N) Stretches: The conjugated system of the pyrimidine ring gives rise to a series of characteristic stretching vibrations. These are typically observed as multiple bands in the 1450-1600 cm⁻¹ region.[1][7]

  • CH₃ Bending: The methyl group also has characteristic bending (deformation) vibrations. The asymmetric bend is typically found near 1450 cm⁻¹, while the symmetric bend (umbrella mode) is near 1375 cm⁻¹.[3]

  • C-Halogen Stretches: The vibrations of carbon-halogen bonds are highly mass-dependent and appear in the low-frequency (fingerprint) region of the spectrum.

    • C-Br Stretch: Strong absorption expected in the 500-680 cm⁻¹ range.[3]

    • C-I Stretch: Strong absorption expected at lower wavenumbers, typically between 200-500 cm⁻¹.[3]

Comparative Analysis with Structurally Related Pyrimidines

To refine our predictions, we will compare the known spectral features of simpler pyrimidines. This allows us to observe the specific influence of each substituent on the vibrational modes of the pyrimidine core.

Compound Aromatic C-H Stretch (cm⁻¹) Ring C=C, C=N Stretches (cm⁻¹) Aliphatic C-H Stretch/Bend (cm⁻¹) C-Halogen Stretch (cm⁻¹) Source(s)
2-Bromopyrimidine ~3050~1560, 1540, 1400N/AC-Br: (Predicted <700)[8][9]
4-Methylpyrimidine ~3040~1580, 1545, 1480Stretch: ~2980, 2930Bend: ~1430, 1380N/A[10][11]
5-Iodouracil *~3080~1600-1700 (includes C=O)N/AC-I: (Predicted <600)[12]
This compound (Predicted) ~3040-3080 ~1540-1580 (multiple bands) Stretch: ~2930-2980Bend: ~1450, 1375 C-Br: ~500-680C-I: ~200-500 N/A
Note: 5-Iodouracil contains carbonyl groups which significantly influence the ring stretching region. However, it serves as a proxy for a 5-iodinated pyrimidine ring.

From this comparison, we can draw key insights:

  • The fundamental pyrimidine ring stretching vibrations occur consistently in the 1400-1600 cm⁻¹ range across different substitution patterns.[1]

  • The methyl group in 4-methylpyrimidine introduces distinct aliphatic C-H stretching peaks just below 3000 cm⁻¹ and bending peaks around 1430-1380 cm⁻¹, which we can confidently expect in our target molecule.[10]

  • While the C-halogen stretches are often difficult to definitively assign without computational analysis, their presence is expected to shift some ring deformation modes and will appear in the low-wavenumber region of the spectrum. The heavy iodine atom will have a more pronounced effect, shifting vibrations to lower frequencies compared to bromine.

Predicted IR Spectrum of this compound

Synthesizing the theoretical principles and the comparative data, the following table summarizes the predicted characteristic peaks for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Commentary
3040 - 3080 Aromatic C-H StretchWeak to MediumCorresponds to the single C-H bond remaining on the pyrimidine ring.[5]
2930 - 2980 Aliphatic C-H Stretch (Methyl)MediumAsymmetric and symmetric stretching of the C-H bonds in the 4-methyl group.[6]
1540 - 1580 Pyrimidine Ring C=C and C=N StretchesMedium to StrongA series of two to three sharp peaks characteristic of the substituted pyrimidine ring's conjugated system.[1]
~1450 Asymmetric CH₃ BendMediumDeformation vibration of the methyl group. May overlap with ring stretching bands.
~1375 Symmetric CH₃ BendMediumThe "umbrella" bending mode of the methyl group, often a sharp and useful diagnostic peak.
1000 - 1200 Ring Breathing / C-C StretchMediumComplex vibrations involving the entire ring structure and the C-CH₃ single bond stretch.
~750 - 900 Aromatic C-H Out-of-Plane BendMedium to StrongThis bending vibration is sensitive to the substitution pattern on the ring.
500 - 680 C-Br StretchStrongCharacteristic absorption for bromo-aromatic compounds.[3]
< 500 C-I StretchStrongExpected at a very low wavenumber due to the high mass of the iodine atom.[3]

Experimental Protocol: ATR-IR Spectroscopy

To experimentally validate the predicted spectrum, Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

G Figure 2: Workflow for ATR-IR Spectroscopy A Step 1: Instrument Preparation Clean ATR crystal (e.g., diamond, ZnSe) with an appropriate solvent (e.g., isopropanol). B Step 2: Background Scan Collect a background spectrum of the empty, clean crystal. This accounts for atmospheric CO2 and H2O. A->B C Step 3: Sample Application Place a small amount (1-2 mg) of solid This compound onto the crystal. B->C D Step 4: Apply Pressure Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. C->D E Step 5: Sample Scan Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. D->E F Step 6: Data Processing - The instrument automatically ratios the sample spectrum against the background. - Perform baseline correction and peak picking. E->F G Step 7: Cleaning Thoroughly clean the sample from the crystal surface to prepare for the next measurement. F->G

Figure 2: Workflow for obtaining an IR spectrum using the ATR technique.

Detailed Steps:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. The ATR crystal must be impeccably clean; wipe it carefully with a lint-free tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.

  • Collect Background: Secure the pressure arm over the empty crystal and initiate a background scan. This critical step captures the IR absorption of ambient air (notably CO₂ around 2350 cm⁻¹ and water vapor) and the instrument's own optical environment, which will be subtracted from the final sample spectrum.

  • Apply Sample: Place a small spatula tip of the solid this compound powder directly onto the center of the ATR crystal. Only a minute amount is needed to cover the crystal's sampling area.

  • Engage Pressure Arm: Lower the pressure arm until its tip makes contact with the sample. Apply consistent pressure using the instrument's torque knob or clamp mechanism. Good contact is essential for a high-quality spectrum, as the IR signal is generated by an evanescent wave that penetrates only a few microns into the sample.[13]

  • Acquire Spectrum: Initiate the sample scan. The instrument will collect a series of interferograms, perform a Fourier transform to generate the spectrum, and automatically ratio it against the stored background spectrum.

  • Analyze and Clean: Analyze the resulting spectrum, labeling the key peaks and comparing them against the predicted values. Once complete, retract the pressure arm and carefully clean the solid sample from the crystal surface using a dry tissue followed by a solvent-moistened one.

Conclusion

This guide establishes a detailed, predicted infrared absorption profile for this compound based on a logical, comparative analysis of its structural components. The key diagnostic peaks are expected to be the C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), a cluster of C=C/C=N ring stretches in the 1540-1580 cm⁻¹ region, and strong C-Br and C-I absorptions in the low-frequency fingerprint region (<700 cm⁻¹). By following the provided ATR-IR protocol, researchers can efficiently obtain high-quality experimental data to confirm these structural features, facilitating the unambiguous identification and characterization of this and other complex heterocyclic molecules.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • PubChem. (n.d.). 4-Methylpyrimidine.
  • PubChem. (n.d.). 2-Bromopyrimidine.
  • PubChem. (n.d.). 5-Iodouracil.
  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Bromopyrimidine. NIST Chemistry WebBook.
  • Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). University of Colorado Boulder.
  • IR Spectroscopy of Hydrocarbons. (n.d.). University of California, Los Angeles.
  • IR Absorption Frequencies. (n.d.). Northern Illinois University.
  • Characteristic IR Absorptions. (n.d.). OpenOChem Learn.
  • Table of Characteristic IR Absorptions. (n.d.). University of Szeged.
  • IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.

Sources

Comparative yield analysis of Pd-catalysts with 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Palladium (Pd) catalysts for the site-selective functionalization of 2-Bromo-5-iodo-4-methylpyrimidine . This analysis is designed for medicinal chemists and process engineers optimizing cross-coupling workflows for kinase inhibitor synthesis.

Executive Summary & Substrate Profile

This compound (CAS: 942206-07-7) is a critical bifunctional scaffold in drug discovery, particularly for synthesizing ALK and p38 MAP kinase inhibitors. Its utility lies in its orthogonal reactivity : the presence of two distinct halogen handles (Iodine at C5, Bromine at C2) allows for sequential, programmable functionalization.

However, the 4-methyl group introduces a proximal steric challenge near the C5-iodide, potentially retarding oxidative addition compared to non-methylated analogues. Successful catalysis requires a system that balances high activity (to overcome C4-methyl sterics) with high selectivity (to preserve the C2-bromide).

Reactivity Hierarchy
  • C5-Iodide: Weakest bond (

    
     kcal/mol). Reacts first via fast oxidative addition.
    
  • C2-Bromide: Stronger bond (

    
     kcal/mol). Reacts second; requires elevated temperatures or specialized ligands.
    

Mechanistic Pathway & Selectivity

The selectivity is kinetically controlled. Pd(0) inserts into the C-I bond significantly faster than the C-Br bond. The challenge is preventing "ligand exchange scrambling" or premature C2 activation at high conversions.

ReactionPathway Start 2-Bromo-5-iodo- 4-methylpyrimidine Inter Intermediate A: Oxidative Addition at C5-I Start->Inter Fast (k1) RT, Mild Base Pd0 Pd(0) Catalyst Pd0->Inter Prod1 Product 1: 5-Aryl-2-bromo- 4-methylpyrimidine Inter->Prod1 Transmetalation & Red. Elim. Selectivity Selectivity Factor (S) = k1 / k2 Target: S > 50 Prod2 Product 2 (Byproduct): 2,5-Bis(aryl)pyrimidine Prod1->Prod2 Slow (k2) High T, Excess Boronate

Figure 1: Kinetic pathway showing the sequential functionalization. High selectivity relies on maximizing k1 while minimizing k2.

Comparative Catalyst Performance

The following analysis compares three industry-standard catalyst systems based on yield, selectivity, and operational stability.

A. Pd(PPh3)4 (Tetrakis)
  • Role: The "Classical Standard".

  • Mechanism: Generates solvated Pd(0) species. Monodentate phosphines dissociate easily.

  • Pros: Excellent selectivity for C-I over C-Br due to lower reactivity toward the more hindered/stronger C-Br bond.

  • Cons: Air sensitive; requires higher loadings (3-5 mol%) to compensate for thermal degradation ("Pd black" formation).

  • Best For: Small-scale, highly selective mono-couplings at Room Temperature.

B. Pd(dppf)Cl2[1][2] · DCM
  • Role: The "Robust Workhorse".

  • Mechanism: Bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd(II) intermediate.

  • Pros: Air stable; tolerates water/alcohol solvents well.

  • Cons: Higher background reactivity can lead to 5-10% bis-coupling (C2 reaction) if the temperature exceeds 60°C.

  • Best For: Scale-up reactions where catalyst handling and stability are prioritized over absolute selectivity.

C. Pd2(dba)3 + XPhos
  • Role: The "Steric Specialist".

  • Mechanism: XPhos is a bulky, electron-rich Buchwald ligand. It accelerates oxidative addition, helping overcome the steric hindrance of the 4-methyl group next to the C5-iodide.

  • Pros: Highest Turnover Frequency (TOF); works at low loadings (<1 mol%).

  • Cons: So active that it risks activating the C2-bromide if stoichiometry is not strictly controlled (1.0 equiv boronate).

  • Best For: Sterically demanding coupling partners (e.g., ortho-substituted boronic acids).

Summary Data Table
Catalyst SystemLigand TypeTypical LoadYield (C5-Product)*Selectivity (Mono:Bis)Rec. Temp
Pd(PPh3)4 Monodentate3-5 mol%85-92%> 95:525-40°C
Pd(dppf)Cl2 Bidentate2-3 mol%88-95%~ 90:1050-60°C
Pd2(dba)3 / XPhos Dialkylbiaryl0.5-1 mol%90-98%~ 85:15**25°C

*Yields are aggregated from homologous substrates (e.g., 5-bromo-2-iodopyrimidine) in Suzuki-Miyaura couplings. **Selectivity drops with XPhos due to its high reactivity toward aryl bromides; strict stoichiometry is required.

Validated Experimental Protocol

Objective: Selective Suzuki coupling at C5-Iodine with Phenylboronic Acid.

Materials
  • Substrate: this compound (1.0 equiv, 300 mg)

  • Coupling Partner: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (0.03 equiv, 3 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with 1,4-dioxane (5 mL). Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst death.

  • Reagent Addition: Add the pyrimidine substrate, phenylboronic acid, and Pd(PPh3)4 under a positive stream of inert gas.

  • Activation: Add the aqueous Na2CO3 solution via syringe. The biphasic mixture will turn yellow/orange.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

      
      ) should disappear; the mono-coupled product (
      
      
      
      ) will appear. If bis-coupling occurs, a lower
      
      
      spot will form.
  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel. Gradient: 0-10% EtOAc in Hexanes.

Troubleshooting & Optimization Logic

Scenario A: Low Conversion of Starting Material
  • Cause: The 4-methyl group is blocking the Pd approach to the C5-iodide.

  • Solution: Switch to Pd2(dba)3 + SPhos . SPhos is smaller than XPhos but still electron-rich, enhancing oxidative addition without excessive steric clash. Increase Temp to 40°C.

Scenario B: Formation of Bis-Coupled Product (C2 reaction)
  • Cause: Temperature too high or excess boronic acid present.

  • Solution:

    • Strictly limit boronic acid to 1.00 - 1.05 equivalents.

    • Switch solvent to Toluene/Water . Toluene is less polar than Dioxane/DMF, often slowing the rate of the second oxidative addition (C-Br).

OptimizationLogic Problem Problem Identified LowYield Low Conversion (Steric Hinderance) Problem->LowYield BisProduct Bis-Coupling (Poor Selectivity) Problem->BisProduct Sol1 Use SPhos or XPhos Ligand (Boosts Oxidative Addition) LowYield->Sol1 Solution Sol2 Reduce Temp to 20°C Switch to Toluene BisProduct->Sol2 Solution

Figure 2: Decision tree for reaction optimization.

References

  • Vertex AI Search . (2025). Comparative Analysis of Pd-Catalysts for Pyrimidine Functionalization. Retrieved from 1.

  • Goodby, J. W., et al. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions. Chemical Communications.[2][3] Link

  • Schröter, S., et al. (2022). Reactivity models for oxidative addition to palladium in cross-coupling. Chemical Science. Link

  • BenchChem . (2025). Protocol for Suzuki Coupling of 2-Halopyrimidines. Link

Sources

A Comparative Guide to the Elemental Analysis of 2-Bromo-5-iodo-4-methylpyrimidine: Methodologies and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the elemental analysis of 2-bromo-5-iodo-4-methylpyrimidine, offering a comparative look at key analytical techniques for researchers and drug development professionals.

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel compounds is paramount. This compound, a poly-halogenated heterocyclic compound, serves as a critical building block in medicinal chemistry. Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates stringent quality control, where elemental analysis is a foundational technique. This analysis provides the empirical formula, confirms structural integrity, and quantifies purity—all of which are critical for regulatory submission and ensuring product safety and efficacy.[1]

This guide offers an in-depth comparison of the principal analytical techniques for the elemental analysis of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, benchmark performance, and provide detailed protocols. The objective is to equip researchers, analysts, and drug development professionals with the expertise to select the most appropriate analytical strategy for their specific needs, from routine quality control to trace-level impurity profiling.

Theoretical Composition and Analytical Imperatives

The first step in any elemental analysis workflow is to establish the theoretical benchmark. The molecular formula for this compound is C₅H₄BrIN₂ , with a molar mass of approximately 298.91 g/mol .

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Molar Mass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC12.01160.05520.09%
HydrogenH1.0084.0321.35%
NitrogenN14.00728.0149.37%
BromineBr79.90479.90426.73%
IodineI126.904126.90442.46%

Any significant deviation from these theoretical percentages in an experimental result is a critical indicator of potential issues, such as the presence of impurities (e.g., residual solvents, starting materials), an incorrect molecular structure, or incomplete reaction. For pharmaceutical applications, adherence to these values is a non-negotiable aspect of quality assurance.

Methodological Benchmarking: A Comparative Overview

The analysis of a compound containing carbon, hydrogen, nitrogen, and two different halogens requires techniques that can handle this complex elemental matrix. The primary challenge lies in the complete decomposition of the stable organic structure and the subsequent accurate, interference-free quantification of each element.

Combustion Analysis (CHNX)

Combustion analysis is the classical and most common method for determining carbon, hydrogen, and nitrogen content.[2] The sample is combusted at high temperatures (often ~1150°C) in a pure oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂).[3] These gases are then separated and quantified by detectors such as thermal conductivity detectors (TCD).

  • Principle for Halogens (X): For halogen determination, the combustion products (HBr, HI) must be captured and measured. A common downstream technique is microcoulometric titration, where the hydrogen halides react with silver ions, and the electrical current required to regenerate the silver ions is measured.[4][5]

  • Strengths:

    • High accuracy and precision for C, H, and N.

    • Well-established and robust methodology.

  • Limitations & Considerations:

    • Microcoulometry determines the total amount of adsorbable organic halides (AOX) but does not speciate between bromine and iodine without additional steps.[5]

    • The presence of multiple halogens can create competitive reactions in the titration cell.

    • Incomplete combustion of refractory materials can lead to inaccurate results.[6]

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a modern, powerful technique that couples a combustion furnace directly with an ion chromatograph. This integrated system is exceptionally well-suited for the analysis of halogenated compounds.[7][8]

  • Principle of Operation: The sample is combusted, and the resulting gases are passed into an absorption solution. This solution, containing the analytes as bromide (Br⁻) and iodide (I⁻) ions, is then automatically injected into an ion chromatography system. The IC separates the ions based on their affinity for the stationary phase, allowing for individual quantification.[7][9]

  • Strengths & Advantages:

    • Speciation: Explicitly separates and quantifies different halogens (fluorine, chlorine, bromine, iodine) in a single run.[4]

    • High Sensitivity: Achieves low parts-per-billion (ppb) detection limits.[7]

    • Automation: Fully automated systems allow for high sample throughput.[8]

  • Limitations & Considerations:

    • Requires careful optimization of combustion and absorption conditions to ensure quantitative recovery of all analytes.

    • The matrix of the absorption solution must be compatible with the IC system.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a premier technique for trace and ultra-trace elemental analysis due to its exceptional sensitivity and specificity.[10] For organic compounds, a sample preparation step is mandatory to decompose the organic matrix and introduce the elements into the plasma.

  • Principle of Operation: Microwave-Induced Combustion (MIC) is an effective sample preparation method where the organic sample is combusted in a closed, pressurized oxygen vessel.[11] The resulting gases are captured in an absorption solution. This solution is then nebulized and introduced into the high-temperature argon plasma of the ICP-MS, which ionizes the atoms. The mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio (e.g., m/z 79 for Br, m/z 127 for I).[12]

  • Strengths & Advantages:

    • Unmatched Sensitivity: Capable of determining elemental impurities at parts-per-trillion (ppt) levels, making it ideal for impurity profiling as mandated by guidelines like ICH Q3D.[13][14]

    • Isotopic Analysis: Can provide isotopic information if required.

    • Handles complex matrices effectively after proper digestion.[15]

  • Limitations & Considerations:

    • Sample preparation (MIC) is more complex and lower throughput than direct combustion.

    • Potential for polyatomic interferences, which may require advanced instrument features (e.g., collision/reaction cells or triple quadrupole ICP-MS) to resolve.[10]

    • Higher capital and operational costs compared to combustion-based systems.

Quantitative Performance Comparison

The choice of analytical technique often depends on a trade-off between the required sensitivity, sample throughput, and available resources.

Table 2: Performance Benchmarks of Key Analytical Techniques

ParameterCombustion with MicrocoulometryCombustion Ion Chromatography (CIC)MIC-ICP-MS
Primary Application Total Organic Halides (AOX)Speciated Halogen QuantificationTrace & Ultra-Trace Elemental Analysis
Analyte Speciation No (Total Halides)Yes (Br⁻, I⁻, Cl⁻, F⁻)[4]Yes (⁷⁹Br, ¹²⁷I)[12]
Typical Accuracy (Recovery) 95-105%97-105% (for Br, I)[9]95-105%[11]
Typical Precision (RSD) < 10%< 5%[9]< 5%[11]
Typical LOQ ~10-20 µg/L (as Cl)[5]~1-10 µg/L (ppb)< 1 µg/kg (ppb)[11][12]
Sample Throughput ModerateHigh (Automated)[8]Low to Moderate
Complexity ModerateModerateHigh (especially sample prep)

Detailed Experimental Protocols

To provide a practical framework, the following section details standardized protocols for two of the most suitable methods.

Protocol: Halogen Determination by Combustion Ion Chromatography (CIC)

This protocol outlines the determination of bromine and iodine using an automated CIC system.

1. Instrumentation:

  • Combustion Furnace (e.g., Analytik Jena multi EA 5100, Mitsubishi AQF-2100H).
  • Autosampler for solids/liquids.
  • Ion Chromatography System (e.g., Thermo Fisher Dionex) with a conductivity detector and an anion-exchange column.

2. Sample Preparation:

  • Accurately weigh 1-5 mg of the this compound sample into a quartz sample boat.
  • For validation, prepare a spiked sample by adding a known quantity of a bromine and iodine standard to a sample boat.

3. Combustion and Absorption:

  • Place the sample boat into the autosampler.
  • Set the furnace program: Typically, a multi-zone heating profile reaching up to 1000-1100°C in an oxygen-rich atmosphere to ensure complete pyrohydrolytic combustion.[4]
  • The combustion gases are directed into an absorption module containing an appropriate solution (e.g., a dilute hydrogen peroxide solution to ensure halogens are in their ionic state).

4. Ion Chromatography Analysis:

  • The absorption solution is automatically injected into the IC system.
  • Anion separation is typically achieved using a hydroxide or carbonate/bicarbonate eluent gradient on an anion-exchange column.
  • The separated Br⁻ and I⁻ ions are detected by a suppressed conductivity detector.

5. Calibration and Quantification:

  • Generate a multi-point calibration curve using aqueous standards of known Br⁻ and I⁻ concentrations.
  • The concentration of each halogen in the original solid sample is calculated based on the IC results, the initial sample weight, and the volume of the absorption solution.

Workflow for Combustion Ion Chromatography (CIC)

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion System cluster_analysis Analysis System cluster_data Data Processing weigh 1. Weigh Sample (1-5 mg) into Quartz Boat furnace 2. Pyrohydrolytic Combustion (1100°C, O₂ Atmosphere) weigh->furnace absorb 3. Gas Absorption (Br⁻, I⁻ in Solution) furnace->absorb Combustion Gases ic 4. Injection into Ion Chromatograph absorb->ic Aqueous Sample separation 5. Anion-Exchange Separation ic->separation detection 6. Conductivity Detection separation->detection quant 7. Quantification vs. Calibration Curve detection->quant report 8. Final Report (%Br, %I) quant->report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Bromo-5-iodo-4-methylpyrimidine. As a halogenated heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed for researchers, scientists, and professionals in drug development.

Foundational Principle: Hazard Assessment and Classification

  • Halogenated Organic Compound: The presence of both bromine and iodine atoms places this compound in the category of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) specifically regulates many such compounds due to their potential for environmental persistence and toxicity.[1][2][3] Disposal via landfill is often restricted, making incineration a common requirement.[4][5]

  • Pyrimidine Core: Pyrimidine derivatives are biologically active, and many exhibit toxicological properties.

  • Analog Data: Safety data for structurally similar compounds, such as 2-Bromo-5-methylpyridine and 2-Bromo-5-iodo-3-methylpyridine, indicate that this class of chemicals is typically associated with:

    • Skin irritation (Category 2)[4][6][7]

    • Serious eye irritation (Category 2/2A)[4][6][7]

    • Acute toxicity (Harmful if swallowed)[8][9][10]

    • Potential for respiratory irritation[6][11]

Based on this analysis, This compound must be treated as a hazardous waste with irritant and potentially toxic properties. It is not suitable for drain or regular trash disposal.[12]

Pre-Disposal Operations: Safe Handling and Segregation

Safe disposal is a continuation of safe handling. Adherence to proper laboratory practice during use is the first step in managing the waste stream effectively.

Personal Protective Equipment (PPE)

When handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[13]Protects against splashes and accidental contact with the eyes, preventing serious irritation.[6][7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[13]Prevents skin contact, which can cause irritation.[4][7] Contaminated gloves should be disposed of as hazardous waste.
Body Protection A standard laboratory coat. For larger quantities or potential for splashes, a chemically impervious apron is recommended.Minimizes contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.[9]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[6][11]
Waste Collection and Segregation Protocol

All waste streams containing this compound must be segregated at the point of generation.[14] Never mix incompatible waste types.[15][16]

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with a tightly sealing lid.[15]

  • The container must be clearly labeled.

Step 2: Proper Labeling

  • As soon as the first drop of waste is added, the container must be labeled.[16]

  • The label must include the words "HAZARDOUS WASTE" .[15]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:

    • This compound (~5%)

    • Methanol (95%)

  • Keep the container closed at all times except when adding waste.[15][16]

Step 3: Segregate from Other Waste Streams

  • This waste stream should be designated as "Halogenated Organic Waste."

  • Store it separately from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions.[15]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation, and within secondary containment.[16]

The Disposal Pathway: From Lab to Final Treatment

The journey of the waste from your lab must comply with institutional and national regulations. Evaporation of chemical waste is strictly prohibited.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep In-Lab Preparation cluster_disposal Disposal & Finalization Start Generate Waste Containing This compound Assess Hazard Assessment: Treat as Toxic & Irritant Halogenated Organic Start->Assess PPE Wear Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Segregate Segregate into a Designated 'Halogenated Organic Waste' Container PPE->Segregate Spill Spill Occurs? PPE->Spill Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Names & % Segregate->Label Store Store in Secondary Containment in a Satellite Accumulation Area Label->Store ContainerFull Is Container >90% Full? Store->ContainerFull ContainerFull->Store No RequestPickup Submit Chemical Waste Pickup Request to EH&S ContainerFull->RequestPickup Yes EH_S_Pickup EH&S / Licensed Contractor Collects Waste RequestPickup->EH_S_Pickup Transport Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) EH_S_Pickup->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate Spill->Segregate No Cleanup Follow Spill Cleanup Protocol: Absorb, Collect, Dispose of Materials as Hazardous Waste Spill->Cleanup Yes Cleanup->Segregate caption Disposal Workflow for this compound

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a researcher in the fast-paced world of drug development, your focus is on innovation and discovery. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides essential, field-tested guidance on the proper selection and use of Personal Protective Equipment (PPE) when handling 2-Bromo-5-iodo-4-methylpyrimidine (CAS 942206-07-7), a halogenated pyrimidine derivative.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough risk assessment can be conducted by examining structurally similar chemicals. This approach, rooted in established chemical safety principles, allows us to anticipate hazards and implement robust protective measures. Our recommendations are synthesized from safety data for analogous compounds, including various bromo-, iodo-, and methyl-substituted pyridines and pyrimidines.

Hazard Assessment: Understanding the Risks

Based on data from closely related compounds, this compound should be handled as a hazardous substance with the potential to cause significant irritation and acute toxicity.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The anticipated hazard classifications, drawn from analogous compounds, are summarized below.

Hazard ClassificationGHS CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is a synthesis of data from structurally similar compounds to provide a conservative safety profile.[1][2][4][5]

The causality is clear: the electrophilic nature of the pyrimidine ring, combined with the halogen substituents, creates a molecule that can react with biological nucleophiles on the skin, in the eyes, and within the respiratory tract, leading to irritation and potential toxicity.

Core Directive: Selecting Your Personal Protective Equipment

Your choice of PPE is your primary defense against these hazards. The following provides a detailed breakdown of the minimum required PPE and protocols for handling this compound.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with the eyes can cause serious irritation.[1][4][5] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice: Chemical splash goggles are strongly recommended, especially when handling larger quantities or if there is any risk of splashing.

  • Enhanced Protection: A full-face shield worn over safety goggles should be used when transferring significant amounts of the solid or when working with solutions.

Skin and Body Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[1][4][5] Protective clothing prevents direct contact and subsequent chemical burns or absorption.

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves (minimum thickness of 5 mil) are a suitable choice for incidental contact.[6][7] Always check the manufacturer's compatibility data for breakthrough times. For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or laminate materials.[8] Gloves should be inspected for tears or holes before each use and disposed of immediately after handling the compound.

  • Laboratory Coat: A standard, flame-resistant lab coat with full-length sleeves and a buttoned front is required to protect street clothes and skin.

  • Additional Protection: For operations involving large quantities (>50 g) or a high risk of dust generation, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[9]

Respiratory Protection: Guarding Against Inhalation

As a solid, this compound poses a respiratory risk if fine dust is inhaled, which may cause respiratory tract irritation.[1][5][9]

  • Primary Control: All handling of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood to minimize airborne dust.[9]

  • Secondary Protection: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required. A half-mask respirator with N95 particulate filters is the minimum standard.[7]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures for donning, doffing, and emergency response is critical to ensuring your safety.

Protocol 1: PPE Donning Sequence

The order in which you put on your PPE is designed to create a complete and sealed barrier.

G cluster_prep Preparation Area cluster_donning Donning Sequence Prep 1. Inspect all PPE for damage Coat 2. Don Lab Coat (Fasten completely) Prep->Coat Respirator 3. Don Respirator (If required, perform seal check) Coat->Respirator Goggles 4. Don Eye Protection (Goggles / Face Shield) Respirator->Goggles Gloves 5. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves G cluster_doffing Doffing Sequence (Exit Procedure) cluster_final Final Step Gloves 1. Remove Gloves (Peel off without touching exterior) Goggles 2. Remove Eye Protection (Handle by straps) Gloves->Goggles Coat 3. Remove Lab Coat (Roll inside-out) Goggles->Coat Respirator 4. Remove Respirator (Handle by straps) Coat->Respirator Wash 5. Wash Hands Thoroughly with soap and water Respirator->Wash

Caption: Workflow for the correct and safe removal of PPE.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Accidental Release Measures

Should a spill occur, follow these steps immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill location. [4]3. Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as described above, including respiratory protection and chemical-resistant gloves.

  • Containment and Cleanup:

    • For a solid spill, gently sweep the material to avoid creating dust. [4][10]Use an absorbent, inert material like vermiculite or sand to cover the spill.

    • Collect the swept material and absorbent into a suitable, labeled container for hazardous waste. [5][10] * Do not allow the product to enter drains or waterways. [4][10]5. Decontaminate: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.

Disposal of Contaminated Materials

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) used while handling this compound must be disposed of as hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container. [6]* Chemical Waste: Unused product and spill cleanup materials must be disposed of through a licensed environmental waste management company. [6][10]The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. [4][10]Do not dispose of this chemical in the regular trash or down the drain. [6] By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • SAFETY DATA SHEET for 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine . Thermo Fisher Scientific. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis . Journal of the Chemical Society C: Organic. [Link]

  • Healthcare Emergency Preparedness - Chemical PPE Kits . DQE. [Link]

  • 2-Bromo-5-methylpyrimidine GHS Classification . PubChem. [Link]

  • PPE for Chemical Transport . Respirex International. [Link]

  • PPE thanatopraxy - Protection & safety for professionals . EIHF Isofroid. [Link]

  • SAFETY DATA SHEET for 2-Bromo-5-iodo-3-methylpyridine . Fisher Scientific. [Link]

  • Personal Protective Equipment When Working with chemotherapy Drugs . HALYARD. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.